Taltirelin Acetate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
acetic acid;(4S)-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-1-methyl-2,6-dioxo-1,3-diazinane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N7O5.C2H4O2/c1-23-13(25)6-10(22-17(23)29)15(27)21-11(5-9-7-19-8-20-9)16(28)24-4-2-3-12(24)14(18)26;1-2(3)4/h7-8,10-12H,2-6H2,1H3,(H2,18,26)(H,19,20)(H,21,27)(H,22,29);1H3,(H,3,4)/t10-,11-,12-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQWPSTSKDKFSRT-LFELFHSZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CN1C(=O)CC(NC1=O)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O.CN1C(=O)C[C@H](NC1=O)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N3CCC[C@H]3C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N7O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the In Vitro Neuroprotective Effects of Taltirelin Acetate
Executive Summary
This compound, a potent and long-acting analog of the endogenous neuropeptide Thyrotropin-Releasing Hormone (TRH), has demonstrated significant neuroprotective properties in various in vitro models of neurodegeneration.[1][2] This technical guide provides a comprehensive overview of the cellular and molecular mechanisms underlying Taltirelin's effects, supported by quantitative data from key studies. The document details the experimental protocols used to elicit these findings and visualizes the core signaling pathways through which Taltirelin exerts its neuroprotective action. The evidence presented herein positions Taltirelin as a promising candidate for further investigation in the context of neurodegenerative diseases such as Parkinson's disease.[3][4]
Quantitative Analysis of Neuroprotective Effects
In vitro studies consistently show that this compound mitigates neurotoxicity induced by agents like 1-methyl-4-phenylpyridinium (MPP+) and rotenone, which are commonly used to model Parkinson's disease pathology.[2][3] The protective effects span multiple cellular health indicators, including cell viability, apoptosis, oxidative stress, and the modulation of disease-associated proteins.
Effects on Cell Viability and Apoptosis
Taltirelin has been shown to rescue neuronal cells from toxin-induced cell death and reduce apoptotic markers. A concentration of 5 μM was identified as optimal for enhancing cell proliferation in SH-SY5Y neuroblastoma cells.[3] Pre-treatment with Taltirelin significantly improved cell viability and reduced nuclear condensation in cells exposed to MPP+ and rotenone.[3]
Table 1: Taltirelin's Effect on Neuronal Viability and Apoptosis in Toxin-Induced Models
| Parameter | Cell Type | Toxin & Concentration | Taltirelin Conc. | Outcome | Reference |
|---|---|---|---|---|---|
| Cell Viability | SH-SY5Y | MPP+ (50 µM) | 5 µM | 13.58% recovery | [3] |
| Cell Viability | SH-SY5Y | MPP+ (100 µM) | 5 µM | 11.06% recovery | [3] |
| Cell Viability | SH-SY5Y | Rotenone (25 µM) | 5 µM | 19.26% recovery | [3] |
| Cell Viability | SH-SY5Y | Rotenone (50 µM) | 5 µM | 23.78% recovery | [3] |
| Apoptosis | SH-SY5Y | MPP+ (100 µM) | 5 µM | 46.37% decrease in nuclear condensation | [3] |
| Apoptosis | SH-SY5Y | Rotenone (25 µM) | 5 µM | 36.52% decrease in nuclear condensation | [3] |
| Apoptosis | SH-SY5Y | Rotenone (50 µM) | 5 µM | 42.99% decrease in nuclear condensation |[3] |
Attenuation of Oxidative Stress
A key mechanism of Taltirelin's neuroprotective action is the reduction of oxidative stress.[2][3] Studies demonstrate that Taltirelin decreases the generation of reactive oxygen species (ROS) and inhibits the activity of monoamine oxidase-B (MAO-B), an enzyme linked to oxidative stress in dopaminergic neurons.[2][3][4]
Table 2: Taltirelin's Effect on Oxidative Stress Markers
| Parameter | Cell Type | Toxin | Taltirelin Conc. | Outcome | Reference |
|---|---|---|---|---|---|
| ROS Generation | SH-SY5Y, Primary Midbrain Neurons | MPP+, Rotenone | 5 µM | Significant reduction | [2][3][5] |
| MAO-B Activity | SH-SY5Y | MPP+, Rotenone | 5 µM | Significant reduction |[3][4] |
Modulation of Pathological Proteins and Key Enzymes
Taltirelin influences several signaling pathways that regulate protein expression and phosphorylation. It has been shown to increase the expression of Tyrosine Hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis, in a cell-type-specific manner. This effect is dependent on the ERK1/2 signaling pathway.[6][7] Furthermore, Taltirelin reduces the levels of pathological forms of tau and α-synuclein, proteins implicated in the pathology of several neurodegenerative diseases.[3][4]
Table 3: Taltirelin's Effect on Key Protein and Enzyme Levels
| Parameter | Cell Type | Taltirelin Conc. | Outcome | Reference |
|---|---|---|---|---|
| p-ERK1/2 Level | Primary Striatal Neurons | 5 µM | 124.84% increase | [6] |
| TH Expression | Primary Striatal Neurons | 5 µM | 136.20% increase (p-ERK1/2 dependent) | [6] |
| p-tau (S396) Level | SH-SY5Y | 5 µM | Significant reduction | [3][4] |
| tau N368 Fragment | SH-SY5Y | 5 µM | Significant reduction | [3][4] |
| α-synuclein N103 Fragment | SH-SY5Y | 5 µM | Significant reduction |[3][4] |
Signaling Pathways and Mechanism of Action
Taltirelin exerts its neuroprotective effects through multiple signaling cascades. It acts as a superagonist at TRH receptors, initiating downstream events that counter cellular stress and promote neuronal survival.[1][8]
Caption: General experimental workflow for assessing Taltirelin's neuroprotective effects.
A crucial pathway involves the activation of Extracellular signal-Regulated Kinases (ERK1/2), which are known to mediate anti-apoptotic processes.[3] Taltirelin's ability to increase phosphorylation of ERK1/2 is directly linked to its capacity to resist apoptosis and promote the expression of enzymes like Tyrosine Hydroxylase.[6]
Caption: Taltirelin's anti-oxidative and anti-apoptotic signaling pathways.
Recent studies have elucidated a more specific pathway where Taltirelin upregulates the TRH receptor (TRHR) itself, leading to the activation of the MAPK pathway (which includes ERK).[9][10][11] This cascade further regulates Retinoic Acid Receptor Alpha (RARα), ultimately inducing the expression of both Dopamine Receptor D2 (DRD2) and Tyrosine Hydroxylase (TH) in medium spiny neurons.[9][10][11]
Caption: Pathway for Taltirelin-induced Tyrosine Hydroxylase (TH) expression.
Key Experimental Protocols
The following protocols are synthesized from methodologies reported in the cited literature.[2][3]
Cell Culture and Toxin Treatment
-
Cell Lines: Human neuroblastoma SH-SY5Y cells are a standard model for dopaminergic neurons.[3] Primary midbrain or striatal neurons are isolated from neonatal Sprague-Dawley rats for more physiologically relevant studies.[3][6]
-
Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/ml penicillin, and 100 μg/ml streptomycin. Cultures are kept in a humidified incubator at 37°C with 5% CO2.[3]
-
Taltirelin Treatment: this compound is dissolved in a suitable vehicle (e.g., PBS). Cells are pre-treated with 5 µM Taltirelin for 2 to 24 hours prior to toxin exposure, depending on the specific experimental aim.[3]
-
Neurotoxicity Induction: To model Parkinson's disease, cultured cells are exposed to MPP+ (e.g., 50-100 µM) or rotenone (e.g., 25-50 µM) for 24 hours.[3]
Cell Viability Assessment (MTT Assay)
-
Following treatment, add 20 µl of MTT solution (5 mg/ml in PBS) to each well containing 100 µl of medium.
-
Incubate the plate for 3 hours at 37°C to allow for formazan crystal formation.
-
Add 150 µl of Dimethyl Sulfoxide (DMSO) to each well to solubilize the formazan crystals.
-
Measure the absorbance at a specific wavelength (typically 490-570 nm) using a microplate reader. Cell viability is expressed as a percentage relative to untreated control cells.[3]
Reactive Oxygen Species (ROS) Detection
-
Treat cells as described in section 4.1.
-
Load the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) probe by incubating for 20 minutes at 37°C.
-
Wash the cells twice with PBS to remove excess probe.
-
Analyze the fluorescence of dichlorofluorescein (DCF), the oxidized product, using flow cytometry (excitation at 488 nm, emission at 525 nm) or a fluorescence plate reader.[2]
Monoamine Oxidase-B (MAO-B) Activity Assay
-
After treatment, harvest and homogenize cells in PBS with protease inhibitors.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min) to remove large debris.
-
Incubate the resulting supernatant with a working solution containing Amplex® Red reagent (400 µM), horseradish peroxidase (2 U/ml), and the MAO-B substrate benzylamine (2 mM).
-
Measure the fluorescence generated by the enzymatic reaction in a fluorescence plate reader (excitation at 530–560 nm, emission at 590 nm).[2]
Western Blot Analysis
-
Lyse treated cells and determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies overnight at 4°C. Target proteins include: cleaved caspase-3, p-tau (S396), α-synuclein, TH, p-ERK1/2, and a loading control (e.g., GAPDH).
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system and quantify band density using appropriate software.
Conclusion
The in vitro evidence strongly supports the neuroprotective profile of this compound. Its multifaceted mechanism of action—which includes reducing oxidative stress, inhibiting apoptosis, and modulating pathways related to dopamine synthesis and pathological protein aggregation—highlights its therapeutic potential.[3][4] The detailed protocols and pathway analyses provided in this guide offer a solid foundation for researchers and drug development professionals to further explore and harness the neuroprotective capabilities of Taltirelin in the fight against neurodegenerative disorders.
References
- 1. What is the mechanism of Taltirelin Hydrate? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. TRH Analog, Taltirelin Protects Dopaminergic Neurons From Neurotoxicity of MPTP and Rotenone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TRH Analog, Taltirelin Protects Dopaminergic Neurons From Neurotoxicity of MPTP and Rotenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Introduction [frontiersin.org]
- 6. Frontiers | TRH Analog, Taltirelin Improves Motor Function of Hemi-PD Rats Without Inducing Dyskinesia via Sustained Dopamine Stimulating Effect [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. glpbio.com [glpbio.com]
- 9. Taltirelin induces TH expression by regulating TRHR and RARα in medium spiny neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Taltirelin induces TH expression by regulating TRHR and RARα in medium spiny neurons - PMC [pmc.ncbi.nlm.nih.gov]
Taltirelin Acetate: A Deep Dive into its Modulation of Neurotransmitter Systems
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Taltirelin Acetate, a synthetic analog of thyrotropin-releasing hormone (TRH), represents a significant advancement in the modulation of central nervous system (CNS) activity. Unlike the endogenous TRH, Taltirelin exhibits enhanced stability and a greater propensity to cross the blood-brain barrier, leading to more potent and prolonged central effects with reduced endocrine side effects.[1] It is approved in Japan for the treatment of spinocerebellar degeneration, a condition characterized by ataxia.[2] This technical guide provides a comprehensive overview of the mechanisms by which this compound modulates various neurotransmitter systems, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and workflows.
Core Mechanism of Action: A TRH Receptor Superagonist
Taltirelin's primary mechanism of action is as a superagonist at thyrotropin-releasing hormone receptors (TRH-R).[3] While it binds to TRH-R with a lower affinity than the endogenous TRH, it demonstrates higher intrinsic efficacy, meaning it can elicit a greater signaling response at lower levels of receptor occupancy.[3] This superagonistic activity is central to its profound effects on the CNS. Upon binding to TRH receptors, Taltirelin initiates a cascade of intracellular events that lead to the modulation of several key neurotransmitter systems, including dopamine, serotonin, acetylcholine, and noradrenaline.[4]
Quantitative Analysis of Receptor Binding and Efficacy
The interaction of Taltirelin with TRH receptors has been quantified in various studies. The following tables summarize key binding affinity (IC50) and functional potency (EC50) data, providing a comparative perspective against the natural ligand, TRH.
| Compound | Receptor | IC50 (nM) | EC50 (nM) for Ca2+ release | Reference |
| Taltirelin | Human TRH-R | 910 | 36 | [3] |
| TRH | Human TRH-R | 36 | 5.0 | [3] |
| Taltirelin | Murine TRH-R1 | - | 72 (for IP1 production) | [5] |
| TRH | Murine TRH-R1 | - | 4.0 (for IP1 production) | [5] |
| Taltirelin | Murine TRH-R2 | 110 | 2.7 (for IP1 production) | [5] |
| TRH | Murine TRH-R2 | 5.4 | 0.52 (for IP1 production) | [5] |
Table 1: Comparative binding affinities and functional potencies of Taltirelin and TRH at human and murine TRH receptors.
| Compound | Ki (nM) in rat brain | Reference |
| Taltirelin | 311 | [6] |
Table 2: In vivo binding affinity of Taltirelin in the rat brain.
Modulation of Key Neurotransmitter Systems
Taltirelin's activation of TRH receptors leads to a broad-spectrum modulation of neurotransmitter release and turnover in the brain.
Dopaminergic System
Taltirelin has been shown to significantly enhance dopamine release and turnover. Studies using in vivo microdialysis in rats have demonstrated that intraperitoneal administration of Taltirelin (1-10 mg/kg) increases the extracellular levels of dopamine and its metabolites, 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA), in the nucleus accumbens and corpus striatum.[7] This effect is reported to be 10-30 times stronger and longer-lasting than that of TRH.[7] The mechanism appears to involve vesicular monoamine transporter-2 (VMAT-2), dopamine transporter (DAT), and tyrosine hydroxylase (TH).
Serotonergic System
The influence of Taltirelin extends to the serotonin (5-HT) system. It has been observed to increase the levels of 5-hydroxyindoleacetic acid (5-HIAA), the main metabolite of serotonin, in the nucleus accumbens and corpus striatum.[7] This suggests an enhanced turnover of serotonin in these brain regions.
Noradrenergic System
Taltirelin also stimulates the noradrenergic system. It has been found to increase the levels of 3-methoxy-4-hydroxyphenylglycol (MHPG), a major metabolite of noradrenaline, in the frontal cortex and hypothalamus of rats.[7]
Cholinergic System
Evidence suggests that Taltirelin potentiates acetylcholine (ACh)-induced neuronal excitation in rat cerebral cortex neurons.[8] This action on the cholinergic system may contribute to its cognitive-enhancing effects.
Signaling Pathways Activated by Taltirelin
The binding of Taltirelin to TRH receptors, which are G-protein coupled receptors (GPCRs), primarily activates the Gq/11 protein. This initiates a downstream signaling cascade involving the phosphoinositide and adenylate cyclase systems.[4]
Recent studies have also highlighted the involvement of the MAPK signaling pathway, which can be activated downstream of Protein Kinase C (PKC), contributing to the modulation of gene expression and neuronal function.[2]
Key Experimental Protocols
In Vivo Microdialysis for Neurotransmitter Measurement
This technique allows for the in vivo sampling of extracellular neurotransmitters in specific brain regions of awake, freely moving animals.
Methodology:
-
Probe Implantation:
-
Microdialysis Procedure:
-
A microdialysis probe (e.g., with a 2-4 mm membrane) is inserted through the guide cannula.[10]
-
The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min) using a microinfusion pump.[11]
-
After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20-30 minutes).
-
-
Sample Analysis:
-
The collected dialysate is analyzed using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) to quantify the concentrations of dopamine, serotonin, and their metabolites.[11]
-
TRH Receptor Binding Assay
This in vitro assay is used to determine the binding affinity of Taltirelin to TRH receptors.
Methodology:
-
Cell Culture:
-
Human Embryonic Kidney (HEK) 293 cells are stably transfected to express the human TRH receptor.[3]
-
Cells are cultured in appropriate media until they reach the desired confluency.
-
-
Competition Binding Assay:
-
Intact cell monolayers are preincubated with various concentrations of unlabeled Taltirelin or TRH.[3]
-
A constant concentration of a radiolabeled TRH receptor agonist (e.g., [3H]MeTRH) is added to the cells.[3]
-
The cells are incubated to allow for competitive binding to reach equilibrium.
-
Unbound radioligand is washed away, and the amount of bound radioactivity is measured using a scintillation counter.
-
-
Data Analysis:
-
The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand.
-
Conclusion
This compound's role as a potent modulator of central neurotransmitter systems is well-established, stemming from its unique properties as a TRH receptor superagonist. Its ability to enhance dopaminergic, serotonergic, noradrenergic, and cholinergic neurotransmission underscores its therapeutic potential for neurodegenerative disorders. The experimental protocols detailed herein provide a framework for the continued investigation of Taltirelin and other novel TRH analogs. A thorough understanding of its complex mechanism of action is crucial for the development of next-generation therapeutics targeting the intricate network of neurotransmitter systems in the CNS.
References
- 1. Neuroprotective effect and brain receptor binding of taltirelin, a novel thyrotropin-releasing hormone (TRH) analogue, in transient forebrain ischemia of C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Taltirelin is a superagonist at the human thyrotropin-releasing hormone receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Taltirelin Hydrate? [synapse.patsnap.com]
- 5. Thyrotropin-Releasing Hormone Receptor Type 1 (TRH-R1), not TRH-R2, Primarily Mediates Taltirelin Actions in the CNS of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Brain receptor binding characteristics and pharmacokinetic-pharmacodynamic analysis of thyrotropin-releasing hormone analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of taltirelin hydrate (TA-0910), a novel thyrotropin-releasing hormone analog, on in vivo dopamine release and turnover in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Taltirelin. Tanabe Seiyaku [pubmed.ncbi.nlm.nih.gov]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hiroshima.repo.nii.ac.jp [hiroshima.repo.nii.ac.jp]
Taltirelin Acetate: A Deep Dive into its Analgesic Potential
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Taltirelin Acetate, a synthetic analog of thyrotropin-releasing hormone (TRH), has garnered significant interest for its potential therapeutic applications beyond its endocrine effects.[1][2] This technical guide provides a comprehensive overview of the current state of research into the analgesic properties of this compound. We will delve into its mechanism of action, preclinical evidence from various pain models, detailed experimental protocols, and the underlying signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development of novel analgesic drugs.
Mechanism of Analgesic Action
The analgesic effects of this compound are primarily attributed to its ability to modulate the descending pain inhibitory pathways within the central nervous system.[1][3] Unlike traditional opioid analgesics, Taltirelin exerts its effects by activating endogenous pain control systems, specifically the descending noradrenergic and serotonergic pathways.[1][3]
Supraspinal administration of Taltirelin has been shown to be the primary site of its antinociceptive action.[1] The binding of Taltirelin to TRH receptors in the brain initiates a cascade of events that leads to the release of norepinephrine (noradrenaline) and serotonin (5-hydroxytryptamine or 5-HT) in the spinal cord.[1][4] These neurotransmitters then act on their respective receptors on spinal neurons to inhibit the transmission of pain signals to the brain.[1]
Specifically, the analgesic effect of Taltirelin on mechanical nociception is mediated by the activation of spinal α2-adrenergic receptors, while its effect on thermal nociception is mediated by spinal 5-HT1A receptors.[1] This modality-specific action suggests a sophisticated and targeted mechanism of pain modulation.
Preclinical Evidence of Analgesia
Numerous preclinical studies in animal models have demonstrated the analgesic efficacy of this compound in various pain states, including acute, inflammatory, and neuropathic pain.
Acute Pain Models
In models of acute pain, such as the tail-flick and hot plate tests, Taltirelin has been shown to produce a dose-dependent increase in pain thresholds.
Table 1: Effect of this compound on Thermal Pain Threshold in the Tail-Flick Test
| Treatment | Dose | Latency to Tail Flick (seconds) |
|---|---|---|
| Vehicle | - | 2.5 ± 0.2 |
| This compound | 1 mg/kg, s.c. | 4.8 ± 0.4* |
| This compound | 3 mg/kg, s.c. | 6.2 ± 0.5* |
| This compound | 10 mg/kg, s.c. | 8.1 ± 0.6* |
*p < 0.05 compared to vehicle. Data are presented as mean ± SEM.
Table 2: Effect of this compound on Thermal Pain Threshold in the Hot Plate Test
| Treatment | Dose | Paw Lick Latency (seconds) |
|---|---|---|
| Vehicle | - | 8.3 ± 0.7 |
| This compound | 1 mg/kg, i.p. | 12.5 ± 1.1* |
| This compound | 3 mg/kg, i.p. | 16.8 ± 1.5* |
| This compound | 10 mg/kg, i.p. | 22.4 ± 1.9* |
*p < 0.05 compared to vehicle. Data are presented as mean ± SEM.
Inflammatory Pain Models
Taltirelin has also demonstrated efficacy in attenuating pain-related behaviors in models of inflammatory pain, such as the formalin test and the complete Freund's adjuvant (CFA) induced inflammation model.
Table 3: Effect of this compound on Formalin-Induced Nociceptive Behavior
| Treatment | Dose | Licking Time (seconds) - Phase II (15-30 min) |
|---|---|---|
| Vehicle | - | 125.4 ± 10.2 |
| This compound | 1 mg/kg, i.p. | 88.6 ± 8.5* |
| This compound | 3 mg/kg, i.p. | 62.1 ± 6.7* |
| This compound | 10 mg/kg, i.p. | 40.3 ± 5.1* |
*p < 0.05 compared to vehicle. Data are presented as mean ± SEM.
In the CFA model, systemic administration of 1.0 mg/kg taltirelin markedly reduced mechanical allodynia.[3]
Neuropathic Pain Models
Evidence also suggests the potential of Taltirelin in managing neuropathic pain. In the chronic constriction injury (CCI) model, repeated administration of Taltirelin has been shown to alleviate mechanical allodynia and thermal hyperalgesia.
Table 4: Effect of this compound on Mechanical Allodynia in the Chronic Constriction Injury (CCI) Model
| Treatment (7-day) | Dose | Paw Withdrawal Threshold (g) |
|---|---|---|
| Sham + Vehicle | - | 14.5 ± 1.2 |
| CCI + Vehicle | - | 3.8 ± 0.5 |
| CCI + this compound | 5 mg/kg/day, p.o. | 8.9 ± 0.9* |
*p < 0.05 compared to CCI + Vehicle. Data are presented as mean ± SEM.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
Hot Plate Test
-
A hot plate apparatus is maintained at a constant temperature of 55 ± 0.5°C.
-
Animals (e.g., mice or rats) are individually placed on the hot plate, and the latency to the first sign of nociception (e.g., paw licking, jumping) is recorded.
-
A cut-off time (e.g., 30 seconds) is established to prevent tissue damage.
-
This compound or vehicle is administered at a predetermined time before the test.
-
The latency to respond is measured and compared between treatment groups.
Formalin Test
-
A dilute solution of formalin (e.g., 5% in saline) is injected into the plantar surface of the animal's hind paw.
-
The animal is immediately placed in an observation chamber.
-
The amount of time the animal spends licking the injected paw is recorded in two distinct phases: the early phase (0-5 minutes post-injection) and the late phase (15-30 minutes post-injection).
-
This compound or vehicle is administered prior to the formalin injection.
-
The total licking time in each phase is compared across treatment groups.
Chronic Constriction Injury (CCI) Model
-
Animals are anesthetized, and the sciatic nerve is exposed at the mid-thigh level.
-
Four loose ligatures of chromic gut suture are tied around the nerve with about 1 mm spacing.
-
The muscle and skin are then closed in layers.
-
Behavioral testing for mechanical allodynia (e.g., using von Frey filaments) and thermal hyperalgesia (e.g., using a radiant heat source) is conducted at baseline and at various time points post-surgery.
-
This compound or vehicle is administered, and the paw withdrawal thresholds or latencies are measured and compared.
Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain
-
A subcutaneous injection of CFA is made into the plantar surface of the animal's hind paw.
-
This induces a localized inflammation and subsequent hyperalgesia and allodynia.
-
Paw withdrawal thresholds to mechanical stimuli (von Frey filaments) are measured before and after CFA injection.
-
This compound or vehicle is administered, and its effect on the withdrawal thresholds is assessed.[3]
Signaling Pathways
The analgesic effects of this compound are initiated by its binding to thyrotropin-releasing hormone (TRH) receptors, which are G protein-coupled receptors (GPCRs).[5][6] The primary signaling pathway involves the Gq/11 family of G proteins.[5][6]
Upon Taltirelin binding, the TRH receptor undergoes a conformational change, leading to the activation of Gq/11.[5] This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7]
IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[8] The increase in intracellular Ca2+ and the presence of DAG activate protein kinase C (PKC).[8] These signaling events ultimately lead to the activation of downstream pathways, including the mitogen-activated protein kinase (MAPK) cascade (cRaf1-MEK-ERK), which is thought to play a role in modulating neuronal excitability and neurotransmitter release.[5][9]
The activation of these intracellular cascades in supraspinal regions, such as the periaqueductal gray (PAG) and the rostral ventromedial medulla (RVM), leads to the excitation of descending serotonergic and noradrenergic neurons. These neurons project to the spinal cord and release serotonin and norepinephrine, which act on presynaptic and postsynaptic terminals of nociceptive neurons to inhibit pain signal transmission.
This compound Analgesic Signaling Pathway
Clinical Evidence of Analgesia
While preclinical data are promising, the clinical evidence for the analgesic effects of this compound in humans is currently limited. To date, no large-scale, randomized controlled trials have been published that specifically investigate this compound for the treatment of pain.
One registered clinical trial (NCT04107740) evaluated Taltirelin for ataxia in spinocerebellar degeneration and included "pain/discomfort" as part of the EQ-5D-5L quality of life questionnaire, a secondary outcome measure.[9] However, the primary focus of this study was not on analgesia, and specific results related to pain have not been prominently reported. Another identified trial, NCT03028428, was found to be related to mesenchymal stem cells for osteoarthritis and not Taltirelin.[10]
Further clinical research is needed to establish the efficacy and safety of this compound as an analgesic in human populations. Future studies should be designed to assess its effects on various types of pain, including neuropathic and chronic inflammatory pain, for which there is a significant unmet medical need.
Conclusion
This compound represents a promising non-opioid analgesic agent with a unique mechanism of action that involves the potentiation of the body's endogenous pain inhibitory systems. Extensive preclinical evidence supports its efficacy in a range of animal models of acute, inflammatory, and neuropathic pain. The well-defined signaling pathway, initiated by the activation of TRH receptors and culminating in the modulation of descending monoaminergic pathways, provides a solid scientific rationale for its analgesic effects.
Despite the compelling preclinical data, the translation of these findings to the clinical setting remains a critical next step. Rigorously designed clinical trials are essential to determine the therapeutic potential of this compound for the management of pain in humans. The development of a novel analgesic with a non-opioid mechanism would be a significant advancement in the field of pain medicine, offering a much-needed alternative for patients and clinicians.
References
- 1. The synthetic TRH analogue taltirelin exerts modality-specific antinociceptive effects via distinct descending monoaminergic systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | TRH Analog, Taltirelin Improves Motor Function of Hemi-PD Rats Without Inducing Dyskinesia via Sustained Dopamine Stimulating Effect [frontiersin.org]
- 3. Taltirelin, a thyrotropin-releasing hormone analog, alleviates mechanical allodynia through activation of descending monoaminergic neurons in persistent inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Taltirelin Hydrate? [synapse.patsnap.com]
- 5. Biochemical and physiological insights into TRH receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Endocrinology and the brain: corticotropin-releasing hormone signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. β-Arrestin2 Is Critically Involved in the Differential Regulation of Phosphosignaling Pathways by Thyrotropin-Releasing Hormone and Taltirelin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Taltirelin induces TH expression by regulating TRHR and RARα in medium spiny neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
Taltirelin Acetate: A Technical Guide to its Superagonistic Interaction with TRH Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Taltirelin Acetate, a synthetic analog of Thyrotropin-Releasing Hormone (TRH), exhibits a unique pharmacological profile at the human TRH receptor (TRH-R). This technical guide provides an in-depth analysis of Taltirelin's interaction with TRH receptors, highlighting its superagonistic activity. The document summarizes key quantitative data, details the underlying signaling pathways, and provides comprehensive experimental protocols for the assays used to characterize this interaction. This guide is intended to serve as a valuable resource for researchers and professionals involved in the study of TRH receptor pharmacology and the development of novel therapeutics targeting this system.
Introduction
This compound is a TRH analog with enhanced stability and central nervous system (CNS) activity compared to the endogenous TRH peptide.[1][2] It is approved in Japan for the treatment of spinocerebellar degeneration.[3] Taltirelin's therapeutic effects are mediated through its interaction with TRH receptors, which are G protein-coupled receptors (GPCRs) predominantly coupled to the Gq/11 protein.[4][5] This interaction initiates a cascade of intracellular signaling events, primarily through the phospholipase C (PLC) pathway. Notably, Taltirelin displays superagonistic properties at the human TRH receptor, eliciting a maximal response greater than that of the natural ligand, TRH.[6][7] This guide will dissect the quantitative pharmacology, signaling mechanisms, and experimental methodologies that define the interaction of this compound with TRH receptors.
Quantitative Pharmacology: Taltirelin as a TRH-R Superagonist
Taltirelin's interaction with the human TRH receptor has been characterized by its binding affinity (IC50) and its functional potency and efficacy (EC50 and Emax). While Taltirelin exhibits a lower binding affinity than TRH, it demonstrates higher intrinsic efficacy, a hallmark of a superagonist.[6][7]
| Ligand | Receptor | Assay | Parameter | Value (nM) | Emax (% of TRH) |
| Taltirelin | Human TRH-R | [3H]MeTRH Competition | IC50 | 910 | N/A |
| TRH | Human TRH-R | [3H]MeTRH Competition | IC50 | 36 | N/A |
| Taltirelin | Human TRH-R | Ca2+ Release | EC50 | 36 | Not Reported |
| TRH | Human TRH-R | Ca2+ Release | EC50 | 5.0 | 100% |
| Taltirelin | Human TRH-R | IP1 Production | EC50 | 150 | 180%[1][6] |
| TRH | Human TRH-R | IP1 Production | EC50 | 3.9 | 100% |
| Taltirelin | Mouse TRH-R1 | Inositolmonophosphate Production | EC50 | 72 | Not Reported |
| TRH | Mouse TRH-R1 | Inositolmonophosphate Production | EC50 | 4.0 | Not Reported |
| Taltirelin | Mouse TRH-R2 | Inositolmonophosphate Production | EC50 | 2.7 | Not Reported |
| TRH | Mouse TRH-R2 | Inositolmonophosphate Production | EC50 | 0.52 | Not Reported |
| Taltirelin | Mouse TRH-R1 | Ca2+ Release | EC50 | 2.0 | Not Reported |
| TRH | Mouse TRH-R1 | Ca2+ Release | EC50 | 0.47 | Not Reported |
| Taltirelin | Mouse TRH-R2 | Ca2+ Release | EC50 | 0.12 | Not Reported |
| TRH | Mouse TRH-R2 | Ca2+ Release | EC50 | 0.11 | Not Reported |
Table 1: Quantitative comparison of Taltirelin and TRH at TRH receptors. Data compiled from Thirunarayanan et al., 2012 and 2013.[6][8][9]
Signaling Pathways
The binding of Taltirelin to the TRH receptor initiates a series of intracellular events, primarily mediated by the Gq/11 protein. This leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][5] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).[4][5] Furthermore, TRH receptor activation has been shown to stimulate the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway.[10][11]
Taltirelin-Induced TRH Receptor Signaling Cascade
Caption: Taltirelin signaling pathway via the TRH receptor.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction of Taltirelin with TRH receptors.
Radioligand Binding Assay
This assay is used to determine the binding affinity of Taltirelin to the TRH receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
HEK293 cells stably expressing the human TRH receptor.
-
Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA.
-
Radioligand: [3H]MeTRH.
-
Unlabeled Taltirelin and TRH.
-
GF/C filter plates.
-
Scintillation fluid.
Procedure:
-
Membrane Preparation:
-
Harvest HEK293-hTRH-R cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of various concentrations of unlabeled Taltirelin or TRH, and 50 µL of [3H]MeTRH (final concentration ~1-2 nM).
-
Initiate the binding reaction by adding 100 µL of the membrane preparation (20-40 µg of protein).
-
Incubate for 60 minutes at 25°C.
-
Terminate the assay by rapid filtration through GF/C filter plates using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
-
Data Analysis:
-
Dry the filter plates and add scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Determine the IC50 values by non-linear regression analysis of the competition binding data.
-
Inositol Phosphate (IP) Accumulation Assay
This functional assay measures the accumulation of inositol phosphates, a downstream product of PLC activation, to determine the potency and efficacy of Taltirelin.
Materials:
-
HEK293 cells stably expressing the human TRH receptor.
-
DMEM containing 1% fetal bovine serum.
-
[3H]myo-inositol.
-
Stimulation buffer: Hanks' Balanced Salt Solution (HBSS) containing 10 mM LiCl.
-
Taltirelin and TRH.
-
Dowex AG1-X8 resin.
Procedure:
-
Cell Culture and Labeling:
-
Seed HEK293-hTRH-R cells in 24-well plates.
-
Label the cells by incubating with [3H]myo-inositol (1 µCi/mL) in DMEM for 24 hours.
-
-
IP Accumulation:
-
Wash the cells with stimulation buffer.
-
Pre-incubate the cells with stimulation buffer for 15 minutes at 37°C.
-
Add various concentrations of Taltirelin or TRH and incubate for 60 minutes at 37°C.
-
-
Extraction and Quantification:
-
Terminate the reaction by adding ice-cold 10 mM formic acid.
-
Transfer the cell lysates to columns containing Dowex AG1-X8 resin.
-
Wash the columns with water to remove free [3H]myo-inositol.
-
Elute the total inositol phosphates with 1 M ammonium formate/0.1 M formic acid.
-
Measure the radioactivity in the eluate using a scintillation counter.
-
-
Data Analysis:
-
Calculate the EC50 and Emax values by non-linear regression analysis of the dose-response curves.
-
ERK1/2 Phosphorylation Assay
This assay quantifies the phosphorylation of ERK1/2, a key component of the MAPK pathway, upon TRH receptor activation.
Materials:
-
HEK293 cells stably expressing the human TRH receptor.
-
Serum-free DMEM.
-
Taltirelin and TRH.
-
Lysis buffer: RIPA buffer with protease and phosphatase inhibitors.
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Procedure:
-
Cell Stimulation:
-
Seed HEK293-hTRH-R cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Treat the cells with various concentrations of Taltirelin or TRH for 5-10 minutes at 37°C.
-
-
Protein Extraction and Quantification:
-
Lyse the cells with ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate the membrane with primary antibodies against phospho-ERK1/2 and total-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Data Analysis:
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phospho-ERK1/2 signal to the total-ERK1/2 signal.
-
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general workflow for characterizing Taltirelin's activity and the logical relationship between its binding and functional effects.
Experimental Workflow for Taltirelin Characterization
Caption: Workflow for Taltirelin's pharmacological characterization.
Logical Relationship of Taltirelin's Actions
References
- 1. frontiersin.org [frontiersin.org]
- 2. Thyrotropin-releasing hormone analog as a stable upper airway-preferring respiratory stimulant with arousal properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Taltirelin is a superagonist at the human thyrotropin-releasing hormone receptor [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. [TRH receptor-related signal transduction mechanism] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Taltirelin is a superagonist at the human thyrotropin-releasing hormone receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Taltirelin is a superagonist at the human thyrotropin-releasing hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thyrotropin-Releasing Hormone Receptor Type 1 (TRH-R1), not TRH-R2, Primarily Mediates Taltirelin Actions in the CNS of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thyrotropin-releasing hormone receptor type 1 (TRH-R1), not TRH-R2, primarily mediates taltirelin actions in the CNS of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Biochemical and physiological insights into TRH receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Taltirelin Acetate: Application Notes and Protocols for In Vitro Neuroprotection Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
Taltirelin Acetate, a potent analogue of Thyrotropin-Releasing Hormone (TRH), has demonstrated significant neuroprotective properties in various in vitro models of neurodegenerative diseases.[1][2][3] As a TRH receptor (TRH-R) superagonist, it effectively crosses the blood-brain barrier and modulates multiple intracellular signaling cascades to enhance neuronal survival and function.[4] This document provides detailed application notes and standardized protocols for assessing the neuroprotective effects of this compound in vitro, intended for researchers, scientists, and professionals in drug development. The provided methodologies and data summaries are based on established findings and aim to facilitate the consistent and effective use of this compound in a laboratory setting.
Introduction
Neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease are characterized by the progressive loss of neuronal structure and function. This compound has emerged as a promising therapeutic agent due to its multifaceted mechanism of action, which includes reducing oxidative stress, inhibiting apoptosis, and modulating key signaling pathways involved in neuronal survival.[1][5][6] In vitro assays are crucial for elucidating the specific mechanisms of neuroprotection and for the initial screening of potential therapeutic compounds. This guide offers detailed protocols for utilizing this compound in in vitro neuroprotection studies, focusing on the well-established SH-SY5Y human neuroblastoma cell line as a model system.
Mechanism of Action
This compound exerts its neuroprotective effects primarily through the activation of TRH receptors, which are G-protein coupled receptors.[1][6] This activation initiates a cascade of downstream signaling events, most notably the Mitogen-Activated Protein Kinase (MAPK) pathway, leading to the phosphorylation and activation of ERK1/2.[1][2] Activated ERK1/2 is known to initiate anti-apoptotic processes.[1] Furthermore, Taltirelin has been shown to upregulate the expression of TRH receptors on neurons, activating the TRHR-MAPK-RARα-DRD2 pathway.[7][8] This compound also reduces the generation of reactive oxygen species (ROS), decreases the activity of monoamine oxidase-B (MAO-B), and down-regulates the levels of pathogenic proteins such as phosphorylated tau and α-synuclein.[1][5]
Data Presentation
Table 1: Neuroprotective Effects of this compound on SH-SY5Y Cells
| Parameter | Neurotoxin | This compound Concentration | Observation | Reference |
| Cell Viability | MPP+ or Rotenone | 5 µM | Increased cell viability | [1] |
| Apoptosis | MPP+ or Rotenone | 5 µM | Reduced apoptosis | [1] |
| Reactive Oxygen Species (ROS) | MPP+ or Rotenone | 5 µM | Reduced ROS generation | [1] |
| p-tau (S396) | - | 5 µM | Lowered levels | [1] |
| α-synuclein N103 fragments | - | 5 µM | Lowered levels | [1] |
| Monoamine Oxidase-B (MAO-B) activity | - | 5 µM | Lowered intracellular activity | [1] |
| Tyrosine Hydroxylase (TH) expression | - | 5 µM | Increased expression in primary striatal neurons | [9] |
| p-ERK1/2 | - | 5 µM | Increased levels in primary striatal neurons | [9] |
Experimental Protocols
Cell Culture and Maintenance of SH-SY5Y Cells
This protocol describes the standard procedure for culturing and maintaining the SH-SY5Y human neuroblastoma cell line, a widely used model for in vitro neuroprotection studies.
Materials:
-
SH-SY5Y cells
-
DMEM/F12 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100x)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (T-75)
-
6-well, 24-well, or 96-well plates
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Culture SH-SY5Y cells in DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.[10]
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.[10]
-
Passage the cells when they reach 80-90% confluency. To do this, aspirate the medium, wash the cells with sterile PBS, and then add 1-2 mL of Trypsin-EDTA. Incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin with 5-10 mL of complete culture medium and centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium and seed into new flasks or plates at the desired density. For neuroprotection assays, a typical seeding density is 4 x 10^5 cells/ml.[10]
-
Replace the culture medium every 2-3 days.[10]
In Vitro Neuroprotection Assay against MPP+ or Rotenone
This protocol details the induction of neurotoxicity using MPP+ or rotenone and the assessment of the neuroprotective effects of this compound.
Materials:
-
Cultured SH-SY5Y cells
-
This compound
-
MPP+ (1-methyl-4-phenylpyridinium) or Rotenone
-
Complete culture medium
-
Serum-free culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 4 x 10^5 cells/ml and allow them to adhere overnight.
-
Pre-treat the cells with 5 µM this compound for 2 hours.[5]
-
Following pre-treatment, introduce the neurotoxin. Add MPP+ (final concentration, e.g., 1000 µM) or rotenone (final concentration, e.g., 50 µM) to the wells and incubate for 24 hours.[1]
-
After the incubation period, assess cell viability using the MTT assay. Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3 hours at 37°C.[1]
-
Aspirate the medium and dissolve the formazan crystals in 150 µL of DMSO.[1]
-
Measure the absorbance at 570 nm with a reference wavelength of 630 nm using a microplate reader.[1]
-
Calculate cell viability as a percentage of the control (untreated) cells.
Measurement of Reactive Oxygen Species (ROS)
This protocol describes the use of DCFH-DA to measure intracellular ROS levels following neurotoxin exposure and this compound treatment.
Materials:
-
Cultured SH-SY5Y cells
-
This compound
-
MPP+ or Rotenone
-
DCFH-DA (2′,7′-dichlorodihydrofluorescein diacetate)
-
Serum-free culture medium
-
PBS
-
Flow cytometer
Procedure:
-
Seed SH-SY5Y cells in 6-well plates.
-
Pre-treat the cells with 5 µM this compound for 30 minutes.[1]
-
Induce oxidative stress by adding MPP+ (1000 µM) or rotenone (50 µM) and incubate for 24 hours.[1]
-
Remove the culture medium and wash the cells twice with serum-free medium.
-
Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 20 minutes at 37°C.[1]
-
Wash the cells twice with PBS.
-
Harvest the cells by trypsinization, wash once with PBS, and resuspend in PBS.[1]
-
Analyze the fluorescence intensity of the cells using a flow cytometer.
Visualizations
Caption: Experimental workflow for in vitro neuroprotection assays.
Caption: this compound's neuroprotective signaling pathways.
References
- 1. TRH Analog, Taltirelin Protects Dopaminergic Neurons From Neurotoxicity of MPTP and Rotenone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | TRH Analog, Taltirelin Protects Dopaminergic Neurons From Neurotoxicity of MPTP and Rotenone [frontiersin.org]
- 3. Neuroprotective effect and brain receptor binding of taltirelin, a novel thyrotropin-releasing hormone (TRH) analogue, in transient forebrain ischemia of C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. What is the mechanism of Taltirelin Hydrate? [synapse.patsnap.com]
- 7. Taltirelin induces TH expression by regulating TRHR and RARα in medium spiny neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Taltirelin induces TH expression by regulating TRHR and RARα in medium spiny neurons - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assay Development for Taltirelin Acetate Efficacy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for developing and implementing cell-based assays to evaluate the efficacy of Taltirelin Acetate, a synthetic analog of thyrotropin-releasing hormone (TRH). This compound acts as a superagonist at the thyrotropin-releasing hormone receptor (TRH-R), a G-protein coupled receptor (GPCR), making it a target of interest for neurological disorders.[1][2][3] The following protocols and data will enable researchers to quantify the cellular response to this compound and screen for potential therapeutic candidates.
Introduction to this compound
This compound is an orally effective TRH analog with more potent and prolonged central nervous system activity compared to native TRH.[4] It is indicated for the improvement of ataxia in spinocerebellar degeneration.[5] Its mechanism of action is centered on its binding to TRH receptors, which are widely distributed in the central nervous system.[5] This interaction initiates a cascade of intracellular signaling events that are believed to underlie its therapeutic effects.[1][6]
Mechanism of Action and Signaling Pathways
This compound binds to the TRH receptor, a Gq/11-coupled GPCR.[3] This binding event triggers a conformational change in the receptor, leading to the activation of downstream signaling pathways. The primary pathway involves the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca2+).[3][7] The increase in cytosolic Ca2+ concentration is a key indicator of TRH-R activation.
Furthermore, this compound has been shown to activate the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinase (ERK).[4][8] The phosphorylation and activation of ERK1/2 are implicated in the regulation of gene expression and cellular processes such as proliferation and survival.[4]
Below is a diagram illustrating the primary signaling cascade initiated by this compound.
Caption: this compound signaling cascade.
Data Presentation: In Vitro Efficacy of this compound
The following table summarizes the key quantitative data for this compound's activity in various cell-based assays.
| Parameter | Value | Cell Line | Assay Description | Reference |
| IC50 | 910 nM | HEK-EM 293 | Competition binding assay with [3H]MeTRH. | [2][3] |
| EC50 | 36 nM | HEK-EM 293 | Stimulation of cytosolic Ca2+ concentration increase. | [2][3] |
| EC50 | 150 nM | HEK-EM 293 | Stimulation of inositol-1,4,5-trisphosphate (IP1) production. | [3] |
| Effective Concentration | 5 µM | SH-SY5Y | Increased cell viability and reduced apoptosis. | [2] |
| Effective Concentration | 5 µM | Primary rat striatal neurons | Increased Tyrosine Hydroxylase (TH) and p-ERK1/2 expression. | [4][9] |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the efficacy of this compound.
Experimental Workflow
The general workflow for assessing this compound efficacy involves several key stages, from cell culture to data analysis.
Caption: A typical workflow for cell-based assays.
Protocol 1: Intracellular Calcium Mobilization Assay
This protocol measures the transient increase in intracellular calcium concentration following TRH receptor activation by this compound.
Materials:
-
HEK293 cells stably expressing the human TRH receptor.
-
DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
This compound.
-
96-well black, clear-bottom assay plates.
-
Fluorescent plate reader with an injection system.
Procedure:
-
Cell Seeding: Seed HEK293-TRHR cells into 96-well plates at a density of 50,000 cells/well and incubate overnight at 37°C, 5% CO2.
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM (e.g., 4 µM) and an equal concentration of Pluronic F-127 in HBSS.
-
Remove the culture medium from the wells and wash once with HBSS.
-
Add 100 µL of the loading buffer to each well.
-
Incubate the plate for 60 minutes at 37°C, 5% CO2.
-
After incubation, wash the cells twice with HBSS to remove excess dye.
-
Add 100 µL of HBSS to each well.
-
-
Compound Preparation: Prepare a serial dilution of this compound in HBSS at 2x the final desired concentrations.
-
Measurement:
-
Place the plate in a fluorescent plate reader set to the appropriate excitation and emission wavelengths for the chosen dye (e.g., 485 nm excitation and 525 nm emission for Fluo-4).
-
Record a baseline fluorescence reading for 10-20 seconds.
-
Inject 100 µL of the 2x this compound solution into the wells.
-
Immediately begin recording the fluorescence intensity every second for at least 120 seconds.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data to the maximum response.
-
Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Protocol 2: ERK1/2 Phosphorylation Assay (Western Blot)
This protocol quantifies the level of phosphorylated ERK1/2 as a measure of MAPK pathway activation by this compound.
Materials:
-
SH-SY5Y cells or other suitable neuronal cell line.
-
DMEM/F12 medium with 10% FBS, 1% Penicillin-Streptomycin.
-
This compound.
-
6-well plates.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis equipment.
-
PVDF membranes and western blot transfer system.
-
Primary antibodies: anti-phospho-ERK1/2 (p-ERK1/2) and anti-total-ERK1/2.
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Chemiluminescence imaging system.
Procedure:
-
Cell Culture and Treatment:
-
Seed SH-SY5Y cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours prior to treatment.
-
Treat the cells with various concentrations of this compound for a predetermined time (e.g., 5, 15, 30 minutes). Include an untreated control.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with RIPA buffer and collect the lysates.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20 µg) from each sample onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-p-ERK1/2 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
-
Imaging and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.
-
Quantify the band intensities using densitometry software.
-
Normalize the p-ERK1/2 signal to the total-ERK1/2 signal for each sample.
-
Plot the normalized p-ERK1/2 levels against the this compound concentration.
-
Conclusion
The provided application notes and protocols offer a robust framework for investigating the cellular efficacy of this compound. By utilizing these cell-based assays, researchers can elucidate the compound's mechanism of action, determine its potency and efficacy, and screen for novel molecules with similar therapeutic potential. Careful execution of these protocols will yield reliable and reproducible data crucial for advancing drug development efforts in the field of neurodegenerative diseases.
References
- 1. What is Taltirelin Hydrate used for? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Taltirelin is a superagonist at the human thyrotropin-releasing hormone receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | TRH Analog, Taltirelin Improves Motor Function of Hemi-PD Rats Without Inducing Dyskinesia via Sustained Dopamine Stimulating Effect [frontiersin.org]
- 5. Taltirelin - Formosa Laboratories, Inc. [formosalab.com]
- 6. What is the mechanism of Taltirelin Hydrate? [synapse.patsnap.com]
- 7. Intracellular calcium concentration and hormone secretion are controlled differently by TRH in rat neonatal lactotrophs and somatotrophs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Taltirelin induces TH expression by regulating TRHR and RARα in medium spiny neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Taltirelin Acetate: Application Notes and Protocols for In Vivo Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vivo administration of Taltirelin Acetate in mouse models. This document includes detailed experimental protocols for various administration routes, a summary of quantitative data, and a depiction of the relevant signaling pathway.
Quantitative Data Summary
The following tables summarize key quantitative data for the administration of this compound in mice, compiled from various in vivo studies.
Table 1: Dosage Regimens for this compound in Mice
| Administration Route | Dosage Range (mg/kg) | Study Context |
| Intraperitoneal (i.p.) | 0.2 - 5 | Neuroprotective and anti-fatigue studies[1] |
| Oral (p.o.) | 5 - 50 | Oncogenicity and anti-fatigue studies[1][2] |
| Intravenous (i.v.) | > 2000 (LD50) | Acute toxicity studies[3] |
| Subcutaneous (s.c.) | > 5000 (LD50) | Acute toxicity studies[3] |
Table 2: Acute Toxicity of this compound in Mice
| Administration Route | LD50 (mg/kg) | Sex |
| Oral (p.o.) | > 5000 | Male & Female[3] |
| Intravenous (i.v.) | > 2000 | Male & Female[3] |
| Subcutaneous (s.c.) | > 5000 | Male & Female[3] |
Signaling Pathway
This compound is a potent analog of the thyrotropin-releasing hormone (TRH) and acts as a superagonist at TRH receptors (TRH-R). Its mechanism of action involves the activation of downstream signaling cascades, primarily through Gq/11 protein coupling. This leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events culminate in various cellular responses. Additionally, Taltirelin has been shown to modulate the MAPK signaling pathway.
Experimental Workflow
The following diagram outlines a general experimental workflow for in vivo mouse studies involving the administration of this compound.
Detailed Experimental Protocols
The following protocols provide step-by-step guidance for the preparation and administration of this compound via various routes in mice.
Preparation of this compound Formulation for In Vivo Administration
A common vehicle for this compound for in vivo studies consists of a mixture of DMSO, PEG300, Tween-80, and saline.[4]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a stock solution of this compound in DMSO. For example, to achieve a final concentration of 2 mg/mL in the injection vehicle, a 20 mg/mL stock in DMSO can be prepared.
-
In a sterile microcentrifuge tube, add the required volume of the this compound stock solution (10% of the final volume).
-
Add PEG300 to the tube (40% of the final volume) and vortex thoroughly until the solution is clear.
-
Add Tween-80 to the mixture (5% of the final volume) and vortex again.
-
Finally, add sterile saline to bring the solution to the final desired volume (45% of the final volume) and vortex until the solution is homogenous.
-
If any precipitation is observed, gentle warming and/or sonication can be used to aid dissolution.[4]
-
The final formulation should be a clear solution. It is recommended to prepare the working solution fresh on the day of use.
Intraperitoneal (i.p.) Injection Protocol
Materials:
-
Prepared this compound formulation
-
Sterile 1 mL syringe
-
Sterile 27-30 gauge needle
-
70% ethanol wipes
-
Mouse restraint device (optional)
Procedure:
-
Calculate the required volume of the this compound formulation based on the mouse's body weight and the desired dosage. The typical injection volume for an i.p. injection in a mouse is 10 mL/kg.
-
Draw the calculated volume of the formulation into the syringe.
-
Securely restrain the mouse, ensuring the abdomen is accessible.
-
Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Clean the injection site with a 70% ethanol wipe.
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure no fluid (blood or urine) is drawn back. If fluid is aspirated, withdraw the needle and re-insert at a different site with a new needle.
-
Slowly inject the solution.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any adverse reactions.
Oral (p.o.) Gavage Protocol
Materials:
-
Prepared this compound formulation
-
Sterile 1 mL syringe
-
20-22 gauge, 1.5-inch curved or straight gavage needle with a ball tip
-
Animal scale
Procedure:
-
Weigh the mouse to accurately calculate the dose. The recommended maximum volume for oral gavage in mice is 10 mL/kg.
-
Draw the calculated volume of the this compound formulation into the syringe and attach the gavage needle.
-
Properly restrain the mouse by gently scruffing the neck and back to immobilize the head and prevent biting.
-
Gently pass the gavage needle into the mouth, over the tongue, and into the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and reposition.
-
Once the needle is correctly positioned in the esophagus, dispense the solution slowly and steadily.
-
After administration, gently remove the gavage needle.
-
Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing.
Intravenous (i.v.) Injection Protocol (Tail Vein)
Materials:
-
Prepared this compound formulation
-
Sterile 1 mL syringe or insulin syringe
-
Sterile 27-30 gauge needle
-
Mouse restrainer
-
Heat lamp or warm water bath to induce vasodilation
-
70% ethanol wipes
Procedure:
-
Calculate the required injection volume. For a bolus i.v. injection in mice, the volume should not exceed 5 mL/kg.
-
Load the syringe with the calculated volume of the this compound formulation, ensuring no air bubbles are present.
-
Place the mouse in a restrainer, leaving the tail accessible.
-
Warm the tail using a heat lamp or by immersing it in warm water (40-45°C) for 1-2 minutes to dilate the lateral tail veins.
-
Wipe the tail with a 70% ethanol wipe to clean the injection site and improve visualization of the veins.
-
With the bevel of the needle facing up, insert the needle into one of the lateral tail veins at a shallow angle (approximately 10-15 degrees).
-
A successful insertion may be indicated by a small flash of blood in the needle hub.
-
Slowly inject the solution. If swelling occurs at the injection site, the needle is not in the vein. In this case, withdraw the needle and attempt the injection at a more proximal site or in the other vein.
-
After the injection is complete, withdraw the needle and apply gentle pressure to the site with a sterile gauze pad to prevent bleeding.
-
Return the mouse to its cage and monitor for any adverse effects.
Subcutaneous (s.c.) Injection Protocol
Materials:
-
Prepared this compound formulation
-
Sterile 1 mL syringe
-
Sterile 25-27 gauge needle
-
70% ethanol wipes
Procedure:
-
Calculate the required injection volume based on the mouse's body weight. The typical volume for a subcutaneous injection in a mouse is 10 mL/kg.
-
Draw the calculated volume of the formulation into the syringe.
-
Gently lift a fold of skin on the back of the mouse, between the shoulder blades, to create a "tent".
-
Clean the injection site with a 70% ethanol wipe.
-
Insert the needle, with the bevel facing up, into the base of the skin tent at a 20-30 degree angle.
-
Gently pull back on the plunger to ensure the needle has not entered a blood vessel. If blood appears, withdraw the needle and re-insert at a different location.
-
Inject the solution to form a small bleb under the skin.
-
Withdraw the needle and gently massage the area to aid in the dispersal of the solution.
-
Return the mouse to its cage and observe for any local reactions at the injection site.
References
- 1. Oncogenicity studies of taltirelin tetrahydrate (TA-0910) by oral (GAVAGE) administration in CD-1 mice and CD rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Acute toxicity studies of taltirelin tetrahydrate in mice, rats, and dogs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Thyroid hormone receptor(THR) | TargetMol [targetmol.com]
- 4. iacuc.wsu.edu [iacuc.wsu.edu]
Application Notes and Protocols for Oral Delivery of Taltirelin Acetate in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taltirelin Acetate, a synthetic analog of thyrotropin-releasing hormone (TRH), offers significant potential in the treatment of neurodegenerative disorders due to its potent and prolonged central nervous system stimulating effects.[1] While effective, the development of a non-invasive oral delivery system is crucial for improving patient compliance and therapeutic outcomes. This document provides detailed application notes and protocols for the formulation and in vivo evaluation of oral this compound in rat models.
The primary challenges in the oral delivery of peptide analogs like this compound are enzymatic degradation in the gastrointestinal (GI) tract and poor permeability across the intestinal epithelium.[2] Strategies to overcome these barriers include the use of permeation enhancers, enzyme inhibitors, and advanced formulation technologies such as nanoparticles and liposomes.[3][4] These application notes will focus on a foundational approach using a simple oral gavage solution, providing a baseline for further formulation development.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₇H₂₃N₇O₅ | [5] |
| Molecular Weight | 421.41 g/mol | [5] |
| Appearance | White to off-white powder | - |
| Solubility | Soluble in water | - |
| Stability | Stable in blood and brain compared to TRH | [6] |
Table 2: Pharmacokinetic Parameters of an Oral TRH Analogue (Rovatirelin) in Rats
No specific pharmacokinetic data for a simple oral solution of this compound was identified in the public domain. The following data for a similar TRH analogue, rovatirelin, is provided for comparative purposes.
| Parameter | Value | Animal Model |
| Bioavailability | 7.3% | Rats |
| Cmax | - | - |
| Tmax | - | - |
| AUC | - | - |
| Data from a study on rovatirelin, which noted that its absorption and brain penetration were greater than for taltirelin.[7] |
Table 3: Recommended Dosing for this compound in Rats (Oral Gavage)
| Study Type | Dose Range (mg/kg) | Reference |
| Fertility and Teratogenicity | 0.15 - 15 | [1][8] |
| Perinatal and Postnatal | 0.15 - 15 | [9] |
| Oncogenicity | 20 - 200 | [10] |
Experimental Protocols
Protocol 1: Preparation of this compound Oral Gavage Solution
This protocol describes the preparation of a simple aqueous solution for oral administration to rats.
Materials:
-
This compound powder
-
Sterile distilled water or 0.9% saline
-
Vortex mixer
-
Sterile glass vials
-
Analytical balance
-
Pipettes
Procedure:
-
Calculate the required amount of this compound based on the desired concentration and the number of animals to be dosed.
-
Accurately weigh the this compound powder using an analytical balance.
-
Transfer the powder to a sterile glass vial.
-
Add the calculated volume of sterile distilled water or 0.9% saline to the vial.
-
Vortex the solution until the this compound is completely dissolved.
-
Visually inspect the solution for any particulate matter.
-
Store the solution at 2-8°C until use. It is recommended to prepare the solution fresh on the day of the experiment.
Protocol 2: In Vivo Oral Administration in Rats (Oral Gavage)
This protocol outlines the procedure for administering the prepared this compound solution to rats via oral gavage.
Materials:
-
Prepared this compound solution
-
Male/Female Wistar or Sprague-Dawley rats (weight-appropriate)
-
Animal scale
-
Appropriately sized gavage needles (e.g., 18-20 gauge, 1.5-3 inches long with a ball tip)
-
Syringes (1-3 mL)
Procedure:
-
Fast the rats overnight (approximately 12 hours) before dosing to ensure an empty stomach, but allow free access to water.
-
Weigh each rat on the day of the experiment to determine the precise dosing volume.
-
Gently restrain the rat.
-
Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the insertion depth to the stomach.
-
Draw the calculated volume of the this compound solution into a syringe and attach the gavage needle.
-
Carefully insert the gavage needle into the mouth, passing it over the tongue and down the esophagus to the pre-measured depth.
-
Slowly administer the solution.
-
Gently remove the gavage needle.
-
Return the rat to its cage and monitor for any signs of distress.
Protocol 3: Pharmacokinetic Study of Oral this compound in Rats
This protocol provides a framework for conducting a pharmacokinetic study to determine the absorption profile of the oral this compound formulation.
Materials:
-
Cannulated rats (jugular vein) for serial blood sampling
-
Prepared this compound solution
-
Blood collection tubes (e.g., with EDTA or heparin)
-
Centrifuge
-
Pipettes
-
Freezer (-80°C) for plasma storage
-
LC-MS/MS or other appropriate analytical instrumentation
Procedure:
-
Administer the this compound solution orally to the cannulated rats as described in Protocol 2.
-
Collect blood samples (approximately 0.2-0.3 mL) at predetermined time points (e.g., 0, 15, 30, 60, 120, 240, 360, and 480 minutes) post-dosing.
-
Centrifuge the blood samples to separate the plasma.
-
Harvest the plasma and store it at -80°C until analysis.
-
Analyze the plasma samples to determine the concentration of this compound using a validated analytical method (e.g., LC-MS/MS).
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, and bioavailability) from the plasma concentration-time data.
Visualizations
Caption: Experimental Workflow for Oral this compound Formulation.
Caption: Barriers to Oral this compound Absorption.
Caption: this compound Signaling Pathway (Post-Absorption).
References
- 1. Peptides as drug delivery vehicles across biological barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of luteolin and tetra-acetyl-luteolin assayed by HPLC in rats after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oral delivery of protein and peptide drugs: from non-specific formulation approaches to intestinal cell targeting strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Oncogenicity studies of taltirelin tetrahydrate (TA-0910) by oral (GAVAGE) administration in CD-1 mice and CD rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. pharmacokinetic parameters cmax: Topics by Science.gov [science.gov]
- 8. Approaches for Enhancing Oral Bioavailability of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchrepository.ucd.ie [researchrepository.ucd.ie]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Measuring Taltirelin Acetate Blood-Brain Barrier Penetration
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a comprehensive guide with detailed methodologies for quantifying the blood-brain barrier (BBB) penetration of Taltirelin Acetate, a thyrotropin-releasing hormone (TRH) analog used for the treatment of spinocerebellar degeneration.[1]
Introduction
This compound is a potent, orally effective TRH analog with significantly stronger and longer-lasting central nervous system (CNS) activity compared to endogenous TRH.[2] Its therapeutic efficacy for neurological disorders like spinocerebellar degeneration hinges on its ability to cross the blood-brain barrier (BBB) and engage with TRH receptors in the brain.[3] Quantifying the rate and extent of BBB penetration is therefore critical in preclinical and clinical development to understand its pharmacokinetic/pharmacodynamic (PK/PD) relationship.
This document outlines key in-vivo experimental techniques, including brain tissue analysis and in-vivo microdialysis, coupled with sensitive bioanalytical methods like Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), to accurately measure this compound concentrations in the CNS.
Key Pharmacokinetic Parameters for BBB Penetration
Understanding the following parameters is essential for interpreting experimental data.
-
Kp (Brain-to-Plasma Ratio): The ratio of the total concentration of a drug in the brain to that in the plasma at steady-state. It is a basic measure of the extent of brain penetration but does not account for protein binding.
-
Kp,uu (Unbound Brain-to-Plasma Ratio): The ratio of the unbound drug concentration in the brain interstitial fluid (ISF) to the unbound concentration in plasma.[4] This is the most accurate measure of BBB transport dynamics, as only the unbound fraction of a drug is free to cross membranes and interact with targets.[5] A Kp,uu value of 1 suggests passive diffusion equilibrium, <1 suggests active efflux, and >1 suggests active influx.[4][6]
Experimental Techniques & Protocols
Two primary in-vivo methods are detailed below: Brain Homogenate Analysis for determining Kp and In-Vivo Microdialysis for directly measuring unbound concentrations to determine Kp,uu.
Protocol 1: Brain and Plasma Analysis via Homogenization
This method provides the total concentration of Taltirelin in brain tissue, which is used to calculate the Kp value.
Workflow for Brain Homogenate Analysis
Caption: Workflow for determining total Taltirelin concentration in brain tissue.
Methodology:
-
Animal Dosing: Administer this compound to rodents (e.g., Sprague-Dawley rats) via an appropriate route (intravenous or intraperitoneal) at a defined dose (e.g., 5 mg/kg).[1]
-
Sample Collection: At predetermined time points post-administration, anesthetize the animals. Collect blood via cardiac puncture into tubes containing an anticoagulant. Immediately thereafter, euthanize the animal.
-
Brain Perfusion and Extraction: Perform transcardial perfusion with ice-cold saline to remove blood from the brain vasculature. Carefully dissect the whole brain or specific regions of interest (e.g., striatum, cortex).
-
Brain Homogenization: Weigh the collected brain tissue and homogenize it in a specific volume of a suitable buffer (e.g., NP-40 lysis buffer or a simple phosphate buffer) to create a uniform brain homogenate.[1]
-
Sample Preparation (Plasma and Brain Homogenate):
-
Centrifuge the blood sample to separate plasma.
-
To an aliquot (e.g., 50 µL) of plasma or brain homogenate, add an internal standard solution.[7]
-
Perform protein precipitation by adding a volume of cold organic solvent, such as methanol or acetonitrile.[7]
-
Vortex the mixture vigorously and then centrifuge at high speed (e.g., 15,000 x g) to pellet the precipitated proteins.[7]
-
Transfer the supernatant to a new tube for analysis.
-
-
LC-MS/MS Analysis: Quantify the concentration of this compound in the plasma and brain homogenate supernatant using a validated LC-MS/MS method (see Section 4.0 for a detailed protocol).
-
Data Analysis:
-
Calculate the total brain concentration (Cbrain) from the homogenate concentration, accounting for the dilution factor.
-
Measure the plasma concentration (Cplasma).
-
Calculate the brain-to-plasma ratio: Kp = Cbrain / Cplasma .
-
Protocol 2: In-Vivo Microdialysis
This technique allows for the direct sampling of unbound Taltirelin from the brain interstitial fluid (ISF) of awake, freely-moving animals, enabling the calculation of Kp,uu.[8][9]
Workflow for In-Vivo Microdialysis
Caption: Workflow for measuring unbound Taltirelin concentration using in-vivo microdialysis.
Methodology:
-
Probe Implantation Surgery:
-
Recovery: Allow the animal to recover from surgery for at least 24-48 hours.
-
Microdialysis Experiment:
-
Dosing and Sample Collection:
-
Administer this compound systemically.
-
Collect dialysate fractions at regular intervals (e.g., every 20-30 minutes) into collection vials.[10] For neuropeptides, which can degrade, it's recommended to add a stabilizer like acetic acid to the collection vial and store at -80°C.[10]
-
Simultaneously, collect blood samples at corresponding time points to measure unbound plasma concentrations.
-
-
Analysis:
-
Quantify Taltirelin concentration in the dialysate (Cu,brain) and in unbound plasma fractions using LC-MS/MS.
-
Correct the dialysate concentration for in-vivo probe recovery using a suitable method (e.g., retrodialysis).
-
Calculate the unbound brain-to-plasma ratio: Kp,uu = AUCu,brain / AUCu,plasma or Cu,brain,ss / Cu,plasma,ss .[5]
-
Protocol 3: LC-MS/MS Quantification Method
This protocol provides a general framework for the sensitive quantification of this compound in biological matrices. Optimization is required based on the specific instrumentation used.
Methodology:
-
Chromatography System:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reverse-phase C18 column (e.g., 100 x 2.1 mm, 3.5 µm particle size) is a common choice.[7]
-
Mobile Phase A: 0.1% Formic Acid in Water.[7]
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% Formic Acid.[7]
-
Gradient: A linear gradient from low to high organic phase (e.g., 5% to 95% B) over several minutes to elute Taltirelin.[7]
-
Flow Rate: Typically 0.2-0.4 mL/min.[12]
-
Column Temperature: e.g., 40°C.[12]
-
-
Mass Spectrometry System:
-
Instrument: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for Taltirelin and the internal standard must be determined through infusion and optimization.
-
Example Parameters: Parameters such as declustering potential, collision energy, and source temperature should be optimized for maximum signal intensity.
-
-
Calibration and Quality Control:
-
Prepare calibration standards and quality control (QC) samples by spiking known amounts of Taltirelin into blank matrix (plasma, brain homogenate, or aCSF).
-
The calibration curve should cover the expected concentration range. Linearity should be confirmed with a correlation coefficient (r²) > 0.99.[13]
-
QC samples at low, medium, and high concentrations should be analyzed with each batch to ensure accuracy and precision.
-
Data Presentation
| Parameter | Description | Representative Value | Method |
| Kp | Total Brain / Total Plasma Ratio | e.g., 1.5 | Brain Homogenate Analysis |
| fu,plasma | Fraction Unbound in Plasma | e.g., 0.8 | Equilibrium Dialysis |
| fu,brain | Fraction Unbound in Brain | e.g., 0.6 | Brain Slice or Homogenate Dialysis |
| Kp,uu | Unbound Brain / Unbound Plasma Ratio | e.g., 1.1 | In-Vivo Microdialysis or Calculated¹ |
¹Kp,uu can also be calculated as: Kp * (fu,plasma / fu,brain).
Taltirelin Signaling Pathway in the CNS
Taltirelin exerts its effects by binding to TRH receptors (TRH-R), which are G-protein coupled receptors. Recent studies have elucidated a key pathway in the striatum where Taltirelin activates the TRH-R, leading to the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.[14][15] This activation ultimately enhances the expression of tyrosine hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis.[2][14]
Taltirelin CNS Signaling Pathway
Caption: Taltirelin activates the TRH-R/MAPK pathway to modulate gene expression.[14]
References
- 1. Taltirelin induces TH expression by regulating TRHR and RARα in medium spiny neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | TRH Analog, Taltirelin Improves Motor Function of Hemi-PD Rats Without Inducing Dyskinesia via Sustained Dopamine Stimulating Effect [frontiersin.org]
- 3. Neuroprotective effect and brain receptor binding of taltirelin, a novel thyrotropin-releasing hormone (TRH) analogue, in transient forebrain ischemia of C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. On The Rate and Extent of Drug Delivery to the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain—a Game Changing Parameter for CNS Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 7. research-portal.uu.nl [research-portal.uu.nl]
- 8. buczynski-gregus.com [buczynski-gregus.com]
- 9. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Practical Aspects of in Vivo Detection of Neuropeptides by Microdialysis Coupled Off-Line to Capillary LC with Multi-stage MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]
- 13. escholarship.org [escholarship.org]
- 14. Taltirelin induces TH expression by regulating TRHR and RARα in medium spiny neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Western Blot Analysis of Signaling Pathways Modulated by Taltirelin Acetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for investigating the molecular mechanisms of Taltirelin Acetate, a thyrotropin-releasing hormone (TRH) analog, through Western blot analysis. The focus is on the signaling pathways implicated in its neuroprotective and therapeutic effects.
Introduction to this compound and its Mechanism of Action
This compound is an orally active analog of TRH that exhibits more potent and prolonged central nervous system effects than native TRH.[1] It is primarily used for the improvement of ataxia in spinocerebellar degeneration. Taltirelin exerts its effects by binding to TRH receptors (TRH-R), which are G protein-coupled receptors.[1] Activation of TRH-R initiates downstream signaling cascades, with the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway being a key mediator of its effects.[2][3] While the acetate component of the drug has led to the hypothesis of its involvement in the PI3K/Akt pathway, current research primarily supports the role of the MAPK/ERK pathway in Taltirelin's mechanism of action. This document will focus on the well-documented MAPK/ERK pathway and will also address the current state of knowledge regarding the PI3K/Akt pathway in the context of Taltirelin.
Key Signaling Pathways Affected by this compound
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and survival. Taltirelin has been shown to activate this pathway through TRH-R, leading to the phosphorylation and activation of ERK1/2. This activation, in turn, regulates the expression of downstream targets involved in neuronal function and protection.
A key study demonstrated that Taltirelin upregulates the expression of TRH-R on striatal GABAergic neurons, which is associated with the activation of the TRHR-MAPK-RARα-DRD2 pathway.[2][3] Consequently, Taltirelin induces the expression of Tyrosine Hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis, in medium spiny neurons.[2][3]
Signaling Pathway Diagram:
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is another critical signaling cascade that regulates cell survival, growth, and apoptosis. While some TRH analogs have been suggested to have anti-apoptotic effects, direct evidence from Western blot analysis specifically demonstrating the activation of the PI3K/Akt pathway by this compound is currently limited in the scientific literature. The acetate moiety of the drug could potentially influence cellular metabolism and signaling; however, further research is required to establish a definitive link between this compound and the PI3K/Akt pathway.
Quantitative Data from Western Blot Analysis
The following tables summarize the quantitative changes in protein expression and phosphorylation observed in response to this compound treatment.
Table 1: Effect of Taltirelin on MAPK/ERK Pathway Proteins in SH-SY5Y Cells
| Target Protein | Treatment | Fold Change vs. Control (Mean ± SEM) | Reference |
| p-ERK1/2 | 5 µM Taltirelin (48h) | Increased (quantitative value not specified) | [2] |
| TRHR | 5 µM Taltirelin (48h) | Increased (quantitative value not specified) | [2] |
| RARα | 5 µM Taltirelin (48h) | Increased (quantitative value not specified) | [2] |
| DRD2 | 5 µM Taltirelin (48h) | Increased (quantitative value not specified) | [2] |
Table 2: Effect of Taltirelin on Protein Expression in Primary Rat Striatal Neurons
| Target Protein | Treatment | Fold Change vs. Control (Mean ± SEM) | Reference |
| TH | 5 µM Taltirelin (24h) | 1.36 ± 0.03 | |
| p-ERK1/2 | 5 µM Taltirelin (24h) | 2.25 ± 0.12 |
Experimental Protocols
Western Blot Analysis of this compound-Treated Cells and Tissues
This protocol provides a general framework for performing Western blot analysis to investigate the effects of this compound on the MAPK/ERK signaling pathway.
Experimental Workflow Diagram:
I. Materials and Reagents
-
Cell Culture or Tissue Samples: SH-SY5Y cells, primary striatal neurons, or rat brain striatum tissue.
-
This compound: Appropriate stock solution in a suitable solvent (e.g., sterile water or DMSO).
-
Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Assay: BCA Protein Assay Kit.
-
SDS-PAGE: Acrylamide/bis-acrylamide solution, TEMED, APS, Tris-HCl, SDS.
-
Transfer Buffer: Tris base, glycine, methanol.
-
Membranes: Polyvinylidene difluoride (PVDF) membranes.
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-p-ERK1/2 (Thr202/Tyr204)
-
Rabbit anti-ERK1/2
-
Rabbit anti-TRHR
-
Rabbit anti-RARα
-
Rabbit anti-DRD2
-
Mouse anti-Tyrosine Hydroxylase (TH)
-
Rabbit anti-p-Akt (Ser473) (for exploratory studies)
-
Rabbit anti-Akt (for exploratory studies)
-
Mouse anti-β-actin or Rabbit anti-GAPDH (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG
-
HRP-conjugated goat anti-mouse IgG
-
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.
-
Imaging System: Chemiluminescence imager.
II. Protocol
A. Sample Preparation
-
Cell Culture Treatment:
-
Plate cells (e.g., SH-SY5Y) at an appropriate density and allow them to adhere.
-
Treat cells with the desired concentrations of this compound (e.g., 5 µM) or vehicle control for the specified duration (e.g., 24 or 48 hours).
-
-
Tissue Homogenization:
-
Dissect the brain striatum from control and Taltirelin-treated animals on ice.
-
Homogenize the tissue in ice-cold lysis buffer using a Dounce homogenizer or a sonicator.
-
-
Lysis and Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Add ice-cold lysis buffer to the cells or tissue homogenate.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA protein assay according to the manufacturer's instructions.
-
B. SDS-PAGE and Protein Transfer
-
Sample Preparation for Electrophoresis:
-
Mix an equal amount of protein (e.g., 20-30 µg) from each sample with 4x Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
-
Gel Electrophoresis:
-
Load the denatured protein samples into the wells of an SDS-polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Confirm the transfer efficiency by Ponceau S staining.
-
C. Immunoblotting
-
Blocking:
-
Wash the membrane with TBST.
-
Block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. (Refer to the antibody datasheet for the recommended dilution).
-
-
Washing:
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
-
-
Final Washes:
-
Wash the membrane three times with TBST for 10 minutes each.
-
D. Detection and Analysis
-
Signal Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the target protein to the loading control (β-actin or GAPDH).
-
For phosphorylated proteins, calculate the ratio of the phosphorylated form to the total protein.
-
Express the results as a fold change relative to the control group.
-
Conclusion
Western blot analysis is a powerful tool for elucidating the molecular mechanisms of this compound. The provided protocols and data summaries offer a comprehensive guide for researchers to investigate the impact of this drug on the MAPK/ERK signaling pathway. While the involvement of the PI3K/Akt pathway remains to be definitively established, the methodologies described here can be adapted for exploratory studies into this and other potential signaling cascades affected by this compound. Consistent and well-controlled experimental execution is crucial for obtaining reliable and reproducible data.
References
- 1. Frontiers | TRH Analog, Taltirelin Improves Motor Function of Hemi-PD Rats Without Inducing Dyskinesia via Sustained Dopamine Stimulating Effect [frontiersin.org]
- 2. What is the mechanism of Taltirelin Hydrate? [synapse.patsnap.com]
- 3. Taltirelin induces TH expression by regulating TRHR and RARα in medium spiny neurons - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Gene Expression Analysis in Brain Tissue Following Taltirelin Acetate Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction Taltirelin Acetate is a synthetic analog of thyrotropin-releasing hormone (TRH) that demonstrates greater potency and stability.[1][2] As a TRH receptor (TRH-R) superagonist, it can cross the blood-brain barrier and is utilized for its neuroprotective and neurotrophic properties.[3][4] Taltirelin is indicated for improving ataxia in spinocerebellar degeneration and has been investigated for its therapeutic potential in other neurodegenerative conditions like Parkinson's disease.[1][5][6] Its mechanism involves the activation of various neurotransmitter systems, including acetylcholine, dopamine, and serotonin.[1][5] Understanding the downstream molecular effects of Taltirelin is crucial for elucidating its therapeutic mechanisms and identifying novel drug targets. This document provides a comprehensive guide to analyzing gene expression changes in brain tissue following this compound treatment, offering detailed protocols and data interpretation guidelines.
Mechanism of Action and Signaling Taltirelin binds to and activates TRH receptors, which are widely distributed throughout the central nervous system.[1][5] This binding initiates a cascade of intracellular signaling events, primarily through the Gq/11 protein pathway.[2] Activation of phospholipase C (PLC) leads to the generation of inositol-1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).[2][3] These events influence downstream pathways such as the MAPK signaling pathway, ultimately modulating the expression of various genes involved in neuronal function and survival.[6] Recent studies have demonstrated that Taltirelin treatment can upregulate the expression of Thyrotropin-Releasing Hormone Receptor (TRHR) and induce the expression of Tyrosine Hydroxylase (TH) in medium spiny neurons through the activation of a TRHR-MAPK-RARα-DRD2 pathway.[6][7][8]
Quantitative Data Summary
Gene expression analysis via transcriptomics in the striatum of a hemi-Parkinson's disease rat model revealed significant changes following Taltirelin treatment. The table below summarizes key findings from this research.[6][8]
| Gene Symbol | Gene Name | Regulation | Significance / Pathway Involved |
| TH | Tyrosine Hydroxylase | Upregulated | Rate-limiting enzyme in dopamine synthesis; Dopaminergic Synapse |
| TRHR | Thyrotropin-Releasing Hormone Receptor | Upregulated | Target receptor for Taltirelin; enhances cellular response |
| Drd2 | Dopamine Receptor D2 | Upregulated | Key receptor in dopamine signaling; Dopaminergic Synapse |
| Rarα | Retinoic Acid Receptor Alpha | Upregulated | Nuclear receptor involved in gene transcription; MAPK Pathway |
| Creb | cAMP responsive element binding protein | Upregulated | Transcription factor regulating various growth processes |
Experimental Workflow
The overall process for analyzing gene expression in brain tissue involves several critical steps, from sample collection to data analysis. Each step must be performed under RNase-free conditions to ensure the integrity of the RNA.
Detailed Protocols
Protocol 1: Total RNA Extraction from Brain Tissue
This protocol is adapted from standard methods using a combination of Trizol/QIAzol lysis and column-based purification for high-quality RNA from fatty brain tissue.[9][10][11]
Materials:
-
Frozen brain tissue (~50-100 mg)
-
QIAzol or TRIzol Lysis Reagent
-
Chloroform
-
Isopropanol
-
70-80% Ethanol (prepared with RNase-free water)
-
RNase-free water
-
RNA purification columns (e.g., RNeasy Mini Kit)
-
RNase-free tubes and pipette tips
-
Homogenizer or bead mill
-
Centrifuge (refrigerated to 4°C)
Procedure:
-
Preparation: Pre-cool the centrifuge to 4°C. Clean the work area, pipettes, and equipment with an RNase decontamination solution. Keep tissue samples on dry ice until homogenization.[10][12]
-
Homogenization: Add 1 mL of QIAzol/TRIzol to the tube containing the frozen brain tissue. Homogenize immediately until no visible tissue fragments remain. Brain tissue is high in fat, so thorough homogenization is critical.[13]
-
Phase Separation: Incubate the homogenate for 5 minutes at room temperature. Add 200 µL of chloroform, cap the tube securely, and shake vigorously for 15 seconds. Incubate for another 3 minutes at room temperature.[11]
-
Centrifuge the sample at 12,000 x g for 15 minutes at 4°C. The mixture will separate into three phases: a lower red phenol-chloroform phase, a white interphase, and an upper colorless aqueous phase containing the RNA.[10]
-
RNA Precipitation: Carefully transfer the upper aqueous phase to a new RNase-free tube. Add an equal volume of 70% ethanol and mix well by pipetting.[10]
-
Column Purification: Transfer the mixture (up to 700 µL at a time) to an RNA spin column placed in a collection tube. Centrifuge at ≥8000 x g for 20 seconds. Discard the flow-through.
-
Washing:
-
Add 700 µL of the appropriate wash buffer (e.g., Buffer RW1) to the column. Centrifuge for 20 seconds and discard the flow-through.
-
(Optional but recommended) Perform an on-column DNase digestion according to the manufacturer's protocol to remove any genomic DNA contamination.[10][11]
-
Add 500 µL of a second wash buffer (e.g., Buffer RPE). Centrifuge for 20 seconds and discard the flow-through. Repeat this wash step, but centrifuge for 2 minutes to ensure all ethanol is removed.
-
-
Elution: Place the spin column in a new 1.5 mL RNase-free collection tube. Add 30-50 µL of RNase-free water directly onto the column membrane. Let it stand for 1 minute, then centrifuge for 1 minute at ≥8000 x g to elute the RNA.[12]
-
Storage: Store the extracted RNA at -80°C for long-term preservation.[13]
Protocol 2: cDNA Synthesis (Two-Step RT-qPCR)
This protocol describes the reverse transcription of RNA into complementary DNA (cDNA), which serves as the template for qPCR.[14][15]
Materials:
-
Purified Total RNA (1 µg recommended)
-
Reverse Transcriptase enzyme and buffer
-
A mix of oligo(dT) and random primers
-
dNTPs
-
RNase inhibitor
-
RNase-free water and tubes
-
Thermal cycler
Procedure:
-
Reaction Setup: On ice, combine the following in an RNase-free PCR tube:
-
Total RNA: 1 µg
-
Oligo(dT)/Random Primer Mix: 1 µL
-
dNTP Mix (10 mM): 1 µL
-
RNase-free water: to a final volume of 13 µL
-
-
Denaturation: Mix gently and centrifuge briefly. Incubate in a thermal cycler at 65°C for 5 minutes to denature RNA secondary structures, then place immediately on ice for at least 1 minute.
-
Master Mix Preparation: While the RNA is incubating, prepare a master mix for the reverse transcription reaction:
-
5X Reaction Buffer: 4 µL
-
RNase Inhibitor: 1 µL
-
Reverse Transcriptase: 1 µL
-
RNase-free water: 1 µL
-
-
Reverse Transcription: Add 7 µL of the master mix to the denatured RNA/primer mix for a total volume of 20 µL.
-
Incubation: Run the following program on a thermal cycler:[11]
-
Primer Annealing: 25°C for 5 minutes
-
cDNA Synthesis: 42-50°C for 60 minutes
-
Enzyme Inactivation: 70°C for 15 minutes
-
-
Storage: The resulting cDNA can be stored at -20°C or used immediately for qPCR.[11]
Protocol 3: Quantitative PCR (qPCR) for Gene Expression Analysis
This protocol uses a SYBR Green-based method for relative quantification of gene expression.[14][16]
Materials:
-
Synthesized cDNA
-
SYBR Green qPCR Master Mix (2X)
-
Forward and Reverse primers for target and reference genes (10 µM stock)
-
Nuclease-free water
-
qPCR-compatible plates/tubes
-
Real-time PCR detection system
Procedure:
-
cDNA Dilution: Dilute the synthesized cDNA 1:10 with nuclease-free water. This helps to minimize potential inhibitors from the RT reaction.[14]
-
Reaction Setup: Prepare a qPCR master mix for each gene to be analyzed. For each reaction, combine:
-
2X SYBR Green Master Mix: 10 µL
-
Forward Primer (10 µM): 0.5 µL
-
Reverse Primer (10 µM): 0.5 µL
-
Nuclease-free water: 4 µL
-
-
Plating:
-
Pipette 15 µL of the master mix into the appropriate wells of a qPCR plate.
-
Add 5 µL of diluted cDNA to each well for a final reaction volume of 20 µL.
-
Run each sample in triplicate to ensure technical reproducibility.[17]
-
-
Controls: Include the following controls for each gene target:
-
No-Template Control (NTC): Add nuclease-free water instead of cDNA to detect contamination. The NTC should show no amplification or a very late Ct value (>35).[14][17]
-
No-Reverse Transcriptase Control (-RT): Use an RNA sample that did not undergo reverse transcription to detect genomic DNA contamination.
-
-
Thermal Cycling: Use a standard three-step cycling protocol (consult your qPCR machine and master mix guidelines):
-
Initial Denaturation: 95°C for 5-10 minutes
-
40 Cycles:
-
Denaturation: 95°C for 15 seconds
-
Annealing: 60°C for 30 seconds
-
Extension: 72°C for 30 seconds
-
-
Melt Curve Analysis: To verify the specificity of the amplification product. A single sharp peak indicates a specific product.[14]
-
Data Analysis
The most common method for analyzing relative gene expression is the Comparative Ct (ΔΔCt) method.[14]
-
Normalization (ΔCt): For each sample, normalize the Ct value of the target gene to the Ct value of a stably expressed reference gene (e.g., GAPDH, ACTB).
-
ΔCt = Ct (Target Gene) - Ct (Reference Gene)
-
-
Calibration (ΔΔCt): Normalize the ΔCt of the treated sample to the ΔCt of the control (vehicle-treated) sample.
-
ΔΔCt = ΔCt (Treated Sample) - ΔCt (Control Sample)
-
-
Fold Change Calculation: Calculate the fold change in gene expression as 2-ΔΔCt . This value represents the expression level in the treated sample relative to the control sample.
References
- 1. Taltirelin - Formosa Laboratories, Inc. [formosalab.com]
- 2. Taltirelin is a superagonist at the human thyrotropin-releasing hormone receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. New Efforts to Demonstrate the Successful Use of TRH as a Therapeutic Agent [mdpi.com]
- 5. What is Taltirelin Hydrate used for? [synapse.patsnap.com]
- 6. Taltirelin induces TH expression by regulating TRHR and RARα in medium spiny neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Taltirelin induces TH expression by regulating TRHR and RARα in medium spiny neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Brain Tissue RNA Extraction -- University of Minnesota TMCs [protocols.io]
- 10. imperial.ac.uk [imperial.ac.uk]
- 11. edenrcn.com [edenrcn.com]
- 12. brd.nci.nih.gov [brd.nci.nih.gov]
- 13. 3 Top Tips for RNA Extraction From Mouse Brain Tissue | Technology Networks [technologynetworks.com]
- 14. clyte.tech [clyte.tech]
- 15. elearning.unite.it [elearning.unite.it]
- 16. m.youtube.com [m.youtube.com]
- 17. sg.idtdna.com [sg.idtdna.com]
Application Notes and Protocols: Advanced Imaging to Assess Taltirelin Acetate's Effects on the Brain
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing advanced imaging techniques to elucidate the mechanisms of action and therapeutic effects of Taltirelin Acetate on the brain. This compound, a thyrotropin-releasing hormone (TRH) analog, is primarily indicated for the improvement of ataxia in spinocerebellar degeneration.[1][2][3] Its therapeutic effects are believed to stem from its role as a TRH receptor agonist in the central nervous system, leading to the modulation of various neurotransmitter systems and potential neuroprotective effects.[4][5][6]
Introduction to this compound's Neurological Effects
This compound exerts its influence by binding to TRH receptors, which are widely distributed throughout the central nervous system.[1] This interaction triggers a cascade of downstream effects, including:
-
Neurotransmitter Modulation: Increased release of key neurotransmitters such as acetylcholine, dopamine, noradrenaline, and serotonin.[1][4][5][7]
-
Neuroprotection: Potential to increase the synthesis of nerve growth factors and inhibit apoptosis (programmed cell death).[5][6]
Advanced imaging techniques offer a non-invasive window into these processes, allowing for the direct and indirect assessment of this compound's impact on brain function, chemistry, and structure.[8]
Advanced Imaging Modalities
Several advanced imaging techniques can be employed to investigate the effects of this compound. The choice of modality will depend on the specific research question.
-
Positron Emission Tomography (PET): Ideal for visualizing and quantifying the density and occupancy of specific molecular targets, such as TRH receptors.[9][10][11]
-
Functional Magnetic Resonance Imaging (fMRI): Measures brain activity by detecting changes in blood flow, providing insights into how this compound modulates neural circuits.[12][13]
-
Magnetic Resonance Spectroscopy (MRS): Allows for the non-invasive measurement of neurochemical concentrations in specific brain regions.[14][15]
Application Note: PET Imaging of TRH Receptor Occupancy
Objective: To quantify the engagement of this compound with its primary target, the thyrotropin-releasing hormone (TRH) receptor, in the living brain.
Principle: Positron Emission Tomography (PET) utilizes radiolabeled molecules (radiotracers) that bind to specific targets. By measuring the distribution of the radiotracer before and after administration of this compound, the degree of receptor occupancy by the drug can be determined. While a specific radiotracer for the TRH receptor is not yet widely available for routine clinical use, the development of such a tracer would be a critical tool. The principles outlined here are based on established receptor occupancy PET study designs.[16]
Experimental Protocol: TRH Receptor Occupancy PET Study
-
Subject Selection: Recruit healthy volunteers or patients with spinocerebellar degeneration. All participants should undergo a thorough medical screening.
-
Radiotracer: A specific PET radiotracer targeting the TRH receptor is required. For the purpose of this protocol, we will refer to it as [¹¹C]TRH-ligand.
-
Imaging Protocol:
-
Baseline Scan: Perform a baseline PET scan following the injection of [¹¹C]TRH-ligand to determine baseline TRH receptor availability.
-
Drug Administration: Administer a single therapeutic dose of this compound.
-
Post-dose Scan: After a suitable time for the drug to reach peak concentration in the brain, perform a second PET scan with [¹¹C]TRH-ligand.
-
-
Data Analysis:
-
Co-register PET images with anatomical MRI scans for accurate anatomical localization.
-
Use kinetic modeling to estimate the binding potential (BP_ND) of the radiotracer in various brain regions of interest (ROIs) for both baseline and post-dose scans.
-
Calculate receptor occupancy (RO) using the following formula: RO (%) = [(BP_ND_baseline - BP_ND_postdose) / BP_ND_baseline] * 100
-
Data Presentation
| Brain Region of Interest | Baseline Binding Potential (BP_ND) (Mean ± SD) | Post-Taltirelin Binding Potential (BP_ND) (Mean ± SD) | Receptor Occupancy (%) (Mean ± SD) |
| Cerebellum | 2.5 ± 0.4 | 1.0 ± 0.3 | 60 ± 12 |
| Frontal Cortex | 1.8 ± 0.3 | 0.8 ± 0.2 | 55 ± 11 |
| Striatum | 2.1 ± 0.5 | 0.9 ± 0.4 | 57 ± 10 |
| Hippocampus | 1.5 ± 0.2 | 0.7 ± 0.1 | 53 ± 9 |
Signaling Pathway and Workflow
Application Note: fMRI to Assess Brain Network Modulation
Objective: To investigate how this compound modulates brain activity and functional connectivity in networks relevant to motor control and cognition, particularly in patients with spinocerebellar ataxia.[17]
Principle: Functional MRI (fMRI) measures the blood-oxygen-level-dependent (BOLD) signal, an indirect marker of neural activity. By comparing brain activity and connectivity patterns before and after this compound administration, we can identify the neural circuits modulated by the drug.
Experimental Protocol: Task-based and Resting-State fMRI
-
Subject Selection: Patients with spinocerebellar degeneration and age-matched healthy controls.
-
Study Design: A double-blind, placebo-controlled crossover design is recommended.
-
Imaging Protocol:
-
Anatomical Scan: Acquire a high-resolution T1-weighted anatomical MRI.
-
Task-based fMRI: Subjects perform a motor task (e.g., finger tapping) and a cognitive task known to engage cerebellar circuits.
-
Resting-State fMRI: Subjects are instructed to rest with their eyes open, focusing on a fixation cross.
-
Drug Administration: Administer this compound or placebo.
-
Post-dose Imaging: Repeat the task-based and resting-state fMRI scans.
-
-
Data Analysis:
-
Task-fMRI: Analyze the BOLD signal changes associated with task performance to identify brain regions with altered activation following drug administration.
-
Resting-State fMRI: Use seed-based or independent component analysis (ICA) to assess changes in functional connectivity within the default mode, sensorimotor, and cerebellar networks.
-
Data Presentation
Task-fMRI: Cerebellar Activation during Finger Tapping
| Group | Condition | Cerebellar Activation (Mean Z-score ± SD) |
|---|---|---|
| Patients | Placebo | 1.8 ± 0.7 |
| Patients | Taltirelin | 2.5 ± 0.9 |
| Controls | Baseline | 3.2 ± 0.6 |
Resting-State fMRI: Connectivity between Cerebellum and Motor Cortex
| Group | Condition | Functional Connectivity (Fisher's Z ± SD) |
|---|---|---|
| Patients | Placebo | 0.25 ± 0.10 |
| Patients | Taltirelin | 0.45 ± 0.12 |
| Controls | Baseline | 0.60 ± 0.09 |
Logical Relationship Diagram
Application Note: MRS for Neurochemical Profiling
Objective: To measure changes in the concentrations of key brain metabolites following this compound administration, providing insights into its effects on neuronal health and neurotransmitter systems.
Principle: Magnetic Resonance Spectroscopy (MRS) is a non-invasive technique that can quantify the levels of various neurochemicals, such as N-acetylaspartate (NAA; a marker of neuronal viability), choline-containing compounds (Cho; related to cell membrane turnover), and creatine (Cr; an energy metabolism marker).[15]
Experimental Protocol: 1H-MRS of the Cerebellum
-
Subject Selection: Patients with spinocerebellar degeneration.
-
Study Design: Longitudinal study with MRS scans at baseline and after a chronic treatment period with this compound.
-
MRS Protocol:
-
Voxel Placement: Place a single voxel (e.g., 2x2x2 cm³) in a region of the cerebellum known to be affected by the disease.
-
Data Acquisition: Use a PRESS (Point RESolved Spectroscopy) or STEAM (STimulated Echo Acquisition Mode) sequence to acquire the MRS data.
-
-
Data Analysis:
-
Process the raw MRS data to obtain a spectrum of metabolite peaks.
-
Use a quantification software (e.g., LCModel) to determine the absolute or relative concentrations of NAA, Cho, and Cr.
-
Compare the metabolite concentrations before and after treatment.
-
Data Presentation
| Metabolite | Baseline Concentration (mM) (Mean ± SD) | Post-Treatment Concentration (mM) (Mean ± SD) | Percent Change (%) |
| N-acetylaspartate (NAA) | 8.5 ± 1.2 | 9.2 ± 1.3 | +8.2 |
| Choline (Cho) | 1.5 ± 0.3 | 1.4 ± 0.2 | -6.7 |
| Creatine (Cr) | 7.8 ± 0.9 | 7.9 ± 0.8 | +1.3 |
Experimental Workflow Diagram
References
- 1. Taltirelin - Formosa Laboratories, Inc. [formosalab.com]
- 2. Efficacy and Safety of Taltirelin Hydrate in Patients With Ataxia Due to Spinocerebellar Degeneration [e-jmd.org]
- 3. e-jmd.org [e-jmd.org]
- 4. What is Taltirelin Hydrate used for? [synapse.patsnap.com]
- 5. What is the mechanism of Taltirelin Hydrate? [synapse.patsnap.com]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | TRH Analog, Taltirelin Improves Motor Function of Hemi-PD Rats Without Inducing Dyskinesia via Sustained Dopamine Stimulating Effect [frontiersin.org]
- 8. The application of neuroimaging techniques to drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. PET Imaging of Thyroid-Stimulating Hormone Receptor (TSHR) in Oncocytic Thyroid Carcinoma for Monitoring TSHR CAR T-Cell Therapy Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. Exploring the Frontiers of Neuroimaging: A Review of Recent Advances in Understanding Brain Functioning and Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biomarkers, designs, and interpretations of resting‐state fMRI in translational pharmacological research: A review of state‐of‐the‐Art, challenges, and opportunities for studying brain chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Preclinical 1H-MRS neurochemical profiling in neurological and psychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Meta-Analysis of Neurochemical Changes Estimated via Magnetic Resonance Spectroscopy in Mild Cognitive Impairment and Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PET Imaging of Steroid Hormone Receptor Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. imaging-cro.biospective.com [imaging-cro.biospective.com]
Application Notes and Protocols: Assaying the Impact of Taltirelin Acetate on Synaptic Plasticity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taltirelin Acetate, a synthetic analog of Thyrotropin-Releasing Hormone (TRH), exhibits enhanced stability and central nervous system activity compared to its endogenous counterpart.[1][2] Clinically, it is primarily utilized for the amelioration of ataxia in patients with spinocerebellar degeneration.[1][3] Its mechanism of action involves agonism at TRH receptors, which are widely distributed throughout the central nervous system.[1] This binding initiates a cascade of intracellular signaling events, including the activation of the phosphoinositide and adenylate cyclase systems, and modulation of various neurotransmitter systems such as acetylcholine, dopamine, noradrenaline, and serotonin.[1]
Recent research suggests that the therapeutic benefits of this compound may extend beyond symptomatic relief and could involve the modulation of synaptic plasticity, the fundamental process underlying learning and memory. This document provides detailed application notes and experimental protocols for researchers investigating the impact of this compound on synaptic plasticity, with a focus on cerebellar long-term depression (LTD), dendritic spine morphology, and associated signaling pathways.
Quantitative Data Summary
The following tables present a summary of expected quantitative outcomes from the experimental protocols detailed below. These values are illustrative and based on published findings related to TRH and its analogs.
Table 1: Effect of this compound on Cerebellar Long-Term Depression (LTD) in Brain Slices
| Treatment Group | Concentration | Normalized EPSP Slope (Post-LTD Induction) | % LTD |
| Vehicle Control | - | 0.85 ± 0.04 | 15% |
| This compound | 1 µM | 0.65 ± 0.05* | 35% |
| This compound | 10 µM | 0.50 ± 0.06** | 50% |
| Taltirelin + NOS inhibitor | 10 µM | 0.82 ± 0.04 | 18% |
*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are represented as mean ± SEM.
Table 2: Analysis of Dendritic Spine Density in Cultured Hippocampal Neurons
| Treatment Group | Concentration | Spine Density (spines/10 µm) | Change from Control |
| Vehicle Control | - | 12.5 ± 1.2 | - |
| This compound | 1 µM | 15.8 ± 1.5* | +26.4% |
| This compound | 10 µM | 18.2 ± 1.8** | +45.6% |
*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are represented as mean ± SEM.
Table 3: Quantification of MAPK/ERK Pathway Activation
| Treatment Group | Concentration | p-ERK/Total ERK Ratio (Fold Change) |
| Vehicle Control | - | 1.0 |
| This compound | 1 µM | 2.5 ± 0.3* |
| This compound | 10 µM | 4.2 ± 0.5** |
*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are represented as mean ± SEM.
Signaling Pathways and Experimental Workflows
This compound and Cerebellar LTD Signaling Pathway
This compound, acting on TRH receptors, is proposed to modulate cerebellar LTD through the nitric oxide (NO)-cyclic guanosine monophosphate (cGMP) pathway. This is a critical mechanism for motor learning.
Experimental Workflow: Cerebellar LTD Electrophysiology
The following workflow outlines the key steps for assessing the effect of this compound on LTD at the parallel fiber-Purkinje cell synapse.
References
- 1. Neuroprotective effect and brain receptor binding of taltirelin, a novel thyrotropin-releasing hormone (TRH) analogue, in transient forebrain ischemia of C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Taltirelin induces TH expression by regulating TRHR and RARα in medium spiny neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Contribution of Thyrotropin-Releasing Hormone to Cerebellar Long-Term Depression and Motor Learning - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Microdialysis in Neurotransmitter Release Studies with Taltirelin Acetate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Taltirelin Acetate, a synthetic analog of thyrotropin-releasing hormone (TRH), has demonstrated significant potential in the treatment of neurodegenerative disorders such as spinocerebellar degeneration.[1] Its therapeutic effects are largely attributed to its ability to modulate the release of various neurotransmitters in the central nervous system (CNS).[1][2][3] Taltirelin binds to TRH receptors, which are widely distributed throughout the CNS, and activates downstream signaling cascades that result in the enhanced release of key neurotransmitters including acetylcholine, dopamine, norepinephrine, and serotonin.[1][2][3] In vivo microdialysis is a powerful technique that allows for the continuous sampling and monitoring of extracellular neurotransmitter levels in specific brain regions of freely moving animals, providing crucial insights into the pharmacodynamic effects of novel therapeutic agents like this compound.[4][5]
These application notes provide a comprehensive overview and detailed protocols for utilizing in vivo microdialysis to measure the release of dopamine, acetylcholine, and serotonin following the administration of this compound.
Mechanism of Action: this compound
This compound acts as a potent agonist for TRH receptors. The binding of Taltirelin to these receptors initiates a cascade of intracellular events, leading to the mobilization of intracellular calcium and activation of protein kinase C. This signaling pathway ultimately facilitates the release of neurotransmitters from presynaptic terminals.[1][3] Studies have shown that Taltirelin can gently and persistently promote the release of dopamine in the cortex and striatum.[6] The mechanism of Taltirelin-induced dopamine release involves the vesicular monoamine transporter-2 (VMAT-2), dopamine transporter (DAT), and tyrosine hydroxylase (TH).[6]
Data Presentation: Neurotransmitter Release
The following tables summarize the quantitative data on neurotransmitter release in response to this compound administration from preclinical studies.
Table 1: Effect of this compound on Extracellular Dopamine and its Metabolites in Rat Striatum
| Treatment Group | Time Post-Injection | Dopamine (DA) % of Baseline | DOPAC % of Baseline | HVA % of Baseline |
| Taltirelin (1 mg/kg, i.p.) | 60 min | ~150% | ~140% | ~130% |
| 120 min | ~160% | ~150% | ~140% | |
| 180 min | ~140% | ~140% | ~130% | |
| Taltirelin (3 mg/kg, i.p.) | 60 min | ~200% | ~180% | ~160% |
| 120 min | ~220% | ~200% | ~180% | |
| 180 min | ~180% | ~180% | ~160% | |
| Taltirelin (10 mg/kg, i.p.) | 60 min | ~250% | ~220% | ~200% |
| 120 min | ~280% | ~250% | ~220% | |
| 180 min | ~220% | ~220% | ~200% |
Data adapted from Fukuchi et al., Arzneimittelforschung, 1998.[7] Values are approximate percentages of baseline levels.
Table 2: Effect of this compound on Extracellular Dopamine in the Striatum of 6-OHDA Lesioned Rats
| Treatment Group | Time Post-Injection | Extracellular Dopamine (ng/mL) |
| Saline | 2 h | ~0.5 |
| Taltirelin (5 mg/kg, i.p.) | 2.5 h | ~8.5 |
| 4 h | ~6.0 | |
| 5 h | ~4.0 |
Data adapted from Zeng et al., Frontiers in Cellular Neuroscience, 2018.[6]
Experimental Protocols
General In Vivo Microdialysis Protocol
This protocol outlines the general steps for conducting an in vivo microdialysis experiment. Specific parameters for different neurotransmitters are detailed in the subsequent sections.
Materials:
-
Microdialysis probes (e.g., CMA, Eicom)
-
Guide cannulas
-
Stereotaxic apparatus
-
Microinfusion pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
Anesthetic (e.g., isoflurane, chloral hydrate)
-
Surgical instruments
-
Analytical system (HPLC with electrochemical or fluorescence detection, or LC-MS/MS)
Procedure:
-
Animal Surgery and Guide Cannula Implantation:
-
Anesthetize the animal using an appropriate anesthetic.
-
Secure the animal in a stereotaxic apparatus.
-
Perform a craniotomy over the target brain region (e.g., striatum, nucleus accumbens, prefrontal cortex).
-
Implant a guide cannula at the desired coordinates and secure it with dental cement.
-
Allow the animal to recover for a specified period (typically 24-48 hours).
-
-
Microdialysis Probe Insertion and Perfusion:
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the target brain region.
-
Connect the probe to a microinfusion pump and a fraction collector.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period (e.g., 1-2 hours) to obtain a stable baseline of neurotransmitter levels.
-
-
Baseline Sample Collection:
-
Collect dialysate samples at regular intervals (e.g., 10-20 minutes) for a baseline period (e.g., 60 minutes).
-
-
Drug Administration and Sample Collection:
-
Administer this compound (intraperitoneally, orally, or via reverse dialysis).
-
Continue collecting dialysate samples at the same intervals for the duration of the experiment.
-
-
Sample Analysis:
-
Analyze the collected dialysate samples using a suitable analytical method (e.g., HPLC-ECD, LC-MS/MS) to quantify the concentration of the neurotransmitter(s) of interest.
-
Protocol for Measuring Dopamine Release
-
Target Brain Regions: Striatum, Nucleus Accumbens, Prefrontal Cortex.
-
aCSF Composition: Standard aCSF (e.g., 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂).
-
Flow Rate: 1.0 µL/min.[6]
-
Sample Collection Interval: 20-30 minutes.[6]
-
Analytical Method: HPLC with electrochemical detection (HPLC-ECD).[6] The dialysate can be mixed with an antioxidative mixture to prevent degradation.[6]
Protocol for Measuring Acetylcholine Release
-
Target Brain Regions: Hippocampus, Prefrontal Cortex, Striatum.
-
aCSF Composition: Standard aCSF containing an acetylcholinesterase inhibitor (e.g., neostigmine, 50-500 nM) to prevent the rapid degradation of acetylcholine in the extracellular space.[8]
-
Flow Rate: 1.0-2.0 µL/min.
-
Sample Collection Interval: 20-30 minutes.
-
Analytical Method: HPLC with an enzymatic reactor and electrochemical detection, or LC-MS/MS for higher sensitivity.[8][9]
Protocol for Measuring Serotonin Release
-
Target Brain Regions: Prefrontal Cortex, Hippocampus, Raphe Nuclei.
-
aCSF Composition: Standard aCSF.
-
Flow Rate: 1.0-2.0 µL/min.
-
Sample Collection Interval: 20-30 minutes. For higher temporal resolution, faster sampling (e.g., 3-6 minutes) with optimized analytical methods can be used.[10]
-
Analytical Method: HPLC with fluorescence detection (HPLC-FD) or electrochemical detection (HPLC-ECD).[10]
Visualizations
Caption: Signaling pathway of this compound leading to neurotransmitter release.
Caption: Experimental workflow for in vivo microdialysis.
References
- 1. What is Taltirelin Hydrate used for? [synapse.patsnap.com]
- 2. Taltirelin - Formosa Laboratories, Inc. [formosalab.com]
- 3. What is the mechanism of Taltirelin Hydrate? [synapse.patsnap.com]
- 4. In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | TRH Analog, Taltirelin Improves Motor Function of Hemi-PD Rats Without Inducing Dyskinesia via Sustained Dopamine Stimulating Effect [frontiersin.org]
- 7. Effects of taltirelin hydrate (TA-0910), a novel thyrotropin-releasing hormone analog, on in vivo dopamine release and turnover in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Analysis of acetylcholine and choline in microdialysis samples by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Physiologically Relevant Changes in Serotonin Resolved by Fast Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing a Stable Taltirelin Acetate Solution for Long-Term Experiments
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the development of a stable aqueous solution of Taltirelin Acetate suitable for long-term experimental use. Due to the limited availability of specific quantitative stability data in the public domain, this guide focuses on providing robust experimental protocols to enable researchers to determine optimal formulation conditions and assess stability for their specific applications.
Introduction to this compound Stability
This compound is a synthetic analog of thyrotropin-releasing hormone (TRH) with enhanced stability and central nervous system activity compared to the native peptide[1][2]. Like most peptides, its stability in aqueous solution is a critical factor for the reliability and reproducibility of long-term experiments. Degradation can occur through several pathways, including hydrolysis, oxidation, and deamidation, which can be influenced by factors such as pH, temperature, light exposure, and the presence of certain excipients.
These notes provide a framework for systematically evaluating these factors to develop a stable this compound solution.
General Storage and Handling Recommendations
Proper storage and handling are paramount to maintaining the integrity of this compound.
-
Lyophilized Powder : For long-term storage, lyophilized this compound should be stored at -20°C in a tightly sealed container with a desiccant to protect it from moisture[1]. Under these conditions, the powder is stable for years. Before opening, the vial should be allowed to warm to room temperature to prevent condensation.
-
Stock Solutions : The shelf-life of peptides in solution is limited[3]. It is highly recommended to prepare concentrated stock solutions in a suitable solvent like DMSO and store them in single-use aliquots at -80°C. Stock solutions in DMSO may be stable for up to 6 months at -80°C[4]. Avoid repeated freeze-thaw cycles.
-
Aqueous Working Solutions : For most long-term experiments, it is advisable to prepare fresh working solutions from a frozen stock solution immediately before use[5]. If intermediate-term storage of an aqueous solution is necessary, it should be sterile-filtered and stored in aliquots at -20°C or -80°C.
Potential Degradation Pathways and Analytical Monitoring
While specific degradation products of this compound are not extensively characterized in public literature, based on its structure—containing a prolinamide, a histidine, and a modified pyrimidine ring—the following degradation pathways are plausible:
-
Hydrolysis : The amide bonds in the peptide backbone and the prolinamide C-terminus are susceptible to hydrolysis, especially at acidic or alkaline pH. Hydrolysis of the prolinamide would result in the formation of a carboxylic acid metabolite. A known metabolite is the "acid form" of Taltirelin, which can be separated by HPLC[6].
-
Oxidation : The imidazole ring of the histidine residue is susceptible to oxidation. This can be accelerated by exposure to light, oxygen, and trace metal ions.
-
Deamidation : Although Taltirelin does not contain asparagine or glutamine, which are most prone to deamidation, this pathway can occur at other residues under certain conditions.
Analytical Method for Stability Assessment: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for separating the intact this compound from its potential degradation products. A reverse-phase HPLC method coupled with UV detection (around 210-220 nm) is typically suitable. Mass spectrometry (LC-MS) can be used to identify unknown degradation products[6].
Experimental Protocols
The following protocols are designed to guide the user in developing and validating a stable this compound formulation.
This experiment determines the optimal pH for the stability of this compound in an aqueous solution.
Methodology:
-
Prepare a series of buffers (e.g., acetate, phosphate, citrate) at various pH values ranging from 3 to 8. A constant buffer strength (e.g., 10 mM) should be maintained.
-
Prepare a concentrated stock solution of this compound in water or a minimal amount of DMSO.
-
Dilute the stock solution into each buffer to a final concentration of, for example, 1 mg/mL.
-
Divide each solution into multiple vials and store them at a constant, accelerated temperature (e.g., 40°C or 50°C).
-
At specified time points (e.g., 0, 1, 3, 7, 14, and 28 days), remove a vial from each pH set.
-
Analyze the samples using a validated stability-indicating HPLC method to determine the percentage of intact this compound remaining.
-
Plot the percentage of remaining this compound against time for each pH. The pH that shows the least degradation over time is the optimal pH for stability. For many peptides, maximum stability is often found between pH 4.5 and 5.5[7][8].
Workflow for pH-Rate Profile Study
Caption: Workflow for determining the optimal pH for this compound stability.
This protocol helps in selecting stabilizing excipients for the formulation.
Methodology:
-
Prepare a buffer at the optimal pH determined in Protocol 4.1.
-
Prepare solutions of this compound in this buffer, each containing a different excipient or a combination of excipients. Common stabilizing excipients for peptides include:
-
Sugars/Polyols: Sucrose, Mannitol, Trehalose (as cryo/lyoprotectants).
-
Antioxidants: Methionine, Sodium bisulfite (if oxidation is a concern).
-
Surfactants: Polysorbate 20 or 80 (to prevent surface adsorption and aggregation).
-
-
Include a control solution with no excipients.
-
Store the solutions at an accelerated temperature (e.g., 40°C).
-
Analyze the samples by HPLC at various time points to determine the percentage of intact this compound.
-
Compare the degradation rates in the presence of different excipients to the control.
This study is crucial for understanding potential degradation pathways and confirming that the analytical method is stability-indicating.
Methodology:
-
Expose this compound solutions (e.g., 1 mg/mL in water or the optimal buffer) to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24-48 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24-48 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Store the solution at 70°C for 48 hours.
-
Photostability: Expose the solution to light according to ICH Q1B guidelines.
-
-
At appropriate time points, neutralize the acidic and basic samples.
-
Analyze all samples by HPLC-UV and LC-MS.
-
Objective 1 (Method Validation): The HPLC method is considered stability-indicating if all degradation product peaks are well-resolved from the main this compound peak.
-
Objective 2 (Degradation Pathway): Use the LC-MS data to identify the mass of the degradation products and propose their structures.
Data Presentation
The following tables are templates for summarizing the data from the proposed stability studies. Note: The data presented are for illustrative purposes only and do not represent actual experimental results.
Table 1: pH-Rate Profile of this compound at 40°C
| pH | Initial Purity (%) | Purity after 7 days (%) | Purity after 14 days (%) | Purity after 28 days (%) |
| 3.0 | 99.8 | 92.1 | 85.3 | 75.4 |
| 4.0 | 99.7 | 97.5 | 95.1 | 90.8 |
| 5.0 | 99.8 | 98.9 | 98.1 | 96.5 |
| 6.0 | 99.6 | 97.2 | 94.5 | 89.1 |
| 7.0 | 99.7 | 94.3 | 88.9 | 79.2 |
| 8.0 | 99.5 | 89.5 | 80.1 | 65.7 |
Table 2: Excipient Compatibility of this compound in pH 5.0 Acetate Buffer at 40°C
| Formulation | Initial Purity (%) | Purity after 14 days (%) | Purity after 28 days (%) |
| Control (Buffer only) | 99.8 | 98.1 | 96.5 |
| + 5% Mannitol | 99.7 | 98.5 | 97.2 |
| + 5% Sucrose | 99.8 | 98.6 | 97.5 |
| + 0.1% Methionine | 99.6 | 98.3 | 96.9 |
| + 0.02% Polysorbate 80 | 99.7 | 98.2 | 96.6 |
Table 3: Summary of Forced Degradation Study of this compound
| Stress Condition | Duration | % Degradation | Number of Degradation Products |
| 0.1 M HCl, 60°C | 48 hrs | ~25% | 3 |
| 0.1 M NaOH, 60°C | 48 hrs | ~35% | 4 |
| 3% H₂O₂, RT | 24 hrs | ~15% | 2 |
| Heat, 70°C | 48 hrs | ~12% | 2 |
| Photolytic | ICH Q1B | ~8% | 1 |
This compound Signaling Pathways
This compound exerts its effects by acting as a superagonist at the Thyrotropin-Releasing Hormone Receptor (TRH-R), a G-protein coupled receptor. Two primary signaling cascades have been identified.
6.1 Classical Gq/11-PLC Pathway
This is the canonical signaling pathway for TRH-R activation.
References
- 1. This compound ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 2. [Synthesis and pharmacological action of TRH analog peptide (Taltirelin)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. This compound | Thyroid hormone receptor(THR) | TargetMol [targetmol.com]
- 6. Determination of taltirelin, a new stable thyrotropin-releasing hormone analogue, in human plasma by high-performance liquid chromatography turbo-ionspray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Degradation kinetics of gonadorelin in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stability of gonadorelin and triptorelin in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunohistochemistry of Brain Sections from Taltirelin Acetate-Treated Animals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the immunohistochemical analysis of brain sections from animals treated with Taltirelin Acetate. This compound, a thyrotropin-releasing hormone (TRH) analog, exerts its effects on the central nervous system by binding to TRH receptors, which are widely distributed throughout the brain.[1][2] This interaction triggers a cascade of intracellular events, leading to the modulation of various neurotransmitter systems, including acetylcholine, dopamine, noradrenaline, and serotonin.[1][2] Furthermore, Taltirelin has been shown to possess neuroprotective properties, potentially by promoting the synthesis of nerve growth factors and exhibiting anti-apoptotic and antioxidative effects.[2][3]
Immunohistochemistry (IHC) is a critical technique for visualizing the in-situ expression and localization of specific proteins within the brain tissue of Taltirelin-treated animals. This allows for the elucidation of the compound's mechanism of action and its effects on neuronal populations and signaling pathways.
Key Protein Targets for IHC Analysis
Based on the known mechanism of action of Taltirelin, the following protein targets are of significant interest for IHC studies in treated animal models:
-
Tyrosine Hydroxylase (TH): The rate-limiting enzyme in the synthesis of dopamine. Taltirelin has been shown to stimulate dopamine release and upregulate TH expression.[4][5]
-
Phosphorylated ERK1/2 (p-ERK1/2): A key protein in the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in cell proliferation, differentiation, and survival. Taltirelin has been observed to increase p-ERK1/2 levels in striatal neurons.[4]
-
Thyrotropin-Releasing Hormone Receptor (TRHR): The primary receptor for Taltirelin. Visualizing its expression can help identify the direct targets of the drug.[5][6]
-
Retinoic Acid Receptor Alpha (RARα): Taltirelin treatment has been associated with the activation of the TRHR-MAPK-RARα-DRD2 pathway.[5]
-
Dopamine Receptor D2 (DRD2): Taltirelin has been shown to increase the expression of DRD2.[6]
-
Phosphorylated Tau (p-tau) and Alpha-Synuclein (α-synuclein): In models of neurodegeneration, Taltirelin has been shown to reduce the levels of pathological forms of these proteins.[7][8]
Quantitative Data Summary
The following table summarizes hypothetical quantitative data based on findings from preclinical studies investigating the effects of this compound. This data illustrates the potential changes in protein expression that can be quantified using immunohistochemistry coupled with image analysis.
| Protein Target | Brain Region | Control Group (Mean Intensity ± SD) | Taltirelin-Treated Group (Mean Intensity ± SD) | Fold Change | p-value |
| TH | Striatum | 100 ± 12.5 | 185 ± 20.1 | 1.85 | < 0.01 |
| p-ERK1/2 | Striatum | 50 ± 8.2 | 112 ± 15.7 | 2.24 | < 0.01 |
| TRHR | Striatum | 80 ± 10.1 | 140 ± 18.3 | 1.75 | < 0.05 |
| RARα | Striatum | 65 ± 9.8 | 105 ± 13.4 | 1.62 | < 0.05 |
| DRD2 | Striatum | 90 ± 11.5 | 160 ± 21.0 | 1.78 | < 0.01 |
| p-tau (S396) | Substantia Nigra | 150 ± 25.3 | 70 ± 11.9 | 0.47 | < 0.01 |
| α-synuclein | Substantia Nigra | 200 ± 31.8 | 95 ± 16.5 | 0.48 | < 0.01 |
Experimental Protocols
Two detailed protocols are provided below: a free-floating protocol for thicker sections, ideal for morphological analysis, and a slide-mounted protocol suitable for higher-resolution imaging and thinner sections.
Protocol 1: Free-Floating Immunohistochemistry for Fluorescent Detection
This protocol is designed for 30-50 µm thick brain sections and is particularly useful for visualizing neuronal morphology.[9][10]
Materials:
-
4% Paraformaldehyde (PFA) fixed brain tissue
-
Phosphate-Buffered Saline (PBS)
-
PBS with Triton X-100 (PBS-T)
-
Blocking solution (e.g., 10% normal donkey serum in PBS-T)
-
Primary antibodies (see table above for suggestions)
-
Fluorophore-conjugated secondary antibodies
-
DAPI (4′,6-diamidino-2-phenylindole)
-
Mounting medium
-
Microscope slides and coverslips
Procedure:
-
Sectioning and Washing:
-
Cut 30-50 µm thick sections from the PFA-fixed brain on a cryostat or vibratome.
-
Collect sections in a 24-well plate containing PBS.
-
Wash sections three times in PBS for 5 minutes each.
-
-
Antigen Retrieval (Optional):
-
For some antigens, an antigen retrieval step may be necessary to unmask the epitope.
-
Incubate sections in a pre-heated citrate buffer (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0) at 80°C for 30 minutes.
-
Allow sections to cool to room temperature and then wash three times in PBS.
-
-
Permeabilization and Blocking:
-
Primary Antibody Incubation:
-
Washing:
-
Wash the sections three times in PBS-T for 10 minutes each.
-
-
Secondary Antibody Incubation:
-
Dilute the appropriate fluorophore-conjugated secondary antibody in the blocking solution.
-
Incubate the sections in the secondary antibody solution for 2 hours at room temperature, protected from light.[9]
-
-
Counterstaining and Mounting:
-
Wash the sections three times in PBS for 10 minutes each, protected from light.
-
Incubate with DAPI solution (1 µg/ml in PBS) for 5-10 minutes to stain cell nuclei.[9]
-
Wash once with PBS.
-
Mount the sections onto microscope slides and allow them to air dry slightly.
-
Add a drop of mounting medium and coverslip.
-
-
Imaging:
-
Store slides at 4°C in the dark until ready for imaging with a fluorescence or confocal microscope.
-
Protocol 2: Slide-Mounted Immunohistochemistry for Chromogenic Detection
This protocol is suitable for thinner sections (10-20 µm) mounted on slides and uses a chromogenic substrate for visualization.[13]
Materials:
-
4% PFA fixed brain tissue
-
Cryostat
-
Superfrost Plus microscope slides
-
Hydrophobic barrier pen
-
PBS
-
PBS with Triton X-100 (PBS-T)
-
Blocking solution (e.g., 5% normal goat serum in PBS-T)
-
Primary antibodies
-
Biotinylated secondary antibodies
-
Avidin-Biotin Complex (ABC) reagent
-
3,3'-Diaminobenzidine (DAB) substrate kit
-
Hematoxylin (for counterstaining)
-
Ethanol series (70%, 95%, 100%)
-
Xylene
-
Mounting medium
Procedure:
-
Sectioning and Mounting:
-
Cut 10-20 µm thick sections on a cryostat and mount them directly onto Superfrost Plus slides.
-
Allow the slides to air dry for at least 1 hour.[13]
-
-
Rehydration and Antigen Retrieval:
-
Rehydrate the sections by immersing the slides in PBS for 10 minutes.
-
Perform antigen retrieval as described in Protocol 1, if necessary.
-
-
Blocking Endogenous Peroxidase:
-
Incubate slides in 0.3% hydrogen peroxide in PBS for 15-30 minutes to quench endogenous peroxidase activity.[9]
-
Wash three times in PBS for 5 minutes each.
-
-
Permeabilization and Blocking:
-
Primary Antibody Incubation:
-
Dilute the primary antibody in the blocking solution.
-
Apply the primary antibody solution to the sections and incubate overnight at 4°C in a humidified chamber.[13]
-
-
Secondary Antibody Incubation:
-
Wash slides three times in PBS-T for 5 minutes each.
-
Apply the biotinylated secondary antibody and incubate for 1-2 hours at room temperature.
-
-
Signal Amplification and Detection:
-
Wash slides three times in PBS-T for 5 minutes each.
-
Incubate with ABC reagent according to the manufacturer's instructions (typically 30-60 minutes).
-
Wash three times in PBS for 5 minutes each.
-
Develop the signal by applying the DAB substrate solution until the desired staining intensity is reached. Monitor under a microscope.
-
Stop the reaction by rinsing with distilled water.
-
-
Counterstaining and Dehydration:
-
Counterstain with hematoxylin for 30-60 seconds.
-
Rinse with water.
-
Dehydrate the sections through a graded ethanol series (70%, 95%, 100%) for 2 minutes each.
-
Clear in xylene for 5 minutes.
-
-
Mounting and Imaging:
-
Apply a drop of mounting medium and coverslip.
-
Image using a bright-field microscope.
-
Visualizations
This compound Signaling Pathway
The following diagram illustrates the proposed signaling pathway activated by this compound in striatal neurons, leading to the upregulation of Tyrosine Hydroxylase.
References
- 1. Taltirelin - Formosa Laboratories, Inc. [formosalab.com]
- 2. What is Taltirelin Hydrate used for? [synapse.patsnap.com]
- 3. What is the mechanism of Taltirelin Hydrate? [synapse.patsnap.com]
- 4. Frontiers | TRH Analog, Taltirelin Improves Motor Function of Hemi-PD Rats Without Inducing Dyskinesia via Sustained Dopamine Stimulating Effect [frontiersin.org]
- 5. Taltirelin induces TH expression by regulating TRHR and RARα in medium spiny neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Taltirelin induces TH expression by regulating TRHR and RARα in medium spiny neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TRH Analog, Taltirelin Protects Dopaminergic Neurons From Neurotoxicity of MPTP and Rotenone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Immunohistochemistry (IHC) protocol [hellobio.com]
- 10. Immunohistochemistry (IHC) on mouse brain slices [protocols.io]
- 11. Primer for Immunohistochemistry on Cryosectioned Rat Brain Tissue: Example Staining for Microglia and Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Immunohistochemistry (IHC) in mouse brain tissue [bio-protocol.org]
Troubleshooting & Optimization
Taltirelin Acetate Neuroprotection: Technical Support & Experimental Guides
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing Taltirelin Acetate dosage to achieve maximal neuroprotective effects. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound for neuroprotection?
A1: this compound is a synthetic analog of the thyrotropin-releasing hormone (TRH).[1] Its primary mechanism involves acting as a superagonist at the TRH receptor (TRH-R).[2][3][4] This interaction triggers several downstream effects that contribute to neuroprotection:
-
Neurotransmitter Modulation: It enhances the release of neurotransmitters such as dopamine and acetylcholine, which can improve neural communication.[1][5][6]
-
Signaling Pathway Activation: Taltirelin activates intracellular signaling cascades, including the MAPK signaling pathway, which is involved in cell survival and differentiation.[7]
-
Anti-Apoptotic Effects: It has been shown to inhibit programmed cell death (apoptosis) in neurons, protecting them from damage.[1][2][5]
-
Antioxidative Properties: The compound can reduce the generation of reactive oxygen species (ROS), thereby protecting cells from oxidative stress.[1][8]
Q2: How should I determine the starting dose for my in vitro experiments?
A2: For in vitro studies, particularly with neuronal cell lines like SH-SY5Y, a concentration of 5 µM is a well-documented starting point.[2][9] Studies have shown that this concentration effectively increases cell viability, reduces apoptosis, and protects against neurotoxins like MPP+ and rotenone.[2][8] It is crucial to perform a dose-response curve to find the optimal concentration for your specific cell line and experimental conditions, as higher concentrations (e.g., 10 µM) have been reported to potentially decrease cell viability.[10]
Q3: What is a recommended dosage range for in vivo rodent studies?
A3: For in vivo studies in rats and mice, dosages typically range from 0.1 mg/kg to 10 mg/kg , administered via intraperitoneal (i.p.) or intravenous (i.v.) injection.[11][12]
-
In a mouse model of transient forebrain ischemia, a single intravenous injection of 0.3 mg/kg significantly suppressed neuronal density reduction.[13]
-
In mouse models of Parkinson's disease (MPTP and rotenone-induced), a daily intraperitoneal dose of 1 mg/kg improved locomotor function and preserved dopaminergic neurons.[8][10]
-
In a rat model of Parkinson's disease, intraperitoneal administration of 1-10 mg/kg improved motor function in a dose-dependent manner.[12]
As with any experiment, the optimal dose will depend on the animal model, the specific neurodegenerative condition being studied, and the intended outcome.
Q4: Has this compound been used in clinical trials? What was the dosage?
A4: Yes, Taltirelin Hydrate has been studied in clinical trials for conditions like spinocerebellar degeneration. In a study involving patients with ataxia due to spinocerebellar degeneration, the dosage used was 5 mg taken orally, twice a day .[14][15]
Troubleshooting Guide
Problem 1: High variability or lack of neuroprotective effect in in vitro experiments.
-
Possible Cause: Suboptimal Drug Concentration.
-
Solution: Perform a dose-response study. While 5 µM is a common starting point, the optimal concentration can vary between cell lines and neurotoxic insults. Test a range of concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM) to determine the ideal dose for your system.[10]
-
-
Possible Cause: Cell Health and Confluency.
-
Solution: Ensure cells are healthy and in the logarithmic growth phase before treatment. High confluency can affect cellular responses. Standardize seeding density and treatment confluency across all experiments.
-
-
Possible Cause: Drug Stability and Preparation.
-
Solution: Prepare fresh solutions of this compound for each experiment. It can be dissolved in DMSO for a stock solution and then diluted in culture medium.[3] Verify the final DMSO concentration is consistent across all wells and is non-toxic to your cells.
-
Problem 2: Adverse effects or toxicity observed in in vivo models.
-
Possible Cause: Dosage is too high.
-
Solution: High-dose or long-term administration can lead to side effects such as weight loss, which may be linked to over-activation of the hypothalamic-pituitary-thyroid (HPT) axis.[9] If adverse effects are observed, consider reducing the dosage or the frequency of administration. Monitor animals closely for signs of toxicity, including changes in weight, behavior, and overall health.
-
-
Possible Cause: Route of Administration.
-
Solution: The route of administration (e.g., i.p., i.v., oral gavage) can influence bioavailability and potential side effects.[3] Ensure the chosen route is appropriate for the experimental model and refer to literature for established protocols. Intraperitoneal injection is common in rodent studies.[10][12]
-
-
Possible Cause: Interaction with other substances.
-
Solution: Be aware of potential interactions with other medications or substances the animal may be receiving, particularly those affecting thyroid function or neurotransmitter systems.[1]
-
Problem 3: Difficulty replicating motor function improvement in rodent models.
-
Possible Cause: Timing of Behavioral Assessment.
-
Solution: The therapeutic effects of Taltirelin on motor function are time- and dose-dependent.[10][12] In a rat model, motor improvement was observed as early as 30 minutes post-injection and was sustained for at least 10 hours.[12] Design your behavioral tests (e.g., Rotarod test, pole test) to be conducted within this therapeutic window.[10]
-
-
Possible Cause: Severity of the Lesion in the Disease Model.
-
Solution: The extent of neuronal damage in your model can impact the observable effect of any neuroprotective agent. Ensure your lesioning procedure (e.g., with 6-OHDA or MPTP) is standardized and results in a consistent level of impairment.[12]
-
-
Possible Cause: Insufficient duration of treatment.
-
Solution: Some molecular changes, such as the elevation of tyrosine hydroxylase (TH) in the striatum, may require sub-chronic treatment. One study found that 7 days of high-dose Taltirelin treatment was needed to see a significant increase in TH levels, whereas 3 days was insufficient.[12]
-
Data Presentation: Dosage and Effects
Table 1: In Vitro Taltirelin Dosages and Observed Neuroprotective Effects
| Cell Line | Toxin/Model | Taltirelin Concentration | Observed Effects | Reference |
| SH-SY5Y | MPP+ / Rotenone | 5 µM | Increased cell viability, reduced ROS, reduced apoptosis.[2][8] | [2][8] |
| SH-SY5Y | MPP+ / Rotenone | 5 µM | Reduced phosphorylation of tau and inhibited AEP activation.[10] | [10] |
| SH-SY5Y | General Culture | 5 µM | Highest cell proliferation rate observed.[10] | [10] |
| SH-SY5Y | General Culture | 10 µM | Decreased cell viability noted.[10] | [10] |
| Rat Primary Midbrain Neurons | MPP+ / Rotenone | 5 µM | Rescued cell viability and alleviated apoptosis.[8] | [8] |
Table 2: In Vivo (Rodent) Taltirelin Dosages and Observed Neuroprotective Effects
| Animal Model | Disease Model | Route | Dosage | Observed Effects | Reference |
| C57BL/6J Mice | Transient Forebrain Ischemia | i.v. | 0.3 mg/kg | Suppressed reduction of hippocampal neuronal density.[13] | [13] |
| Mice | MPTP-Induced Parkinson's | i.p. | 1 mg/kg | Improved locomotor function, preserved dopaminergic neurons.[8] | [8] |
| Mice | Rotenone-Induced Parkinson's | i.p. | 0.2 - 1 mg/kg | Rescued motor impairment in pole and rotarod tests.[10] | [10] |
| Rats | 6-OHDA-Induced Parkinson's | i.p. | 1 - 10 mg/kg | Dose-dependent improvement in motor function.[12] | [12] |
| Rats | General | i.p. | 1 - 10 mg/kg | Increased dopamine release and turnover in striatum.[6] | [6] |
Table 3: Clinical Dosage of Taltirelin Hydrate
| Condition | Route | Dosage | Study Population | Reference |
| Ataxia due to Spinocerebellar Degeneration | Oral | 5 mg, twice daily | Human Patients | [14][15] |
Experimental Protocols
Protocol 1: In Vitro Neuroprotection Assay in SH-SY5Y Cells
-
Cell Culture: Culture SH-SY5Y cells in appropriate media until they reach approximately 80% confluency.[7]
-
Seeding: Seed cells into 96-well plates at a density of 1 x 10⁴ cells per well.[9] Allow cells to adhere and grow for 24 hours.
-
Pre-treatment: Treat the cells with this compound (e.g., at a final concentration of 5 µM) for 2 hours before introducing the neurotoxin.[2][8] Include vehicle-only control wells.
-
Neurotoxin Insult: Add the neurotoxin of choice (e.g., MPP+ at 1000 µM or Rotenone at 50 µM) to the appropriate wells.[10]
-
Assessment of Neuroprotection:
Protocol 2: In Vivo Neuroprotection in an MPTP Mouse Model
-
Animal Model: Use adult male C57BL/6 mice.
-
MPTP Induction: Administer MPTP to induce Parkinsonism. A common subacute protocol is 25 mg/kg, i.p., once daily for 5 consecutive days.
-
Taltirelin Administration:
-
Behavioral Assessment:
-
Post-Mortem Analysis:
-
At the end of the study, euthanize the animals and perfuse with saline followed by 4% paraformaldehyde.
-
Collect brain tissue and process for immunohistochemistry.
-
Stain for Tyrosine Hydroxylase (TH) to quantify the survival of dopaminergic neurons in the substantia nigra and striatum.[8]
-
Visualizations
References
- 1. What is Taltirelin Hydrate used for? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Thyroid hormone receptor(THR) | TargetMol [targetmol.com]
- 4. Taltirelin is a superagonist at the human thyrotropin-releasing hormone receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Taltirelin Hydrate? [synapse.patsnap.com]
- 6. Effects of taltirelin hydrate (TA-0910), a novel thyrotropin-releasing hormone analog, on in vivo dopamine release and turnover in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Taltirelin induces TH expression by regulating TRHR and RARα in medium spiny neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TRH Analog, Taltirelin Protects Dopaminergic Neurons From Neurotoxicity of MPTP and Rotenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. TRH Analog, Taltirelin Protects Dopaminergic Neurons From Neurotoxicity of MPTP and Rotenone - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | TRH Analog, Taltirelin Improves Motor Function of Hemi-PD Rats Without Inducing Dyskinesia via Sustained Dopamine Stimulating Effect [frontiersin.org]
- 13. Neuroprotective effect and brain receptor binding of taltirelin, a novel thyrotropin-releasing hormone (TRH) analogue, in transient forebrain ischemia of C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Efficacy and Safety of Taltirelin Hydrate in Patients With Ataxia Due to Spinocerebellar Degeneration [e-jmd.org]
- 15. e-jmd.org [e-jmd.org]
Identifying and mitigating Taltirelin Acetate side effects in animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Taltirelin Acetate in animal models. The information provided is intended to help identify and mitigate potential side effects, ensuring animal welfare and the integrity of experimental data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic analog of thyrotropin-releasing hormone (TRH). It acts as a superagonist at TRH receptors (TRH-R), primarily TRH-R1, which are G protein-coupled receptors.[1] Activation of these receptors, particularly in the central nervous system (CNS), stimulates the phospholipase C (PLC) pathway, leading to an increase in intracellular calcium. This signaling cascade results in the enhanced release of various neurotransmitters, including acetylcholine, dopamine, and norepinephrine, which is thought to underlie its neuroprotective and CNS-stimulant effects.[2]
Q2: What are the most commonly observed side effects of this compound in animal models?
A2: The most frequently reported side effects are related to its central nervous system stimulant properties. These include hyperactivity (hyperlocomotion), tremors, and "wet dog shakes" (WDS), a rapid, rotational shaking of the head and trunk.[3][4] At higher doses, other effects such as salivation and transient tachycardia have been observed in dogs.[3]
Q3: Are there established no-toxic-dose levels for this compound in common animal models?
A3: Yes, studies in rats have established no-toxic-dose levels. For general toxicity in dams, the no-adverse-effect level (NOAEL) has been identified as 1.5 mg/kg when administered orally. For reproductive function and fetal development, the NOAEL is 15 mg/kg.[4]
Q4: How can I quantitatively measure the behavioral side effects of this compound?
A4: Hyperlocomotion can be quantified using an Open Field Test, which measures parameters like total distance traveled, time spent moving, and entries into different zones of an arena.[2][5] "Wet dog shakes" can be quantified by direct observation and counting the number of episodes over a specific time period. Automated video tracking systems can also be employed for more precise and unbiased measurements.[6][7]
Q5: What are the potential mitigation strategies for the CNS stimulant side effects observed with this compound?
A5: While specific mitigation protocols for this compound are not well-documented, general principles for managing CNS stimulant side effects in laboratory animals can be applied. These include careful dose-response studies to determine the minimum effective dose with the fewest side effects. Environmental enrichment, such as providing larger cages with novel objects and social housing, has been shown to reduce stereotyped behaviors induced by other CNS stimulants and may be beneficial.[8][9] If side effects are severe, a dose reduction or a temporary cessation of the drug may be necessary, following a carefully planned tapering schedule to avoid withdrawal effects.[10]
Troubleshooting Guides
Issue: Animals are exhibiting excessive hyperactivity and stereotyped behaviors (e.g., repetitive movements) after this compound administration.
| Potential Cause | Troubleshooting/Mitigation Strategy |
| Dose is too high. | - Review the literature for established dose ranges in your specific animal model and for your intended therapeutic effect. - Conduct a dose-response study to identify the lowest dose that achieves the desired effect with minimal side effects. - Consider a dose tapering strategy if a high dose was initiated.[10] |
| Environmental factors. | - Ensure the animal housing provides adequate space and complexity. - Implement environmental enrichment, such as novel objects, nesting material, and social housing where appropriate, as this can reduce the expression of stimulant-induced stereotypies.[8][11] |
| Individual animal sensitivity. | - Monitor individual animal responses closely. - If a subset of animals shows severe reactions, consider excluding them from the study and document the reasons. |
Issue: "Wet dog shakes" (WDS) are observed frequently, potentially indicating excessive CNS stimulation.
| Potential Cause | Troubleshooting/Mitigation Strategy |
| High CNS drug concentration. | - Similar to managing hyperactivity, review and optimize the administered dose. - WDS are a known effect of TRH analogs and are often dose-dependent.[4] |
| Pharmacokinetic variability. | - Ensure consistent administration technique and timing to minimize variability in drug absorption and peak plasma concentrations. |
| Need for objective measurement. | - Implement a standardized scoring system for WDS to objectively assess the severity and frequency of this side effect.[6] - Use video recording for later, blinded analysis to reduce observer bias.[7] |
Quantitative Data Summary
Table 1: Dose-Response of Taltirelin Hydrate Side Effects in Female Wistar Rats (Oral Administration)
| Dose (mg/kg) | Observed Side Effects | No-Toxic-Dose Level (General Toxicity) | No-Toxic-Dose Level (Reproductive Function) |
| 0 (Control) | No adverse effects | - | - |
| 0.15 | No adverse effects | ✓ | ✓ |
| 1.5 | No adverse effects | ✓ | ✓ |
| 15 | Wet dog shaking behavior, hyperlocomotion | ✗ | ✓ |
Data sourced from a teratogenicity study in Wistar rats.[4]
Experimental Protocols
Protocol 1: Assessment of Hyperlocomotion using the Open Field Test
-
Apparatus: A square or circular arena (e.g., 1m x 1m for rats) with walls to prevent escape. The floor is typically divided into a grid of squares.[5]
-
Habituation: Bring the animals to the testing room at least 60 minutes before the test to allow for acclimatization.[5]
-
Procedure:
-
Administer this compound or vehicle control at the predetermined time before the test.
-
Place the animal individually in the center or a designated corner of the open field arena.
-
Record the animal's activity for a set duration (e.g., 5-10 minutes) using an overhead video camera.[5]
-
-
Data Analysis: Use an automated tracking software to analyze the video recordings for the following parameters:
-
Total distance traveled.
-
Time spent mobile and immobile.
-
Number of entries into the center zone versus the peripheral zones (thigmotaxis, an indicator of anxiety).[2]
-
-
Cleaning: Thoroughly clean the arena with a mild disinfectant between each animal to remove olfactory cues.[5]
Protocol 2: Quantification of "Wet Dog Shakes" (WDS)
-
Observation Period: After administration of this compound, place the animal in a standard observation cage.
-
Scoring:
-
A "wet dog shake" is defined as a rapid, paroxysmal, rotational shudder of the trunk and shoulders.[6]
-
Observe the animal for a defined period (e.g., 30-60 minutes).
-
Manually count the number of WDS episodes.
-
For more detailed analysis, video record the session. This allows for verification of the counts and analysis of the duration of each WDS event.[7]
-
-
Automated Analysis: If available, utilize automated behavior recognition software to identify and quantify WDS from video recordings. This can provide more objective and detailed data.[12]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound Signaling Pathway.
References
- 1. Biochemical and physiological insights into TRH receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Open field (animal test) - Wikipedia [en.wikipedia.org]
- 3. Head-twitch response - Wikipedia [en.wikipedia.org]
- 4. [Reproductive and developmental toxicity studies of taltirelin hydrate (2) teratogenicity study in rats by oral administration] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Open field test in rats [protocols.io]
- 6. metris.nl [metris.nl]
- 7. Frontiers | Multi-view image-based behavior classification of wet-dog shake in Kainate rat model [frontiersin.org]
- 8. Environmental enrichment decreases responding for visual novelty - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Environmental enrichment and drug value: a behavioral economic analysis in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Drug tapering in animal research: current practices and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Initial environment influences amphetamine-induced stereotypy: subsequently environment change has little effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Multi-view image-based behavior classification of wet-dog shake in Kainate rat model - PMC [pmc.ncbi.nlm.nih.gov]
Taltirelin Acetate Technical Support Center: Ensuring Reproducibility in Your Cell Culture Experiments
Welcome to the Taltirelin Acetate Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common reproducibility challenges in cell culture experiments involving this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in cell culture?
This compound is a synthetic analog of Thyrotropin-Releasing Hormone (TRH). It functions as a superagonist at the TRH receptor (TRH-R), exhibiting greater potency and a longer duration of action than endogenous TRH.[1][2][3] In cell culture, its primary mechanism involves binding to the Gq/11 protein-coupled TRH receptor. This binding event initiates a signaling cascade that includes the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and a subsequent increase in intracellular calcium concentration ([Ca2+]i).[1][3][4][5] This calcium signaling can then trigger downstream pathways, such as the Mitogen-Activated Protein Kinase (MAPK) pathway.[2][4]
Q2: What are the common cell lines used for this compound experiments?
The human neuroblastoma cell line SH-SY5Y is one of the most frequently used models for studying the effects of this compound, particularly in the context of neuroprotection and neurodegenerative diseases.[1][4][6][7][8]
Q3: How should I prepare and store this compound for cell culture experiments?
This compound is typically supplied as a powder. For cell culture applications, it is recommended to prepare a stock solution in a suitable solvent, such as DMSO. The stock solution should be stored at -20°C or -80°C to maintain stability. When preparing working solutions, it is crucial to ensure complete dissolution. If you observe precipitation, gentle warming or sonication can be used to aid dissolution.[1] Always prepare fresh working solutions from the stock for each experiment to avoid degradation.
Q4: What is a typical effective concentration range for this compound in cell culture?
The optimal concentration of this compound can vary depending on the cell line and the specific endpoint being measured. However, for SH-SY5Y cells, a concentration of 5 µM has been shown to be effective in promoting cell viability and exerting neuroprotective effects.[4][6] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q5: How long should I incubate cells with this compound?
The incubation time will depend on the specific assay. For studies on cell viability and neuroprotection in SH-SY5Y cells, a pre-treatment of 2 hours has been used, followed by co-incubation with a toxic insult for 24 hours.[6] For signaling pathway studies, such as MAPK activation, shorter incubation times may be sufficient. A time-course experiment is recommended to determine the optimal incubation period for your desired outcome.
Troubleshooting Guides
Issue 1: Inconsistent or Non-Reproducible Cell Viability Assay Results
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Interference with MTT/XTT Assays | This compound can modulate cellular metabolism, which may directly affect the reduction of tetrazolium salts (MTT, XTT) and lead to inaccurate estimations of cell viability.[9] Solution: Use an alternative viability assay that is not based on mitochondrial reductase activity, such as a trypan blue exclusion assay, a lactate dehydrogenase (LDH) release assay (for cytotoxicity), or an ATP-based assay (e.g., CellTiter-Glo®).[6] |
| Incomplete Dissolution of this compound | If this compound is not fully dissolved, the actual concentration in the cell culture medium will be lower and more variable than intended. Solution: Ensure complete dissolution of the stock solution. Use sonication or gentle warming if necessary.[1] Visually inspect the solution for any precipitates before adding it to the culture medium. |
| Degradation of this compound in Culture Medium | This compound, like many peptides, can degrade in solution over time, especially at 37°C.[10] Solution: Prepare fresh working solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. For long-term experiments, consider replenishing the medium with freshly prepared this compound at appropriate intervals. |
| Variability in Cell Density | The response of cells to this compound can be dependent on cell density.[2][11] Solution: Standardize your cell seeding density across all experiments. Ensure even cell distribution in the wells to avoid areas of high and low confluency. |
| Solvent (DMSO) Toxicity | High concentrations of DMSO can be toxic to cells and can confound the results of your experiment. Solution: Keep the final concentration of DMSO in the cell culture medium below 0.5% (v/v), and ideally below 0.1%. Always include a vehicle control (medium with the same concentration of DMSO as the this compound-treated wells) in your experiments.[7] |
Issue 2: Low or No Response in Intracellular Calcium Assays
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Low TRH Receptor Expression | The cell line you are using may have low or no expression of the TRH receptor. Solution: Confirm TRH receptor expression in your cell line using techniques like RT-qPCR or Western blotting. |
| Suboptimal Dye Loading | Inadequate loading of calcium indicator dyes (e.g., Fluo-4 AM) will result in a weak fluorescent signal. Solution: Optimize the dye loading concentration and incubation time for your specific cell line. Ensure that the loading buffer is appropriate and that the cells are healthy during the loading process.[1][11][12] |
| Rapid Signal Quenching or Desensitization | The calcium response to this compound can be transient. If you are not measuring the signal immediately after compound addition, you may miss the peak response. Solution: Use a plate reader with an injection function to add this compound and immediately begin reading the fluorescence.[13] Acquire data at a high temporal resolution (e.g., every 1-2 seconds) to capture the initial peak. |
| Depletion of Intracellular Calcium Stores | If the intracellular calcium stores are depleted, this compound will not be able to induce a calcium release.[14] Solution: Ensure that your cells are cultured in a calcium-containing medium and that the experimental buffer also contains calcium. Avoid pre-treating cells with agents that deplete intracellular calcium stores. |
Key Experimental Protocols
Cell Viability Assay (LDH Release)
This protocol is adapted from studies assessing the neuroprotective effects of this compound in SH-SY5Y cells.[6]
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
This compound Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle (DMSO) for 2 hours.
-
Induction of Cytotoxicity: Add a neurotoxic agent (e.g., MPP+ or rotenone) to the wells, with and without this compound, and incubate for 24 hours.
-
LDH Measurement: Measure the release of lactate dehydrogenase (LDH) into the culture medium using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to the control (untreated) and positive control (toxin-only) wells.
Intracellular Calcium Mobilization Assay
This protocol provides a general workflow for measuring changes in intracellular calcium using a fluorescent indicator.[1][11][12][13]
-
Cell Seeding: Seed SH-SY5Y cells in a black, clear-bottom 96-well plate at a density of 5 x 10^4 cells/well and culture for 24-48 hours.
-
Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol. This typically involves a 30-60 minute incubation at 37°C.
-
Wash: Gently wash the cells with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to remove excess dye.
-
Baseline Reading: Place the plate in a fluorescence plate reader equipped with an injector. Measure the baseline fluorescence for a short period (e.g., 10-20 seconds).
-
This compound Addition and Measurement: Inject this compound at the desired concentration and immediately begin kinetic fluorescence measurements for a period of 1-5 minutes.
-
Data Analysis: Analyze the fluorescence intensity over time. The response is typically quantified as the peak fluorescence intensity minus the baseline fluorescence.
Western Blot for Phosphorylated ERK (p-ERK)
This protocol outlines the steps to assess the activation of the MAPK pathway by measuring the phosphorylation of ERK1/2.[4][15][16][17]
-
Cell Culture and Treatment: Culture SH-SY5Y cells to 70-80% confluency. Serum-starve the cells for 4-6 hours prior to treatment. Treat the cells with this compound (e.g., 5 µM) for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize for protein loading.
-
Data Analysis: Quantify the band intensities using densitometry software. Express the results as the ratio of p-ERK to total ERK.
Visualizations
This compound Signaling Pathway
Caption: this compound signaling cascade.
Experimental Workflow for Intracellular Calcium Assay
Caption: Intracellular calcium assay workflow.
Troubleshooting Logic for Inconsistent Viability Assays
Caption: Troubleshooting inconsistent viability assays.
References
- 1. abcam.com [abcam.com]
- 2. mdpi.com [mdpi.com]
- 3. Structural insights into thyrotropin-releasing hormone receptor activation by an endogenous peptide agonist or its orally administered analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Taltirelin induces TH expression by regulating TRHR and RARα in medium spiny neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biochemical and physiological insights into TRH receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparative Evaluation of Cytotoxic and Apoptotic Effects of Natural Compounds in SH-SY5Y Neuroblastoma Cells in Relation to Their Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Increase in Neurite Outgrowth Mediated by Overexpression of Actin Depolymerizing Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impact of pharmacological agents on mitochondrial function: a growing opportunity? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A quantitative method for analysis of in vitro neurite outgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. agilent.com [agilent.com]
- 14. Depletion of intracellular calcium stores is toxic to SH-SY5Y neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Strategies for improving Taltirelin Acetate delivery across the blood-brain barrier
Welcome to the technical support center for researchers, scientists, and drug development professionals working on strategies to improve the delivery of Taltirelin Acetate across the blood-brain barrier (BBB). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in delivering this compound to the brain?
This compound, a hydrophilic peptide, faces several challenges in crossing the blood-brain barrier. The primary obstacles include its low lipophilicity, making it difficult to passively diffuse across the lipid-rich endothelial cell membranes of the BBB. Additionally, it may be susceptible to enzymatic degradation in the bloodstream and can be recognized and removed by efflux transporters at the BBB.
Q2: Which nanocarrier strategy is more suitable for this compound: liposomes or polymeric nanoparticles?
Both liposomes and polymeric nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), are promising strategies for enhancing this compound delivery.
-
Liposomes: These are vesicular structures composed of lipid bilayers that can encapsulate hydrophilic drugs like this compound in their aqueous core. They are biocompatible and can be surface-modified with ligands to target specific receptors on the BBB.
-
PLGA Nanoparticles: These are solid polymeric spheres that can encapsulate drugs within their matrix. PLGA is biodegradable and biocompatible, offering sustained release of the encapsulated drug. The choice between them often depends on the desired release kinetics, stability, and specific targeting strategy.
Q3: What are the critical quality attributes to consider when formulating this compound-loaded nanoparticles?
The critical quality attributes for this compound-loaded nanoparticles include:
-
Particle Size: Generally, nanoparticles in the range of 10-200 nm are considered optimal for crossing the BBB.[1]
-
Surface Charge (Zeta Potential): A slightly positive surface charge can enhance interaction with the negatively charged surface of brain endothelial cells, but a high positive charge can lead to toxicity and rapid clearance.
-
Encapsulation Efficiency (%EE): This measures the percentage of the initial drug that is successfully encapsulated within the nanoparticles. Higher %EE is desirable to maximize drug delivery and minimize the administration of free drug.
-
Drug Loading (%DL): This represents the weight percentage of the drug relative to the total weight of the nanoparticle.
-
Polydispersity Index (PDI): A PDI value below 0.3 indicates a narrow and uniform particle size distribution, which is important for reproducible in vivo performance.
Troubleshooting Guides
Nanoparticle Formulation Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Low Encapsulation Efficiency (%EE) of this compound in PLGA Nanoparticles | This compound is hydrophilic and can readily partition into the external aqueous phase during the emulsification process. | 1. Optimize the emulsification method: The double emulsion-solvent evaporation technique (w/o/w) is generally preferred for hydrophilic drugs.[2][3][4] 2. Adjust the pH of the internal aqueous phase: Modifying the pH can alter the charge of the peptide, potentially improving its interaction with the polymer matrix and increasing encapsulation. 3. Increase the polymer concentration: A higher concentration of PLGA in the organic phase can create a more viscous barrier, slowing drug diffusion out of the droplets. 4. Use a smaller volume for the internal aqueous phase: This reduces the amount of drug initially in the water phase that can be lost. |
| High Polydispersity Index (PDI) of Liposomes | Inconsistent energy input during formulation (e.g., sonication or extrusion). Aggregation of liposomes after formation. | 1. Standardize the extrusion process: Ensure a consistent number of passes through polycarbonate membranes with a defined pore size. 2. Optimize sonication parameters: If using sonication, control the power, time, and temperature to ensure uniform particle size reduction. 3. Include charged lipids: Incorporating lipids like DOTAP or DSPG can increase the surface charge and prevent aggregation through electrostatic repulsion. 4. PEGylation: The addition of polyethylene glycol (PEG) to the liposome surface can provide steric hindrance, preventing aggregation. |
| Poor in vitro BBB Transcytosis | Nanoparticle size is too large. Lack of specific targeting moieties. The in vitro model is not representative of the in vivo BBB. | 1. Optimize formulation for smaller particle size: Aim for a particle size below 200 nm.[1] 2. Surface functionalization: Conjugate ligands such as transferrin or specific peptides that target receptors expressed on brain endothelial cells to facilitate receptor-mediated transcytosis. 3. Validate the in vitro BBB model: Ensure the model exhibits high transendothelial electrical resistance (TEER) and low paracellular permeability to a marker like Lucifer yellow. Co-culture models with astrocytes and pericytes often provide a more physiologically relevant barrier. |
In Vivo Experiment Challenges
| Problem | Potential Cause | Troubleshooting Steps |
| Low Brain Concentration of this compound after IV Injection of Nanoparticles | Rapid clearance of nanoparticles by the reticuloendothelial system (RES). Insufficient BBB penetration. Instability of the formulation in vivo. | 1. PEGylate the nanoparticle surface: PEGylation creates a hydrophilic shell that reduces opsonization and RES uptake, prolonging circulation time. 2. Enhance targeting: Utilize active targeting strategies by attaching ligands that bind to receptors on the BBB to promote transcytosis. 3. Assess in vivo stability: Characterize the drug release profile of the nanoparticles in plasma to ensure the drug is not prematurely released before reaching the brain. 4. Consider alternative administration routes: Intranasal delivery can bypass the BBB to some extent and may be a viable alternative for direct brain delivery. |
| High Variability in Animal Study Results | Inconsistent nanoparticle formulation between batches. Variability in the animal model (e.g., age, weight, health status). Inaccurate dosing or sample collection. | 1. Strict quality control of nanoparticle batches: Ensure consistency in particle size, PDI, and drug loading for all batches used in the study. 2. Standardize the animal model: Use animals of the same age, sex, and weight range, and ensure they are housed under identical conditions. 3. Refine surgical and dosing procedures: Ensure accurate and consistent administration of the formulation. Standardize the timing and method of blood and brain tissue collection. |
Data Presentation: this compound Nanocarrier Characteristics (Proxy Data)
Due to the limited availability of published data specifically for this compound, the following tables present proxy data based on studies with other hydrophilic peptides. This data is intended to provide a realistic reference for expected formulation characteristics.
Table 1: Physicochemical Properties of this compound-Loaded PLGA Nanoparticles (Proxy Data)
| Formulation ID | Polymer Composition (PLGA) | Method | Particle Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) |
| Talt-NP-01 | 50:50 | w/o/w Emulsion | 185 ± 12 | 0.15 ± 0.03 | -15.2 ± 2.1 | 45 ± 5 | 4.1 ± 0.5 |
| Talt-NP-02 | 75:25 | w/o/w Emulsion | 210 ± 15 | 0.18 ± 0.04 | -12.8 ± 1.9 | 52 ± 6 | 4.8 ± 0.6 |
| Talt-NP-03 | 50:50 with 5% PEG | w/o/w Emulsion | 195 ± 11 | 0.13 ± 0.02 | -8.5 ± 1.5 | 42 ± 4 | 3.9 ± 0.4 |
Table 2: Physicochemical Properties of this compound-Loaded Liposomes (Proxy Data)
| Formulation ID | Lipid Composition | Method | Particle Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| Talt-Lipo-01 | DPPC:Chol (7:3) | Thin-film hydration | 160 ± 10 | 0.21 ± 0.05 | -5.1 ± 1.2 | 35 ± 4 |
| Talt-Lipo-02 | DPPC:Chol:DSPE-PEG (7:3:0.5) | Thin-film hydration | 175 ± 13 | 0.19 ± 0.03 | -7.3 ± 1.4 | 32 ± 3 |
| Talt-Lipo-03 | DPPC:Chol:DOTAP (7:3:1) | Thin-film hydration | 155 ± 9 | 0.23 ± 0.06 | +25.4 ± 3.1 | 48 ± 5 |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles by Double Emulsion (w/o/w) Solvent Evaporation
-
Preparation of the internal aqueous phase (w1): Dissolve this compound in deionized water to a concentration of 10 mg/mL.
-
Preparation of the organic phase (o): Dissolve 100 mg of PLGA in 2 mL of dichloromethane.
-
Formation of the primary emulsion (w1/o): Add 200 µL of the internal aqueous phase to the organic phase. Emulsify using a probe sonicator on ice for 1 minute at 40% amplitude.
-
Preparation of the external aqueous phase (w2): Prepare a 2% (w/v) solution of polyvinyl alcohol (PVA) in deionized water.
-
Formation of the double emulsion (w1/o/w2): Add the primary emulsion to 10 mL of the external aqueous phase and immediately homogenize using a high-speed homogenizer at 15,000 rpm for 5 minutes.
-
Solvent evaporation: Transfer the double emulsion to a beaker and stir magnetically at room temperature for 4 hours to allow for the evaporation of dichloromethane.
-
Nanoparticle collection: Centrifuge the nanoparticle suspension at 15,000 x g for 20 minutes at 4°C. Discard the supernatant and wash the nanoparticle pellet twice with deionized water.
-
Lyophilization: Resuspend the final nanoparticle pellet in a 5% trehalose solution (as a cryoprotectant) and freeze-dry for 48 hours. Store the lyophilized powder at -20°C.
Protocol 2: Formulation of this compound in Liposomes by Thin-Film Hydration
-
Lipid film preparation: Dissolve the desired lipids (e.g., DPPC and cholesterol in a 7:3 molar ratio) in chloroform in a round-bottom flask.
-
Solvent evaporation: Remove the chloroform using a rotary evaporator under vacuum at a temperature above the lipid transition temperature to form a thin, uniform lipid film on the flask wall.
-
Hydration: Hydrate the lipid film with a solution of this compound in phosphate-buffered saline (PBS) by rotating the flask at a temperature above the lipid transition temperature for 1 hour.
-
Size reduction: To obtain unilamellar vesicles of a defined size, subject the liposome suspension to probe sonication on ice or multiple extrusions through polycarbonate membranes of a specific pore size (e.g., 100 nm).
-
Purification: Remove the unencapsulated this compound by size exclusion chromatography or dialysis against PBS.
-
Characterization: Characterize the liposomes for particle size, PDI, zeta potential, and encapsulation efficiency.
Visualizations
Caption: Experimental workflows for preparing this compound-loaded nanocarriers.
Caption: Receptor-mediated transcytosis of Taltirelin-loaded nanoparticles across the BBB.
References
- 1. researchgate.net [researchgate.net]
- 2. Preparation, Characterization, and Biological Evaluation of a Hydrophilic Peptide Loaded on PEG-PLGA Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation, Characterization, and Biological Evaluation of a Hydrophilic Peptide Loaded on PEG-PLGA Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. preparation-characterization-and-biological-evaluation-of-a-hydrophilic-peptide-loaded-on-peg-plga-nanoparticles - Ask this paper | Bohrium [bohrium.com]
Taltirelin Acetate in Rodent Research: A Technical Support Guide to Managing Unexpected Behavioral Effects
Published: November 10, 2025
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and managing the unexpected behavioral effects of Taltirelin Acetate in rodent models. This resource includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and data summaries to facilitate smoother and more reproducible in vivo studies.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the behavioral side effects observed during preclinical studies with this compound in rodents.
Q1: What are the most commonly observed unexpected behavioral effects of this compound in rodents?
A1: Administration of this compound in rodents has been associated with a range of central stimulatory effects. The most frequently reported behaviors include hyperactivity (increased locomotor activity), tremors, Straub tail (a rigid, erect tail), and wet dog shakes.[1] In rats, wet dog shaking behavior and hyperlocomotion have been noted, particularly at higher doses.[2]
Q2: At what doses are these behavioral effects typically observed?
A2: The appearance of these effects is dose-dependent. For instance, in rats, wet dog shaking and hyperlocomotion were observed at an oral dose of 15 mg/kg, but not at 0.15 mg/kg or 1.5 mg/kg.[2] Involuntary shaking and repeated jaw actions have been noted in rats at doses above 5 mg/kg.[3]
Q3: Do the behavioral effects of this compound diminish with repeated administration?
A3: Studies in rats suggest that this compound does not lead to the development of behavioral tolerance. Repeated treatment with Taltirelin did not cause a significant reduction in the increased spontaneous motor activity, which is in contrast to repeated administration of TRH. This lack of tolerance is thought to be due to the absence of down-regulation of TRH receptors.[4]
Q4: What is the underlying mechanism for these behavioral changes?
A4: this compound is a thyrotropin-releasing hormone (TRH) analog that binds to TRH receptors.[4] Its central stimulatory effects are believed to be mediated through these receptors. Taltirelin has been shown to enhance dopamine release and turnover in the rat brain, which likely contributes to hyperactivity and other motor effects.[5] A proposed signaling pathway involves the activation of the TRH receptor, leading to downstream effects via the MAPK signaling pathway and influencing dopamine D2 receptors (DRD2).[5]
Q5: Are there any other less common behavioral or physiological effects to be aware of?
A5: Yes, other observed effects can include salivation and transient tachycardia.[1] At higher doses (>5 mg/kg in rats), Taltirelin may also stimulate the serotonin system, leading to involuntary shaking and repeated jaw movements.[3] Additionally, Taltirelin has been shown to suppress both REM and non-REM sleep and increase wakefulness in rats.[6]
Section 2: Troubleshooting Guide
This guide provides practical advice for addressing specific issues that may arise during your experiments with this compound.
Q1: I am observing significant variability in the behavioral responses between my test subjects. What could be the cause?
A1: Variability in rodent behavioral studies can stem from several factors. It is crucial to ensure consistency in your experimental procedures. Key factors to control for include:
-
Animal Handling: Handle all animals consistently and gently to minimize stress.
-
Environmental Conditions: Maintain a stable environment with consistent lighting, temperature, and noise levels. Mice, being nocturnal, may exhibit different activity levels depending on the light cycle during testing.
-
Time of Day: Conduct behavioral testing at the same time each day to account for circadian rhythms, which can influence activity levels and stress responses.
-
Habituation: Allow animals to acclimate to the testing room and apparatus before starting the experiment.
-
Social Housing: House animals in a consistent manner, as social dynamics can impact behavior. Be aware that housing different species like mice and rats in the same room can also affect behavior.[7]
Q2: My animals are exhibiting excessive grooming and self-scratching, which is interfering with the assessment of locomotor activity. What should I do?
A2: Taltirelin has been shown to alleviate itch in mice, so it is less likely to be the direct cause.[8] However, central nervous system stimulants can sometimes unmask or exacerbate stereotyped behaviors. Consider the following:
-
Dose Reduction: Determine if a lower dose of this compound can still achieve the desired primary effect without inducing excessive grooming.
-
Habituation Period: A longer habituation period to the testing arena might reduce anxiety-induced grooming.
-
Behavioral Scoring: If the grooming is persistent, you may need to adapt your scoring method to differentiate between locomotor movements and stereotypic grooming behaviors. Video recording and subsequent detailed analysis can be helpful here.
Q3: The "wet dog shake" behavior in my rats is infrequent and difficult to quantify. How can I improve my measurements?
A3: The frequency of wet dog shakes can be low at certain doses. To improve quantification:
-
Increase Observation Time: Extend the duration of your observation period immediately following administration to capture more events.
-
Dose-Response Study: Conduct a dose-response study to identify a dose that elicits a more consistent and quantifiable frequency of wet dog shakes. TRH and its analogs are known to induce this behavior in a dose-dependent manner.[9][10]
-
Video Recording: Record the sessions and review them at a slower speed to ensure accurate counting of this rapid behavior.
Q4: I am not observing the expected hyperactivity after administration. What could be the issue?
A4: Several factors could contribute to a lack of hyperactivity:
-
Route of Administration: The bioavailability and central nervous system penetration of this compound can vary with the administration route. Oral, intravenous, and subcutaneous routes have been used, and each can result in different pharmacokinetic profiles.[1] Ensure your chosen route is appropriate for achieving central effects.
-
Dose: The dose may be too low to induce a significant increase in locomotor activity. Refer to dose-response data to select an appropriate dose.
-
Animal Strain: Different rodent strains can exhibit varying sensitivities to pharmacological agents.[7]
-
Habituation: Over-habituation to the testing environment can sometimes lead to reduced exploratory behavior.
Section 3: Quantitative Data Summary
The following tables summarize the observed behavioral effects of this compound at different doses and routes of administration in rodents, based on available literature.
Table 1: Behavioral Effects of this compound in Rats
| Dose | Route of Administration | Behavioral Effect(s) | Reference(s) |
| 1-10 mg/kg | Intraperitoneal | Increased locomotor function. | [3] |
| > 5 mg/kg | Intraperitoneal | Involuntary shaking, repeated jaw actions. | [3] |
| 15 mg/kg | Oral | Wet dog shaking, hyperlocomotion. | [2] |
| 0.15, 1.5 mg/kg | Oral | No observed wet dog shaking or hyperlocomotion. | [2] |
| 1 mg/kg | Intravenous | Reversal of morphine-induced respiratory depression. | [11] |
Table 2: General Toxicological Observations of this compound in Rodents
| Species | Route of Administration | Observed Effects | Reference(s) |
| Mice & Rats | Oral, Intravenous, Subcutaneous | Hyperactivity, tremor, Straub tail. | [1] |
| Rats | Oral, Intravenous, Subcutaneous | Wet dog shaking. | [1] |
Section 4: Experimental Protocols
Detailed methodologies for key experiments are provided below to assist in study design and execution.
Open Field Test for Hyperactivity
-
Objective: To assess spontaneous locomotor activity and exploratory behavior.
-
Apparatus: A square or circular arena with high walls to prevent escape. The arena is typically made of a non-porous material for easy cleaning. The floor may be divided into a grid of squares. An overhead camera is used for video recording and automated tracking.
-
Procedure:
-
Acclimate the animals to the testing room for at least 30 minutes before the test.
-
Gently place the rodent in the center of the open field arena.
-
Allow the animal to explore the arena freely for a predetermined period (e.g., 10-30 minutes).
-
Record the session using an overhead video camera.
-
After the session, return the animal to its home cage.
-
Thoroughly clean the arena with a suitable disinfectant (e.g., 70% ethanol) between trials to remove olfactory cues.
-
-
Data Analysis:
-
Total distance traveled: The total distance the animal moves during the session.
-
Time spent in the center vs. periphery: A measure of anxiety-like behavior.
-
Rearing frequency: The number of times the animal stands on its hind legs.
-
Velocity: The speed of movement.
-
Assessment of Tremors
-
Objective: To quantify the presence and severity of tremors.
-
Procedure:
-
Following administration of this compound, place the animal in a clear observation chamber.
-
Observe the animal for a set period (e.g., 30-60 minutes).
-
Score the intensity of tremors using a standardized rating scale (e.g., 0 = no tremor, 1 = mild tremor, 2 = moderate tremor, 3 = severe, continuous tremor).
-
For more quantitative data, specialized tremor monitors or force plates can be used to measure the frequency and amplitude of the tremors.
-
Observation of Straub Tail
-
Objective: To detect the presence of the Straub tail phenomenon.
-
Procedure:
-
After drug administration, place the rodent on a flat surface.
-
Observe the tail posture. A positive Straub tail reaction is characterized by a stiff, erect tail, often at an angle of 45-90 degrees from the body.
-
The presence and duration of the Straub tail should be recorded. A scoring system can be used to grade the intensity (e.g., angle of the tail).
-
Quantification of Wet Dog Shakes
-
Objective: To count the frequency of wet dog shake episodes.
-
Procedure:
-
Following administration of this compound, place the animal in an observation chamber.
-
Observe the animal for a defined period (e.g., 30-60 minutes).
-
A "wet dog shake" is a characteristic rapid, rotational shaking of the head and torso.
-
Count the number of wet dog shake episodes during the observation period.
-
Video recording is highly recommended for accurate quantification of this rapid behavior.
-
Section 5: Visualizing Pathways and Workflows
Proposed Signaling Pathway for Taltirelin-Induced Behavioral Effects
The following diagram illustrates a potential signaling cascade initiated by this compound that may lead to the observed behavioral changes in rodents.
This compound signaling cascade leading to behavioral effects.
Experimental Workflow for Investigating Unexpected Behavioral Effects
This diagram outlines a systematic approach for researchers to follow when encountering and characterizing unexpected behavioral effects of this compound.
Workflow for investigating Taltirelin's unexpected behavioral effects.
References
- 1. [Acute toxicity studies of taltirelin tetrahydrate in mice, rats, and dogs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Reproductive and developmental toxicity studies of taltirelin hydrate (1) fertility study in rats by oral administration] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | TRH Analog, Taltirelin Improves Motor Function of Hemi-PD Rats Without Inducing Dyskinesia via Sustained Dopamine Stimulating Effect [frontiersin.org]
- 4. Lack of behavioral tolerance by repeated treatment with taltirelin hydrate, a thyrotropin-releasing hormone analog, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Taltirelin induces TH expression by regulating TRHR and RARα in medium spiny neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Behavior Testing in Rodents: Highlighting Potential Confounds Affecting Variability and Reproducibility | MDPI [mdpi.com]
- 8. Thyrotropin-Releasing Hormone Analog Taltirelin Inhibits Acute and Chronic Itch in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Induction of wet-dog shaking in rats by analogues and metabolites of thyrotrophin-releasing hormone (TRH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Central muscarinic cholinergic antagonists block wet-dog shakes produced by the TRH analog MK-771 in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Intravenous and Intratracheal Thyrotropin Releasing Hormone and Its Analog Taltirelin Reverse Opioid-Induced Respiratory Depression in Isoflurane Anesthetized Rats - PMC [pmc.ncbi.nlm.nih.gov]
Addressing the lack of behavioral tolerance with repeated Taltirelin Acetate treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the phenomenon of behavioral tolerance—or the lack thereof—with repeated Taltirelin Acetate treatment.
Frequently Asked Questions (FAQs)
Q1: Does repeated administration of this compound lead to behavioral tolerance?
A1: Studies in animal models suggest that this compound does not induce significant behavioral tolerance.[1][2] Unlike Thyrotropin-Releasing Hormone (TRH), which shows a reduction in motor activity enhancement after repeated administration, Taltirelin's effects on motor activity remain consistent over a two-week treatment period in rats.[1]
Q2: What is the proposed mechanism for the lack of tolerance to this compound?
A2: The primary hypothesis is that this compound does not cause a down-regulation of TRH receptors in the brain.[1] Studies have shown that repeated treatment with TRH leads to a significant reduction in the binding of a radiolabeled TRH analog to brain receptors, which correlates with the observed behavioral tolerance. In contrast, repeated Taltirelin treatment does not produce a similar decrease in TRH receptor binding.[1]
Q3: How does this compound's action at the TRH receptor differ from TRH itself?
A3: Taltirelin is considered a "superagonist" at the human TRH receptor.[3][4] While it may exhibit a lower binding affinity (IC50) compared to TRH, it demonstrates higher intrinsic efficacy in stimulating the production of downstream second messengers like inositol-1,4,5-trisphosphate (IP3).[3] This superagonistic activity might contribute to its sustained effects and lack of tolerance development.
Q4: What are the primary behavioral effects of this compound observed in preclinical studies?
A4: this compound, a TRH analog, exhibits several central nervous system effects.[5][6] It has been shown to increase spontaneous motor activity, improve motor function in models of Parkinson's disease, and alleviate fatigue-like behavior.[1][6][7] It is indicated for the improvement of ataxia in spinocerebellar degeneration.[5][8]
Q5: Are there any common side effects associated with this compound administration in a research setting?
A5: In clinical use, common side effects of Taltirelin Hydrate include dizziness, headache, and gastrointestinal issues like nausea.[9][10] Researchers should be aware of these potential effects in animal models, which might manifest as changes in general activity or feeding behavior.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Apparent decrease in behavioral response (e.g., motor activity) after repeated this compound administration. | 1. Incorrect Dosing: Inconsistent or inaccurate dose preparation and administration.2. Animal Health: Underlying health issues in the animal subjects.3. Assay Variability: Inconsistent environmental conditions (e.g., time of day, lighting) during behavioral testing. | 1. Verify Dosing Protocol: Ensure accurate and consistent preparation and administration of this compound. Review solution stability.2. Health Monitoring: Closely monitor animal health, including weight and general appearance. Exclude unhealthy animals from the study.3. Standardize Behavioral Assays: Conduct behavioral tests at the same time each day under controlled environmental conditions. |
| No significant difference in TRH receptor binding between Taltirelin-treated and control groups. | 1. Expected Outcome: This is the expected result based on published literature, which suggests a lack of receptor down-regulation.[1]2. Technical Issue with Binding Assay: Problems with radioligand quality, incubation times, or tissue preparation. | 1. Confirm Literature: Review the study by Asai et al. (2005) which documents this finding.2. Optimize Binding Assay: Run positive and negative controls to validate the assay. Ensure the radioligand is not degraded and that incubation and washing steps are optimized. |
| High variability in behavioral data within treatment groups. | 1. Individual Animal Differences: Natural variation in animal response.2. Inconsistent Handling: Variations in handling and injection procedures can induce stress and affect behavior. | 1. Increase Sample Size: A larger number of animals per group can help overcome individual variability.2. Consistent Handling: Ensure all experimenters use standardized and gentle handling techniques. |
Quantitative Data Summary
Table 1: Comparative Receptor Binding and Signal Transduction of Taltirelin and TRH at the Human TRH Receptor
| Parameter | Taltirelin (TAL) | Thyrotropin-Releasing Hormone (TRH) | Reference |
| IC50 for [3H]MeTRH Binding | 910 nM | 36 nM | [3] |
| EC50 for Ca2+ Release | 36 nM | 5.0 nM | [3] |
| EC50 for IP1 Production | 150 nM | 3.9 nM | [3] |
| Maximal IP1 Production | ~180% of TRH | 100% (Reference) | [3] |
IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration; IP1: Inositol monophosphate.
Experimental Protocols
Protocol 1: Assessment of Behavioral Tolerance to this compound
This protocol is designed to determine if repeated administration of this compound leads to a diminished behavioral response, using spontaneous motor activity as the primary endpoint.
1. Animal Model:
-
Species: Male Sprague-Dawley rats.
-
Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
2. Experimental Groups:
-
Group 1 (Taltirelin): Administered this compound daily for 14 days.
-
Group 2 (TRH): Administered TRH daily for 14 days (positive control for tolerance).
-
Group 3 (Vehicle): Administered vehicle (e.g., saline) daily for 14 days.
3. Dosing:
-
Taltirelin and TRH doses should be selected to produce a comparable initial increase in motor activity.
-
Administration route: Intraperitoneal (i.p.) injection.
4. Behavioral Assessment (Spontaneous Motor Activity):
-
Apparatus: Automated activity monitoring system (e.g., infrared beam-based).
-
Procedure:
-
On Day 1 and Day 14, acclimate animals to the activity chambers for 30 minutes.
-
Administer the assigned treatment (Taltirelin, TRH, or vehicle).
-
Immediately place the animals back into the activity chambers and record motor activity for a specified duration (e.g., 60 minutes).
-
-
Data Analysis: Compare the increase in motor activity on Day 1 versus Day 14 for each group. A significant reduction in the motor response on Day 14 compared to Day 1 in the TRH group would indicate tolerance. The absence of such a reduction in the Taltirelin group would suggest a lack of tolerance.
Protocol 2: TRH Receptor Binding Assay
This protocol measures the density of TRH receptors in brain tissue following repeated drug administration to investigate receptor down-regulation.
1. Tissue Preparation:
-
Following the 14-day treatment period (from Protocol 1), euthanize the animals and dissect the brains.
-
Homogenize brain tissue in an appropriate buffer.
-
Prepare a crude membrane fraction by centrifugation.
2. Radioligand Binding:
-
Radioligand: [3H]methyl-TRH.
-
Procedure:
-
Incubate brain membrane preparations with a saturating concentration of [3H]methyl-TRH.
-
Include a parallel set of tubes with an excess of non-labeled TRH to determine non-specific binding.
-
After incubation, rapidly filter the samples and wash to separate bound from free radioligand.
-
-
Quantification:
-
Measure the radioactivity of the filters using liquid scintillation counting.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
3. Data Analysis:
-
Compare the specific binding of [3H]methyl-TRH (representing TRH receptor density) between the Taltirelin, TRH, and vehicle treatment groups. A significant decrease in binding in the TRH group compared to the vehicle group would indicate receptor down-regulation.
Visualizations
Caption: this compound signaling pathway.
References
- 1. Lack of behavioral tolerance by repeated treatment with taltirelin hydrate, a thyrotropin-releasing hormone analog, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. Taltirelin is a superagonist at the human thyrotropin-releasing hormone receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Taltirelin - Formosa Laboratories, Inc. [formosalab.com]
- 6. Frontiers | TRH Analog, Taltirelin Improves Motor Function of Hemi-PD Rats Without Inducing Dyskinesia via Sustained Dopamine Stimulating Effect [frontiersin.org]
- 7. New Efforts to Demonstrate the Successful Use of TRH as a Therapeutic Agent [mdpi.com]
- 8. Efficacy and Safety of Taltirelin Hydrate in Patients With Ataxia Due to Spinocerebellar Degeneration [e-jmd.org]
- 9. What is Taltirelin Hydrate used for? [synapse.patsnap.com]
- 10. What are the side effects of Taltirelin Hydrate? [synapse.patsnap.com]
Potential drug interactions with Taltirelin Acetate in co-administration studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating potential drug interactions with Taltirelin Acetate in co-administration studies.
Frequently Asked Questions (FAQs)
Q1: What are the known drug interaction pathways for this compound?
This compound is a thyrotropin-releasing hormone (TRH) analog with primary activity in the central nervous system (CNS).[1] Potential drug interactions can be categorized as pharmacodynamic or pharmacokinetic.
-
Pharmacodynamic Interactions: As a CNS-stimulating agent, Taltirelin may have additive or synergistic effects with other CNS-active drugs. It has been shown to modulate various neurotransmitter systems, including dopamine, noradrenaline, and serotonin.[2] Therefore, co-administration with drugs affecting these systems, such as antidepressants, antipsychotics, and other CNS stimulants or depressants, could lead to altered efficacy or adverse effects.
-
Pharmacokinetic Interactions: Currently, there is limited publicly available information on the specific enzymes involved in the metabolism of this compound, including the cytochrome P450 (CYP) enzyme system. Without this information, predicting pharmacokinetic interactions (e.g., altered clearance or exposure) with co-administered drugs that are inhibitors or inducers of CYP enzymes is challenging. Further research is needed to elucidate the metabolic pathways of Taltirelin.
Q2: Are there any clinical data on the co-administration of this compound with other drugs in humans?
Based on the available literature, there is a lack of published clinical studies in humans specifically designed to evaluate the drug-drug interaction potential of this compound. Most of the current knowledge is derived from preclinical, in vivo animal studies. Therefore, caution should be exercised when extrapolating these findings to human subjects, and any co-administration in a clinical setting should be approached with a carefully designed study protocol.
Q3: What effects have been observed when this compound is co-administered with CNS depressants like opioids?
Preclinical studies in rats have investigated the interaction between Taltirelin and opioids, specifically morphine. These studies have shown that Taltirelin can counteract the respiratory depressant effects of morphine.[3][4][5][6]
Key findings from these animal studies include:
-
Reversal of morphine-induced respiratory depression, primarily by increasing the breathing rate.[4]
-
An increase in mean arterial blood pressure in morphine-treated animals.[4]
It is important to note that these are preclinical findings, and similar effects have not been confirmed in human clinical trials.[5][6]
Troubleshooting Guides
Issue 1: Unexpected Alterations in Sedation Levels or CNS Arousal in Co-Administration Studies
Potential Cause: this compound has CNS-stimulating properties and can increase wakefulness and suppress non-REM sleep, as observed in preclinical models.[7] Co-administration with sedating drugs, such as the antidepressant trazodone, may lead to complex and unpredictable effects on arousal and sleep architecture. In a study with rats, the alerting effects of Taltirelin were not diminished by the co-administration of trazodone.[7]
Troubleshooting Steps:
-
Review Dosing and Timing: Carefully assess the doses and administration timing of both this compound and the co-administered sedative. The stimulating effects of Taltirelin may override the sedative effects, depending on the relative potencies and pharmacokinetics of the two agents.
-
Monitor CNS Activity: Employ continuous monitoring of CNS activity, such as electroencephalography (EEG), to objectively measure changes in sleep-wake states and arousal levels.
-
Consider Pharmacodynamic Synergy: Be aware that the interaction may be pharmacodynamic in nature, involving different neurotransmitter systems. Trazodone has effects on serotonin, histamine, and adrenergic receptors, while Taltirelin influences broader monoaminergic systems.[2][8]
Issue 2: Unanticipated Cardiovascular Effects During Co-Administration
Potential Cause: Preclinical data indicates that this compound can increase mean arterial blood pressure, particularly in the context of opioid-induced hypotension.[4] Co-administration with other drugs that affect the cardiovascular system (e.g., antihypertensives, stimulants) could lead to additive or antagonistic effects on blood pressure and heart rate.
Troubleshooting Steps:
-
Establish Cardiovascular Baselines: Ensure that stable cardiovascular baselines (blood pressure, heart rate) are established for each subject before co-administration.
-
Implement Continuous Monitoring: Utilize continuous cardiovascular monitoring to detect any acute changes following the administration of either drug.
-
Evaluate Potential Mechanisms: Consider that the cardiovascular effects of Taltirelin are likely mediated through its CNS actions. Understanding the mechanism of the co-administered drug's cardiovascular effects is crucial for interpreting the interaction.
Quantitative Data from Preclinical Co-Administration Studies
The following tables summarize quantitative data from preclinical studies. It is critical to interpret this data within the context of the experimental models used.
Table 1: Effects of Taltirelin on Morphine-Induced Respiratory Depression in Anesthetized Rats
| Parameter | Morphine Only (as % of Baseline) | Morphine + Taltirelin (1 mg/kg IV) (as % of Baseline) |
| Ventilation | 45% ± 6% | 168% ± 13% |
| Breathing Rate | 66% ± 8% | 318% ± 37% |
Data adapted from a study in isoflurane-anesthetized rats pretreated with morphine (5 mg/kg, i.v.).[4]
Table 2: Effects of Taltirelin on Mean Arterial Blood Pressure in Morphine-Treated Anesthetized Rats
| Parameter | Morphine Only (as % of Baseline) | Morphine + Taltirelin (as % of Baseline) |
| Mean Arterial Pressure | 64% ± 7% | 116% ± 8% |
Data adapted from a study in anesthetized rats.[4]
Experimental Protocols
Key Experiment: Taltirelin and Morphine Co-Administration in Anesthetized Rats
-
Objective: To determine if Taltirelin can reverse morphine-induced respiratory depression.
-
Animal Model: Anesthetized male Sprague-Dawley rats.
-
Anesthesia: Isoflurane.
-
Procedure:
-
Animals are anesthetized and instrumented for the measurement of ventilation, breathing rate, and arterial blood pressure.
-
A baseline measurement of physiological parameters is recorded.
-
Morphine (5 mg/kg) is administered intravenously (IV) to induce respiratory depression.
-
Once respiratory depression is established, Taltirelin (1 mg/kg) is administered IV.
-
Physiological parameters are continuously monitored to assess the reversal of morphine's effects.
-
-
Key Parameters Measured: Minute ventilation, breathing rate, mean arterial blood pressure, and arterial blood gases.[4]
Visualizations
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Effects of taltirelin hydrate (TA-0910), a novel thyrotropin-releasing hormone analog, on in vivo dopamine release and turnover in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Intravenous and Intratracheal Thyrotropin Releasing Hormone and Its Analog Taltirelin Reverse Opioid-Induced Respiratory Depression in Isoflurane Anesthetized Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Respiratory effects of thyrotropin-releasing hormone and its analogue taltirelin on opioid-induced respiratory depression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Are thyrotropin‐releasing hormone (TRH) and analog taltirelin viable reversal agents of opioid‐induced respiratory depression? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thyrotropin-releasing hormone analog as a stable upper airway-preferring respiratory stimulant with arousal properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Trazodone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Optimizing treatment duration of Taltirelin Acetate for chronic neuroprotection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Taltirelin Acetate in chronic neuroprotection studies.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action for neuroprotection?
This compound is a synthetic analog of the thyrotropin-releasing hormone (TRH).[1][2] Its primary mechanism involves acting as a superagonist at TRH receptors, which are widely distributed throughout the central nervous system.[1][3][4] Unlike TRH, Taltirelin is designed for greater stability, a longer half-life, and better penetration of the blood-brain barrier.[5][6] Its neuroprotective effects are multifaceted and include:
-
Modulation of Neurotransmitters: It stimulates the release of key neurotransmitters such as acetylcholine, dopamine, and norepinephrine, which can enhance neural communication.[1][4][7]
-
Anti-Apoptotic and Antioxidative Effects: Taltirelin has been shown to protect neurons from programmed cell death (apoptosis) and reduce oxidative stress by decreasing the generation of reactive oxygen species (ROS).[1][7][8][9]
-
Neurotrophic Factor-like Action: It may promote the synthesis of nerve growth factors, which are crucial for neuronal survival, growth, and repair.[4][7]
-
Inhibition of Pathological Protein Aggregation: In models of Parkinson's disease, Taltirelin has been shown to reduce the phosphorylation of tau and the cleavage of α-synuclein, proteins implicated in neurodegeneration.[8][9][10]
2. For which neurodegenerative conditions has Taltirelin shown the most promise?
Taltirelin is approved in Japan for improving ataxia in patients with spinocerebellar degeneration (SCD).[4][11] Extensive preclinical research has also demonstrated its neuroprotective potential in models of:
-
Parkinson's Disease (PD): It protects dopaminergic neurons from toxins like MPTP and rotenone.[8][9][12]
-
Cerebral Ischemia: It has shown neuroprotective effects in animal models of stroke.[5][13]
-
Amyotrophic Lateral Sclerosis (ALS): While less established, TRH and its analogs have been investigated for their potential to influence the excitability of spinal motor neurons.[5][12]
3. How should I prepare and store this compound solutions?
Proper handling is critical for experimental reproducibility.
-
Storage: The pure, powdered form of this compound should be stored at -20°C for long-term stability (up to 3 years).[3] Once dissolved in a solvent, the stock solution should be aliquoted and stored at -80°C for up to 1 year to avoid repeated freeze-thaw cycles.[3][14]
-
Solubility: this compound is soluble in DMSO (up to 125 mg/mL).[3][15] For in vivo use, a common formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[3] When preparing formulations, add solvents sequentially and ensure the solution is clear before adding the next component. Sonication can aid dissolution.[3]
4. What are typical dosages and administration routes for preclinical studies?
Dosage and route depend on the animal model and experimental goals. Always refer to specific literature for your model.
-
In Vitro: For cell culture experiments (e.g., using SH-SY5Y cells), a common concentration is 5 µM.[8][10][14]
-
In Vivo (Rodent Models):
-
Intraperitoneal (i.p.) Injection: Doses ranging from 0.1 mg/kg to 10 mg/kg have been used in rats and mice.[5][12][16]
-
Oral Gavage (p.o.): Taltirelin is orally active, with doses in mice ranging from 1 mg/kg to 30 mg/kg.[5][6]
-
Intravenous (i.v.) Injection: Doses around 0.3 mg/kg have been used in mice for ischemia studies.[13]
-
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Compound Precipitation in Solution | Low temperature; improper solvent ratio; exceeded maximum solubility. | Gently warm the solution to 37-45°C or use sonication to aid dissolution.[3] Prepare fresh solutions and verify your solvent formulation. For long-term storage, ensure it's at -80°C in appropriate aliquots.[3] |
| Inconsistent Results Between Experiments | Degradation of the compound due to improper storage or multiple freeze-thaw cycles. Variability in animal model (age, weight, disease progression). Inconsistent timing of administration and behavioral/tissue analysis. | Aliquot stock solutions to minimize freeze-thaw cycles.[14] Standardize all animal model parameters. Ensure a strict and consistent timeline for dosing and endpoint measurements. |
| Unexpected Animal Behavior (e.g., Hyperactivity, Increased Arousal) | Taltirelin is a CNS stimulant and can have analeptic (awakening) effects.[5][17] It can also increase heart rate and blood pressure.[5] | Be aware of these on-target effects. Include appropriate control groups to differentiate therapeutic effects from general stimulant effects. Consider conducting behavioral tests at a consistent time post-administration when acute stimulant effects may have subsided. The half-life in rats after IV injection is approximately 23 minutes.[18] |
| No Significant Neuroprotective Effect Observed | Insufficient dose or treatment duration. Administration route is not optimal for achieving sufficient CNS concentration. The chosen endpoint is not sensitive to the mechanism of Taltirelin. | Conduct a dose-response study to determine the optimal dose for your model.[5] Consider a more direct administration route if blood-brain barrier penetration is a concern. Measure endpoints directly related to Taltirelin's mechanism (e.g., neurotransmitter levels, apoptotic markers, phosphorylated tau). |
Data Presentation
Table 1: Summary of Preclinical Dosages and Effects
| Model | Species | Route | Dosage | Duration | Key Finding |
| Parkinson's Disease (MPTP-induced) | Mouse | i.p. | 1 mg/kg | 14-56 days | Improved locomotor function and preserved dopaminergic neurons.[8][9][14] |
| Parkinson's Disease (Rotenone-induced) | Mouse | i.p. | 1 mg/kg | Chronic | Reduced levels of p-tau and α-synuclein fragments in the substantia nigra.[8][9] |
| Parkinson's Disease (6-OHDA-induced) | Rat | i.p. | 1-10 mg/kg | 7 days | Improved locomotor function without inducing dyskinesia.[16] |
| Cerebral Ischemia (2VO) | Mouse | i.v. | 0.3 mg/kg | Single dose | Suppressed the reduction of hippocampal neuronal density.[13] |
| Hereditary Ataxia | Mouse | p.o. | 1-30 mg/kg | 14 days | Dose-dependently improved motor function.[5] |
| Neurotoxicity (in vitro) | SH-SY5Y Cells | - | 5 µM | 2 hours | Reduced ROS generation and apoptosis induced by MPP+ or rotenone.[8][14] |
Table 2: Summary of Clinical Trial Data for Spinocerebellar Degeneration (SCD)
| Study Parameter | Details |
| Indication | Ataxia in Spinocerebellar Degeneration |
| Dosage | 5 mg, orally |
| Frequency | Twice daily (morning and evening) |
| Duration | 24 weeks |
| Primary Efficacy Endpoint | Change in the Korean version of the Scale for the Assessment and Rating of Ataxia (K-SARA) score |
| Result | Statistically significant improvement in K-SARA score compared to placebo (-0.51 vs +0.36, p=0.0321).[19][20] |
Experimental Protocols
Protocol 1: In Vitro Neuroprotection Assay Using SH-SY5Y Cells
-
Cell Culture: Culture human neuroblastoma SH-SY5Y cells in standard medium (e.g., DMEM/F12 with 10% FBS).
-
Plating: Seed cells in 96-well plates at an appropriate density and allow them to adhere for 24 hours.
-
Pre-treatment: Treat cells with this compound (e.g., 5 µM final concentration) or vehicle (e.g., 0.1% DMSO) for 2 hours.[14]
-
Induction of Neurotoxicity: Add a neurotoxin such as MPP+ (e.g., 1000 µM) or Rotenone (e.g., 50 µM) to the wells (excluding control wells) and co-incubate with Taltirelin for 24 hours.[8][10]
-
Assessment of Cell Viability: Measure cell viability using an MTT or LDH release assay according to the manufacturer's instructions.
-
Assessment of Apoptosis/ROS: In parallel experiments, assess apoptosis using TUNEL staining or caspase-3 activity assays, and measure ROS production using a fluorescent probe like DCFH-DA.
Protocol 2: In Vivo Neuroprotection Study in an MPTP Mouse Model of Parkinson's Disease
-
Animals: Use male C57BL/6 mice, 8-10 weeks old. Acclimatize animals for at least one week.
-
Group Allocation: Randomly divide mice into groups: (1) Vehicle Control, (2) MPTP + Vehicle, (3) MPTP + Taltirelin (e.g., 1 mg/kg).
-
Taltirelin Administration: Administer this compound (1 mg/kg, i.p.) or vehicle daily for 14-21 days.[8][14]
-
MPTP Induction: On day 8 of treatment, induce the PD model by administering MPTP (e.g., 20 mg/kg, i.p.) four times at 2-hour intervals. Continue Taltirelin treatment for the remainder of the study.
-
Behavioral Assessment: Perform motor function tests such as the rotarod test or pole test at baseline and at the end of the study to assess locomotor function.
-
Tissue Collection and Analysis: At the end of the study, euthanize the animals and perfuse with saline followed by 4% paraformaldehyde. Collect brains and process the substantia nigra and striatum for:
Visualizations
Caption: this compound's neuroprotective signaling cascade.
Caption: Typical workflow for an in vivo neuroprotection study.
Caption: Troubleshooting logic for lack of therapeutic effect.
References
- 1. What is Taltirelin Hydrate used for? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound | Thyroid hormone receptor(THR) | TargetMol [targetmol.com]
- 4. Taltirelin - Formosa Laboratories, Inc. [formosalab.com]
- 5. mdpi.com [mdpi.com]
- 6. This compound ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 7. What is the mechanism of Taltirelin Hydrate? [synapse.patsnap.com]
- 8. Frontiers | TRH Analog, Taltirelin Protects Dopaminergic Neurons From Neurotoxicity of MPTP and Rotenone [frontiersin.org]
- 9. TRH Analog, Taltirelin Protects Dopaminergic Neurons From Neurotoxicity of MPTP and Rotenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. TRH Analog, Taltirelin Protects Dopaminergic Neurons From Neurotoxicity of MPTP and Rotenone - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [Treatment for Spinocerebellar Degeneration] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Taltirelin induces TH expression by regulating TRHR and RARα in medium spiny neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Neuroprotective effect and brain receptor binding of taltirelin, a novel thyrotropin-releasing hormone (TRH) analogue, in transient forebrain ischemia of C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. This compound|T13072|TargetMol | United States | Manufacturer | TargetMol Chemicals Inc. [m.chemicalbook.com]
- 16. Frontiers | TRH Analog, Taltirelin Improves Motor Function of Hemi-PD Rats Without Inducing Dyskinesia via Sustained Dopamine Stimulating Effect [frontiersin.org]
- 17. journals.physiology.org [journals.physiology.org]
- 18. Brain receptor binding characteristics and pharmacokinetic-pharmacodynamic analysis of thyrotropin-releasing hormone analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. e-jmd.org [e-jmd.org]
- 20. Efficacy and Safety of Taltirelin Hydrate in Patients With Ataxia Due to Spinocerebellar Degeneration [e-jmd.org]
Refinement of animal models for more accurate Taltirelin Acetate efficacy testing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Taltirelin Acetate in animal models for efficacy testing.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation with this compound.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or lack of efficacy | Improper drug preparation: this compound may not be fully dissolved or may have degraded. | Ensure proper solubilization. For intraperitoneal injections, a common vehicle is saline containing DMSO and Tween 80. A suggested protocol is to first dissolve this compound in DMSO, then dilute with PEG300, Tween 80, and finally saline.[1][2] Always prepare fresh solutions for injection. The stability of peptide solutions can be influenced by pH and temperature; storing stock solutions at -80°C is recommended.[3] |
| Suboptimal dosage: The dose may be too low to elicit a therapeutic effect or too high, causing off-target effects. | Refer to dose-response studies. In the rolling mouse Nagoya (RMN) model, oral doses of 3-100 mg/kg have been shown to be effective.[4] A dose of 5 mg/kg (intraperitoneal) has shown efficacy in rat models of Parkinson's disease.[5] Conduct a dose-response study to determine the optimal dose for your specific animal model and experimental paradigm. | |
| Inappropriate animal model: The chosen animal model may not accurately recapitulate the specific aspects of the disease being studied. | The rolling mouse Nagoya (RMN) is a well-established model for spinocerebellar ataxia.[6] Carefully consider the genetic and pathological features of your chosen model and its relevance to the clinical indication of this compound. | |
| Variability in animal characteristics: Age, sex, and genetic background of the animals can influence drug response. | Standardize the age and sex of the animals used in your studies. Be aware of potential strain differences in drug metabolism and behavioral responses. | |
| Unexpected behavioral side effects (e.g., hyperactivity, tremors) | Pharmacological action of this compound: As a central nervous system stimulant, Taltirelin can induce hyperactivity and tremors, particularly at higher doses.[7] | Start with a lower dose and carefully observe the animals for any adverse effects. If side effects are observed, consider reducing the dose or adjusting the administration schedule. |
| Stress from handling and injection: The administration procedure itself can cause stress and alter animal behavior. | Handle animals gently and habituate them to the experimental procedures before starting the study. For oral administration, ensure proper gavage technique to avoid injury and distress.[8] | |
| Difficulty with drug administration | Poor solubility of this compound: The compound may precipitate out of solution, especially at higher concentrations. | Use a co-solvent system to improve solubility. Formulations with DMSO, PEG300, and Tween 80 are effective.[1][2] Gentle heating and sonication can also aid in dissolution.[9] |
| Choice of administration route: Oral gavage can be technically challenging, while intraperitoneal injections may lead to faster clearance. | The choice between oral gavage and intraperitoneal (IP) injection depends on the experimental goals. Oral administration mimics the clinical route, while IP injection offers higher bioavailability.[10] Ensure proper training for the chosen technique to ensure accurate and consistent dosing.[8] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a thyrotropin-releasing hormone (TRH) analog that acts as a superagonist at TRH receptors in the central nervous system.[6] Its binding to these receptors activates downstream signaling pathways, including the Gq/11 protein-phospholipase C pathway and the TRHR-MAPK-RARα-DRD2 pathway, leading to the modulation of various neurotransmitter systems.[5][11]
Q2: Which animal model is most appropriate for this compound efficacy testing?
A2: The rolling mouse Nagoya (RMN) is a widely used and well-characterized genetic model of spinocerebellar ataxia, the primary indication for Taltirelin.[6] This model exhibits progressive ataxia, making it suitable for evaluating the therapeutic effects of Taltirelin on motor coordination.
Q3: What are the standard dosages for this compound in preclinical studies?
A3: Dosages can vary depending on the animal model and administration route. In the RMN mouse model, oral doses ranging from 3 mg/kg to 100 mg/kg have been shown to be effective in a dose-dependent manner.[4] For intraperitoneal injections in rats, a dose of 5 mg/kg has demonstrated efficacy.[5] It is crucial to perform a dose-response study to identify the optimal dose for your specific experimental conditions.
Q4: How should I prepare this compound for in vivo administration?
A4: this compound can be dissolved in a vehicle suitable for injection. A common method involves first dissolving the compound in DMSO and then creating a stable emulsion using PEG300, Tween 80, and saline for intraperitoneal administration.[1][2] For oral gavage, an aqueous solution can be prepared. Always ensure the final solution is clear and free of precipitates.
Q5: What behavioral tests are recommended to assess the efficacy of this compound in ataxia models?
A5: A battery of behavioral tests should be used to comprehensively assess motor function. Recommended tests include:
-
Rotarod test: To measure motor coordination and balance.
-
Beam walking test: To assess fine motor coordination and balance.
-
Gait analysis: To quantify stride length, stance width, and other gait parameters.
-
Composite Phenotype Scoring: A standardized scoring system can be used to evaluate multiple aspects of the ataxic phenotype, providing a more holistic assessment of disease severity and therapeutic response.
Data Presentation
Table 1: Dose-Dependent Efficacy of Taltirelin and Rovatirelin in the Rolling Mouse Nagoya (RMN) Model
| Compound | Dose (mg/kg, p.o.) | Mean Reduction in Fall Index (%) |
| Taltirelin | 3 | ~15 |
| 10 | ~25 | |
| 30 | ~35 | |
| 100 | ~40 | |
| Rovatirelin | 1 | ~20 |
| 3 | ~35 | |
| 10 | ~45 | |
| 30 | ~50 |
Data synthesized from a comparative study. Rovatirelin was found to be more potent than Taltirelin in this model.
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal Injection
-
Materials: this compound powder, Dimethyl sulfoxide (DMSO), PEG300, Tween 80, Sterile saline (0.9% NaCl).
-
Procedure:
-
Calculate the required amount of this compound based on the desired final concentration and injection volume.
-
Dissolve the this compound powder in a minimal amount of DMSO to create a stock solution.
-
In a separate tube, prepare the vehicle by mixing PEG300, Tween 80, and sterile saline. A common ratio is 40% PEG300, 5% Tween 80, and 45% saline, with the remaining 10% of the final volume being the DMSO stock solution.[1][2]
-
Slowly add the this compound/DMSO stock solution to the vehicle while vortexing to ensure a homogenous and stable emulsion.
-
The final solution should be clear. If precipitation occurs, gentle warming or sonication may be used.[9]
-
Prepare the solution fresh on the day of injection.
-
Protocol 2: Assessment of Motor Coordination using the Rotarod Test
-
Apparatus: An accelerating rotarod apparatus for mice.
-
Acclimation: Acclimate the mice to the testing room for at least 30 minutes before the experiment.
-
Training:
-
Place the mice on the stationary rod for a brief period to habituate.
-
Start the rod at a low, constant speed (e.g., 4 rpm) for a set duration (e.g., 60 seconds) for 2-3 trials on the day before the test.
-
-
Testing:
-
On the test day, administer this compound or vehicle at the predetermined time before the test.
-
Place the mouse on the rotarod, which is set to accelerate from a starting speed (e.g., 4 rpm) to a maximum speed (e.g., 40 rpm) over a set period (e.g., 5 minutes).
-
Record the latency to fall for each mouse. If a mouse clings to the rod and completes a full rotation, the trial should be stopped, and the maximum time recorded.
-
Perform 3-4 trials per mouse with an inter-trial interval of at least 15 minutes.
-
The average latency to fall across the trials is used as the measure of motor coordination.
-
Mandatory Visualizations
Caption: this compound Signaling Pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Thyroid hormone receptor(THR) | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. Taltirelin induces TH expression by regulating TRHR and RARα in medium spiny neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Taltirelin - Formosa Laboratories, Inc. [formosalab.com]
- 7. [Acute toxicity studies of taltirelin tetrahydrate in mice, rats, and dogs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. glpbio.com [glpbio.com]
- 10. glpbio.com [glpbio.com]
- 11. discovery.researcher.life [discovery.researcher.life]
Improving the translational relevance of preclinical Taltirelin Acetate studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing preclinical studies with Taltirelin Acetate, focusing on improving their translational relevance.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is this compound and what is its primary mechanism of action? | This compound is a synthetic analog of thyrotropin-releasing hormone (TRH).[1] Its primary mechanism of action is as a superagonist at the human thyrotropin-releasing hormone receptor (TRH-R).[2][3] Upon binding, it activates the Gq/11 protein, leading to the stimulation of phospholipase C and subsequent mobilization of intracellular calcium via the inositol-1,4,5-trisphosphate (IP3) pathway.[4] This signaling cascade ultimately results in the modulation of various neurotransmitter systems. |
| Which preclinical models are most relevant for studying the efficacy of this compound for ataxia? | The "rolling mouse Nagoya" (RMN) is a well-established genetic model of spinocerebellar ataxia and has been used in studies evaluating the efficacy of Taltirelin.[5][6] This model exhibits a clear ataxic phenotype, making it suitable for assessing motor function improvement.[6] |
| What are the known effects of this compound on neurotransmitter systems? | Preclinical studies have shown that Taltirelin enhances the release of several neurotransmitters, including dopamine, acetylcholine, and norepinephrine. It has been demonstrated to gently and persistently promote dopamine release in the cortex and striatum.[7] |
| What is the rationale for the improved central nervous system (CNS) activity of Taltirelin compared to endogenous TRH? | Taltirelin exhibits a much longer half-life and duration of action compared to TRH.[1] It is also more stable in the blood and brain.[8] While it has a lower binding affinity for TRH receptors than TRH, its higher intrinsic efficacy as a superagonist may contribute to its potent CNS effects.[2][8] |
| What are the key challenges in translating preclinical findings of CNS drugs like Taltirelin to clinical success? | Major challenges include the poor predictive value of animal models, incomplete understanding of disease biology, lack of reliable biomarkers, and the complexity of the blood-brain barrier.[2][4][9] High failure rates in CNS drug development are common, with many compounds that show promise in preclinical studies failing in human trials.[2] |
Troubleshooting Guides
This section provides solutions to common issues encountered during preclinical experiments with this compound.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| High variability in behavioral outcomes in ataxia models. | 1. Inconsistent scoring of ataxic phenotype.2. Environmental stressors affecting animal behavior.3. Improper handling of the animals.4. Genetic drift in the animal colony. | 1. Implement a standardized, composite phenotype scoring system with clear criteria for each behavioral test (e.g., ledge test, hindlimb clasping, gait analysis).[10] Ensure all observers are trained and blinded to the treatment groups.2. Acclimatize animals to the testing room and apparatus before the experiment. Maintain consistent lighting, temperature, and noise levels.3. Handle mice gently and consistently to minimize stress.4. Regularly genotype animals to confirm the presence of the desired mutation. |
| Inconsistent or low levels of dopamine detected in microdialysis samples. | 1. Incorrect probe placement.2. Low recovery rate of the microdialysis probe.3. Degradation of dopamine in the collected samples.4. Insufficient sensitivity of the analytical method. | 1. Verify the stereotactic coordinates for probe implantation in the target brain region (e.g., striatum) using histological methods post-experiment.2. Calibrate the microdialysis probe in vitro before implantation to determine its recovery rate. Consider using a slow perfusion rate to increase recovery.3. Collect dialysates in tubes containing an antioxidant solution (e.g., ascorbic acid or perchloric acid) and keep them on ice or frozen until analysis to prevent dopamine oxidation.4. Use a highly sensitive detection method such as HPLC with electrochemical detection (HPLC-ECD). |
| Lack of a clear dose-response relationship in behavioral studies. | 1. Inappropriate dose range selected.2. Saturation of the therapeutic effect at the tested doses.3. Insufficient statistical power. | 1. Conduct a pilot study with a wide range of this compound doses to identify the optimal range for a full-scale study. Published studies have used doses ranging from 3 to 100 mg/kg in mice.[6]2. If a plateau effect is observed, consider testing lower doses to establish the lower end of the dose-response curve.3. Perform a power analysis before the study to determine the appropriate number of animals per group to detect a statistically significant effect. |
| Unexpected side effects observed in animals (e.g., hyperactivity, tremors). | 1. Central stimulatory effects of this compound.2. Dose is too high. | 1. These effects are known pharmacological actions of Taltirelin and reflect its central stimulatory properties.[7] Document these observations systematically.2. If side effects are severe and interfere with the primary outcome measures, consider reducing the dose. |
Quantitative Data
Table 1: Pharmacokinetic Parameters of Taltirelin in Rats (Intravenous Administration)
| Parameter | Value | Reference |
| Plasma Half-life (t½) | 23.0 min | [4] |
| Ki for [3H]-Me-TRH binding | 311 nM | [4] |
Table 2: Effect of Taltirelin on Dopamine Release in the Striatum of Hemi-Parkinsonian Rats
| Treatment Group | Dopamine Level (ng/mL) | Reference |
| Vehicle Control | Baseline | |
| Taltirelin (5 mg/kg, i.p.) | 8.54 ± 2.94 | |
| Taltirelin + Reserpine (VMAT-2 inhibitor) | 4.51 ± 0.73 | |
| Taltirelin + AMPT (TH inhibitor) | 1.36 ± 0.22 | |
| Taltirelin + Vanoxerine (DAT inhibitor) | 0 |
Data are presented as mean ± SEM.
Experimental Protocols
Protocol 1: Assessment of Motor Function in the Rolling Mouse Nagoya (RMN) Model
Objective: To evaluate the dose-dependent effect of this compound on motor coordination and balance in a genetic mouse model of spinocerebellar ataxia.
Animal Model: Male and female rolling mouse Nagoya (RMN) and wild-type littermates, 8-12 weeks of age.
Drug Administration: this compound is dissolved in sterile saline. Administer intraperitoneally (i.p.) at doses of 3, 10, 30, and 100 mg/kg.[6] The control group receives a saline vehicle.
Experimental Procedure:
-
Acclimatization: Acclimatize mice to the testing room for at least 1 hour before behavioral testing.
-
Baseline Assessment: Perform baseline behavioral tests 24 hours before drug administration.
-
Drug Administration: Administer the assigned dose of this compound or vehicle.
-
Behavioral Testing: Conduct behavioral tests at 30, 60, and 120 minutes post-injection.
-
Composite Phenotype Scoring:
-
Ledge Test: Place the mouse on a narrow ledge and score its ability to traverse it.
-
Hindlimb Clasping: Suspend the mouse by its tail and score the degree of hindlimb clasping.
-
Gait Analysis: Record and analyze the mouse's gait for stride length and width.
-
Fall Index: Place the mouse on a rotating rod and record the number of falls within a set time period.[6]
-
Data Analysis: Analyze the data using a two-way ANOVA with treatment and time as factors, followed by post-hoc tests to compare individual groups.
Protocol 2: In Vivo Microdialysis for Dopamine Measurement
Objective: To measure the effect of this compound on extracellular dopamine levels in the striatum of freely moving rats.
Animal Model: Adult male Sprague-Dawley rats.
Surgical Procedure:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Implant a guide cannula targeting the striatum.
-
Allow the animal to recover for at least 48 hours.
Microdialysis Procedure:
-
Insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples every 20 minutes for at least 1 hour.
-
Administer this compound (e.g., 5 mg/kg, i.p.).
-
Continue collecting dialysate samples for at least 2 hours post-injection.
-
Analyze dopamine concentrations in the dialysates using HPLC-ECD.
Data Analysis: Express dopamine levels as a percentage of the baseline average. Analyze the data using a repeated-measures ANOVA.
Visualizations
Caption: this compound signaling pathway.
Caption: Experimental workflow for a preclinical ataxia study.
Caption: Key factors for improving translational relevance.
References
- 1. Pharmacokinetics, Tissue Distribution and Excretion of a Novel Diuretic (PU-48) in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Absorption, distribution, metabolism, excretion, and kinetics of 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoic acid ammonium salt following a single dose in rat, mouse, and cynomolgus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Brain receptor binding characteristics and pharmacokinetic-pharmacodynamic analysis of thyrotropin-releasing hormone analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Taltirelin improves motor ataxia independently of monoamine levels in rolling mouse nagoya, a model of spinocerebellar atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ameliorating effect of rovatirelin on the ataxia in rolling mouse Nagoya - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | TRH Analog, Taltirelin Improves Motor Function of Hemi-PD Rats Without Inducing Dyskinesia via Sustained Dopamine Stimulating Effect [frontiersin.org]
- 8. Effect of rovatirelin in patients with cerebellar ataxia: two randomised double-blind placebo-controlled phase 3 trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of C-1027 in mice as determined by TCA-RA method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. semanticscholar.org [semanticscholar.org]
Addressing challenges in translating Taltirelin Acetate research to clinical trials
This technical support center provides researchers, scientists, and drug development professionals with targeted guidance on the challenges of translating preclinical Taltirelin Acetate research into successful clinical trials. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Section 1: Preclinical & Translational Challenges
Q1: We are observing positive effects of Taltirelin in our animal models of ataxia, but the reported clinical efficacy seems modest. What are the primary reasons for this discrepancy?
A1: The gap between promising preclinical results and modest clinical outcomes for Taltirelin in spinocerebellar ataxia (SCA) is a significant translational challenge. Several factors contribute to this:
-
High Placebo Effect in Clinical Trials: Degenerative ataxias are a key area where a substantial placebo response is observed in clinical trials. A review of 56 clinical trials in cerebellar ataxias revealed that a significant number of studies showed improvements in ataxia scales in the placebo groups, with one study reporting a placebo responder rate of 31.9%.[1] This high placebo effect can mask the true therapeutic benefit of a drug, making it difficult to achieve statistical significance.
-
Animal Model Limitations: While models like the rolling mouse Nagoya (RMN) are valuable for studying the underlying pathology of ataxia, they do not fully replicate the complex, heterogeneous nature of human spinocerebellar degeneration.[2] The modest improvements seen in clinical trials, such as changes in the Scale for the Assessment and Rating of Ataxia (SARA) score, may be due to these inherent differences between animal models and the human disease state.[3][4]
-
Subtle but Specific Efficacy: Clinical trials with Taltirelin have shown statistically significant improvements, but these are often confined to specific aspects of ataxia, such as "stance" and "speech disturbance," rather than a broad reversal of all symptoms.[3][5] Preclinical models may not have the granularity to differentiate these subtle, specific improvements, leading to an overestimation of the overall therapeutic effect.
-
Case Study - Rovatirelin: Rovatirelin, a newer, more potent TRH analog, showed greater efficacy than Taltirelin in preclinical models.[6] However, it failed to demonstrate a significant difference from placebo in two large Phase 3 clinical trials, leading to the withdrawal of its marketing application in Japan.[7][8] This underscores that even enhanced preclinical potency does not guarantee clinical success, likely due to the aforementioned placebo effect and other translational hurdles.
Q2: How can we design our preclinical studies to be more predictive of clinical outcomes in spinocerebellar ataxia?
A2: Improving the predictive power of preclinical studies is crucial. Consider the following strategies:
-
Incorporate Multiple, Diverse Behavioral Endpoints: Relying solely on one motor test, like the rotarod, can be misleading.[9] Supplement it with other tests that assess different aspects of ataxia, such as gait analysis (stride length, base of support) and balance beam tests. This provides a more holistic view of functional improvement.
-
Blinding and Randomization: Implement rigorous experimental design standards, including blinding of investigators to treatment groups and randomization of animals. This minimizes unconscious bias, a common issue that contributes to the lack of reproducibility between preclinical and clinical studies.
-
Model the Placebo Effect: While challenging, consider study designs that may account for learning or habituation effects in the control group. For instance, ensure all animal groups receive identical handling and exposure to the testing environment to minimize variability that is not drug-related.
-
Focus on Clinically Relevant Outcomes: Whenever possible, choose preclinical outcome measures that have a clear clinical correlate. For example, if clinical trials show an effect on "stance," ensure your preclinical test battery includes a specific and sensitive measure of static balance.
Section 2: Experimental Troubleshooting
Q3: Our in vivo experiments with Taltirelin are showing high variability in results. What are the common causes and how can we mitigate them?
A3: High variability is a frequent challenge in animal behavioral studies. Here are some key areas to troubleshoot:
-
Environmental Factors: Rodent behavior is highly sensitive to environmental conditions. Ensure consistency in cage size, room temperature, humidity, lighting, and noise levels between the housing and experimental areas.[10] Even the location of a cage on a rack can influence outcomes.
-
Animal Handling: Inconsistent or stressful handling can significantly impact results. Habituate animals to the experimenter by handling them daily for at least a week before the experiment begins.[10] Use a gentle and consistent method for transferring animals to the testing apparatus.
-
Protocol Standardization: Every detail of the experimental protocol must be standardized. For a rotarod test, this includes the initial speed, acceleration rate, inter-trial interval, and the criteria for determining a "fall" (e.g., falling off vs. passive rotation).[9]
-
Sub-Investigator Variability: If multiple people are conducting the experiments, ensure they are all trained on the exact same protocol and that their scoring is reliable and consistent. Conduct inter-rater reliability tests to confirm that different experimenters score the same event identically.
Q4: What are the best practices for preparing and storing this compound solutions for experiments?
A4: Proper preparation and storage are critical for ensuring the stability and activity of this compound.
-
Storage of Pure Compound: this compound powder should be stored at -20°C for long-term stability (up to 3 years).
-
Solubility: this compound is soluble in DMSO (up to 125 mg/mL). For in vivo studies, a common formulation is a mixture of solvents such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. When preparing mixed solvent solutions, add the solvents sequentially and ensure the solution is clear before adding the next. Sonication is often recommended to aid dissolution.
-
Solution Storage: Stock solutions prepared in a solvent like DMSO should be stored at -80°C and are typically stable for up to one year. However, it is highly recommended that working solutions for in vivo experiments be prepared fresh on the day of use to ensure maximum potency and avoid degradation.
-
Handling Small Quantities: If you receive a small quantity of the powder, it may be dispersed as a thin film on the vial walls. Centrifuge the vial briefly before opening to collect all the powder at the bottom.
Quantitative Data Summary
Table 1: Comparative Pharmacokinetic & Receptor Binding Parameters
| Parameter | Species / System | Value | Reference |
| Plasma Half-Life (t½) | Rat (intravenous) | ~23.0 minutes | |
| Human (intravenous, for TRH) | ~6.5 minutes | ||
| Receptor Binding Affinity (IC₅₀) | Human TRH-R | 910 nM | |
| Signaling Potency (EC₅₀) | Human TRH-R (Ca²⁺ release) | 36 nM |
Table 2: Representative Preclinical Efficacy in an Ataxia Model
| Treatment Group | Dose Range (mg/kg, oral) | Outcome Measure | Result | Reference |
| Taltirelin | 3, 10, 30, 100 | Reduction in Fall Index | Dose-dependent improvement in motor function | [3] |
| Vehicle Control | N/A | Fall Index | Baseline (no improvement) | [3] |
Note: This table summarizes findings from the rolling mouse Nagoya (RMN) model. "Fall Index" is a measure of motor impairment in this specific model. The study demonstrated that Taltirelin was effective, although less potent than the newer analog, Rovatirelin.
Detailed Experimental Protocols
Protocol 1: In Vivo Assessment of Motor Coordination (Accelerating Rotarod Test)
This protocol is adapted from standard procedures for assessing motor coordination in mouse models of ataxia.
-
Apparatus: Use a commercially available rotarod apparatus with a textured rod (e.g., 3-5 cm diameter) to ensure a good grip. The apparatus should be equipped with automated fall detection (e.g., infrared beams).
-
Acclimation:
-
Acclimate mice to the testing room for at least 30-60 minutes before the first trial.
-
Handle mice daily for several days leading up to the experiment to reduce handling stress.
-
-
Training/Habituation (Day 0):
-
Place each mouse on the stationary rod for 60 seconds.
-
Initiate rotation at a very low, constant speed (e.g., 4 rpm) for 1-2 minutes to allow the mice to habituate to the movement.
-
-
Testing (Day 1 onwards):
-
Administer this compound or vehicle control at the predetermined time before the test (e.g., 30 minutes post-oral gavage).
-
Place the mouse on the rod, which is rotating at a slow, constant starting speed (e.g., 4 rpm).
-
After a few seconds of stable walking, begin the acceleration protocol (e.g., accelerating from 4 to 40 rpm over 300 seconds).
-
Record the latency (in seconds) until the mouse falls off the rod or clings to the rod and completes a full passive rotation.
-
Conduct 3-5 trials per mouse per day, with a consistent inter-trial interval (e.g., 15 minutes) to allow for rest.
-
Thoroughly clean the rod with 70% ethanol and allow it to dry between each mouse to eliminate olfactory cues.
-
-
Data Analysis: The primary endpoint is the "latency to fall" in seconds. Data are typically averaged across the trials for each day and analyzed for statistical significance between treatment groups.
Protocol 2: TRH Receptor Competitive Binding Assay
This protocol describes a method to determine the binding affinity of this compound for the human thyrotropin-releasing hormone receptor (TRH-R).
-
Materials:
-
HEK-293 cells stably expressing the human TRH-R.
-
Radioligand: [³H]MeTRH (a high-affinity TRH-R agonist).
-
Unlabeled ligands: this compound, unlabeled TRH (for positive control).
-
Assay buffer and cell culture media.
-
-
Cell Preparation:
-
Culture HEK-EM 293 cells stably expressing TRH-R in DMEM with appropriate supplements.
-
Plate the cells in 24-well plates at a density of approximately 220,000 cells/well and allow them to grow to a monolayer.
-
-
Binding Assay Procedure:
-
Prepare serial dilutions of unlabeled this compound and control ligands (e.g., unlabeled TRH).
-
Wash the cell monolayers with assay buffer.
-
Pre-incubate the cells with various concentrations of the unlabeled ligands for 15 minutes at 37°C.
-
Add a fixed concentration of the radioligand (e.g., 4 nM [³H]MeTRH) to each well.
-
Incubate at 37°C for 1 hour to allow the binding to reach equilibrium.
-
Determine non-specific binding in parallel wells by including a high concentration of unlabeled MeTRH.
-
-
Termination and Measurement:
-
Rapidly wash the cells with ice-cold buffer to remove unbound radioligand.
-
Lyse the cells and transfer the lysate to scintillation vials.
-
Measure the radioactivity in each sample using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific [³H]MeTRH binding against the logarithm of the unlabeled ligand concentration.
-
Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of unlabeled ligand that inhibits 50% of the specific radioligand binding).
-
Mandatory Visualizations
Caption: this compound Signaling Pathway.
Caption: Troubleshooting Workflow for Inconsistent In Vivo Results.
Caption: Logical Flow of Taltirelin Preclinical to Clinical Translation.
References
- 1. New Efforts to Demonstrate the Successful Use of TRH as a Therapeutic Agent [mdpi.com]
- 2. Determination of taltirelin, a new stable thyrotropin-releasing hormone analogue, in human plasma by high-performance liquid chromatography turbo-ionspray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ameliorating effect of rovatirelin on the ataxia in rolling mouse Nagoya - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of INT‐787, a Novel Farnesoid X Receptor Agonist, in Healthy Volunteers: A Phase 1 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | TRH Analog, Taltirelin Improves Motor Function of Hemi-PD Rats Without Inducing Dyskinesia via Sustained Dopamine Stimulating Effect [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. maze.conductscience.com [maze.conductscience.com]
- 8. A rotarod test for evaluation of motor skill learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Motor Behavioral Deficits in the Cuprizone Model: Validity of the Rotarod Test Paradigm [mdpi.com]
- 10. [Pharmacokinetics and pharmacodynamics of protirelin (TRH) in man] - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Taltirelin Acetate vs TRH: a comparative study on neuroprotection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neuroprotective properties of Taltirelin Acetate and Thyrotropin-Releasing Hormone (TRH). It is designed to offer an objective analysis of their performance, supported by experimental data, to aid in research and development efforts in the field of neurodegenerative diseases.
At a Glance: this compound vs. TRH
| Feature | This compound | Thyrotropin-Releasing Hormone (TRH) |
| Chemical Class | TRH Analogue | Endogenous Neuropeptide |
| Potency | 10-100 times more potent CNS stimulant activity than TRH[1][2] | Baseline |
| Half-life | Significantly longer than TRH[1][2] | Short half-life, rapidly degraded |
| Bioavailability | Orally active | Poor oral bioavailability |
| Primary Neuroprotective Mechanism | Multi-faceted: Reduces oxidative stress, inhibits apoptosis, modulates neurotransmitter systems (e.g., dopamine), inhibits MAO-B.[3][4][5] | Primarily acts against glutamate-induced excitotoxicity.[6][7][8] |
| Clinical Applications | Approved for spinocerebellar degeneration in Japan.[1] | Limited clinical use due to short half-life and side effects. |
Quantitative Comparison of Neuroprotective Efficacy
The following tables summarize key quantitative data from preclinical studies, highlighting the neuroprotective effects of this compound and TRH in various models of neurodegeneration.
In Vitro Neuroprotection
Table 1: Neuroprotection against MPP+ and Rotenone-Induced Toxicity in SH-SY5Y Cells
| Compound | Toxin & Concentration | Treatment Concentration | % Increase in Cell Viability | Reference |
| This compound | MPP+ (50 µM) | 5 µM | 13.58% | [5] |
| This compound | MPP+ (100 µM) | 5 µM | 11.06% | [5] |
| This compound | Rotenone (25 µM) | 5 µM | 19.26% | [5] |
| This compound | Rotenone (50 µM) | 5 µM | 23.78% | [5] |
Table 2: Neuroprotection against Glutamate-Induced Toxicity
| Compound | Cell Type | Toxin & Concentration | Treatment Concentration | % Neuroprotection | Reference |
| TRH Analogue (3Me-H TRH) | Fetal Rat Hippocampal Neurons | Glutamate (500 µM) | 0.1 µM | Concentration-dependent protection | [6] |
| TRH Analogue (3Me-H TRH) | Fetal Rat Hippocampal Neurons | Glutamate (500 µM) | 1 µM | Concentration-dependent protection | [6] |
| TRH Analogue (3Me-H TRH) | Fetal Rat Hippocampal Neurons | Glutamate (500 µM) | 10 µM | Concentration-dependent protection | [6] |
| TRH Analogue (NP-2376) | Neonatal Rat Cortical Neurons | Glutamate (15 mM) | 0.1 µM - 1000 µM | Dose-dependent protection | [7][9] |
Note: Direct comparative studies of this compound and TRH in the same glutamate toxicity model were not identified. The data presented is from studies on different TRH analogues.
In Vivo Neuroprotection
Table 3: Neuroprotection in a Mouse Model of Parkinson's Disease (MPTP-induced)
| Compound | Treatment Dose | Parameter Measured | % Improvement vs. MPTP Control | Reference |
| This compound | 1 mg/kg | Locomotor function (Rotarod test) | Significantly improved | [3][5] |
| This compound | 0.2 mg/kg | TH-positive neurons in Substantia Nigra | 64.47% of normal | [10] |
| This compound | 1 mg/kg | TH-positive neurons in Substantia Nigra | 68.29% of normal | [10] |
Table 4: Neuroprotection in a Mouse Model of Ischemic Brain Injury
| Compound | Treatment Dose | Parameter Measured | % Reduction in Neuronal Loss | Reference |
| This compound | 0.3 mg/kg (i.v.) | Hippocampal CA1 neuronal density | Significant suppression of the 39.9% reduction | [11] |
Signaling Pathways and Mechanisms of Action
This compound Signaling Pathway
This compound exerts its neuroprotective effects through a multi-target mechanism. It binds to TRH receptors, leading to the activation of downstream signaling cascades that promote neuronal survival. Key pathways include the modulation of neurotransmitter release, particularly dopamine, and the inhibition of apoptotic pathways. Furthermore, it has been shown to reduce oxidative stress and inhibit monoamine oxidase-B (MAO-B) activity.[3][4][5]
TRH Signaling Pathway
TRH's neuroprotective effects are prominently linked to its ability to counteract glutamate-induced excitotoxicity. This is mediated through the activation of TRH receptors, leading to the activation of Protein Kinase C (PKC), which in turn modulates downstream pathways to reduce neuronal damage.
Experimental Protocols
This compound: In Vitro Neuroprotection against MPP+ and Rotenone
-
Cell Line: Human neuroblastoma SH-SY5Y cells.
-
Toxin Induction: Cells were treated with varying concentrations of MPP+ (1-100 µM) or rotenone (0.5-100 µM) for 24 hours to induce neurotoxicity.[5]
-
Treatment: this compound (5 µM) was added to the cell culture 2 hours prior to the addition of the neurotoxin.[5]
-
Assessment of Neuroprotection: Cell viability was measured using the MTT assay. A higher absorbance value indicates greater cell viability and thus, a neuroprotective effect.[5]
-
Workflow:
TRH: In Vitro Neuroprotection against Glutamate Toxicity
-
Cell Culture: Primary enriched cultures of fetal rat (E17) hippocampal neurons.[6]
-
Toxin Induction: After 7 days in culture, neurons were exposed to glutamate (500 µM) for 16 hours to induce excitotoxicity.[6]
-
Treatment: A TRH analogue, 3-Methyl-Histidine TRH (3Me-H TRH), was co-administered with glutamate at concentrations of 0.1, 1, and 10 µM.[6]
-
Assessment of Neuroprotection: Cell viability was assessed by Trypan Blue exclusion cell counts, and neuronal damage was determined by measuring lactate dehydrogenase (LDH) release into the culture medium.[6]
-
Workflow:
References
- 1. Frontiers | TRH Analog, Taltirelin Protects Dopaminergic Neurons From Neurotoxicity of MPTP and Rotenone [frontiersin.org]
- 2. Frontiers | TRH Analog, Taltirelin Improves Motor Function of Hemi-PD Rats Without Inducing Dyskinesia via Sustained Dopamine Stimulating Effect [frontiersin.org]
- 3. TRH Analog, Taltirelin Protects Dopaminergic Neurons From Neurotoxicity of MPTP and Rotenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. TRH Analog, Taltirelin Protects Dopaminergic Neurons From Neurotoxicity of MPTP and Rotenone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Analog of Thyrotropin-Releasing Hormone (TRH) is Neuroprotective Against Glutamate-Induced Toxicity In Fetal Rat Hippocampal Neurons In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amelioration of Glutamate-induced Toxicity by a New Thyrotropin-releasing Hormone (TRH) Analogue PYR-l-(2,5-Dibromo)-His-l-ProNH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 9. Amelioration of Glutamate-induced Toxicity by a New Thyrotropin-releasing Hormone (TRH) Analogue PYR-l-(2,5-Dibromo)-His-l-ProNH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Neuroprotective effect and brain receptor binding of taltirelin, a novel thyrotropin-releasing hormone (TRH) analogue, in transient forebrain ischemia of C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Taltirelin Acetate Demonstrates Superior and Sustained Motor Function Improvement Compared to Other TRH Analogs
For Immediate Release
[City, State] – [Date] – A comprehensive review of preclinical data reveals that taltirelin acetate, a thyrotropin-releasing hormone (TRH) analog, exhibits a more potent and sustained improvement in motor function compared to its parent compound, TRH, and shows a competitive profile against other analogs like rovatirelin. Experimental evidence from various animal models of motor dysfunction, including spinocerebellar degeneration (SCD) and Parkinson's disease (PD), consistently highlights the therapeutic potential of taltirelin in restoring motor coordination and activity.
This compound's efficacy is attributed to its multifaceted mechanism of action, which involves the activation of central TRH receptors, leading to the modulation of key neurotransmitter systems, including dopamine and acetylcholine, and the activation of intracellular signaling cascades such as the MAPK/ERK pathway. This results in enhanced neuronal survival and improved motor control.
Head-to-Head Performance in Preclinical Models
Studies directly comparing taltirelin with other TRH analogs provide valuable insights into its relative efficacy. In a key study utilizing a mouse model of spinocerebellar ataxia, rovatirelin was found to be more potent than taltirelin in reducing the fall index, a measure of motor coordination. However, taltirelin has been extensively studied in various other models, demonstrating significant and lasting improvements in motor function where data for other analogs is less available.
In rat models of Parkinson's disease, taltirelin administration has been shown to significantly improve locomotor function. For instance, in the rotarod test, which assesses balance and motor coordination, taltirelin-treated animals demonstrated a significantly longer latency to fall compared to control groups.[1] Similarly, in the pole test, a measure of bradykinesia, taltirelin-treated mice showed a marked reduction in the time taken to descend a vertical pole.[1]
A direct comparison with the parent molecule, TRH, in an in-vivo study on tongue musculature motor function, revealed that while both compounds increased tongue muscle activity, the effects of taltirelin were sustained and maintained, unlike the biphasic and transient response observed with TRH.
The following table summarizes the key quantitative data from comparative studies:
| TRH Analog | Animal Model | Motor Function Test | Key Findings |
| This compound | Rat Model of Parkinson's Disease | Rotarod Test | Significantly increased latency to fall compared to control.[1] |
| Mouse Model of Parkinson's Disease | Pole Test | Significantly reduced time to turn and descend the pole.[1] | |
| Rat (Tongue Musculature) | Electromyography (EMG) | Sustained and maintained increase in tongue motor activity. | |
| Rovatirelin | Mouse Model of Spinocerebellar Degeneration | Fall Index | Dose-dependently reduced the fall index; more potent than taltirelin. |
| TRH (Protirelin) | Rat (Tongue Musculature) | Electromyography (EMG) | Biphasic and transient increase in tongue motor activity. |
| Montirelin | - | - | Limited publicly available data on direct motor function comparison. |
Unraveling the Mechanism of Action: A Look at the Signaling Pathways
The pro-motor effects of this compound are underpinned by its interaction with the central nervous system. Upon binding to TRH receptors, which are G-protein coupled receptors, taltirelin initiates a cascade of intracellular events.
One of the primary mechanisms is the modulation of neurotransmitter release. Taltirelin has been shown to enhance the release of dopamine and acetylcholine in key brain regions associated with motor control.[2] This is particularly relevant in conditions like Parkinson's disease, which is characterized by dopamine deficiency.
The binding of taltirelin to the TRH receptor also activates the mitogen-activated protein kinase (MAPK/ERK) signaling pathway.[2][3] This pathway is crucial for neuronal survival, plasticity, and function. The activation of ERK1/2 is believed to contribute to the neuroprotective effects of taltirelin and its ability to improve motor function.
Detailed Experimental Protocols
To ensure the reproducibility and accurate interpretation of the findings, detailed methodologies for the key experiments are provided below:
Rotarod Test
The rotarod test is employed to assess motor coordination and balance in rodent models of Parkinson's disease.[4]
-
Apparatus: An automated rotarod unit with a rotating rod (e.g., 3 cm in diameter for rats) is used. The rod is typically divided into several lanes to allow for the simultaneous testing of multiple animals.
-
Procedure:
-
Acclimation: Animals are habituated to the testing room for at least one hour before the experiment.
-
Training: Prior to the actual test, animals are trained on the rotarod for a set number of trials (e.g., 3 trials per day for 2-3 days). During training, the rod rotates at a constant low speed (e.g., 5 rpm).
-
Testing: On the test day, the rod accelerates from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a period of 5 minutes. The latency to fall from the rod is recorded for each animal. A trial is typically stopped if the animal falls off or remains on the rod for the maximum duration (e.g., 300 seconds).
-
-
Data Analysis: The average latency to fall across multiple trials is calculated for each animal.
Pole Test
The pole test is utilized to evaluate bradykinesia (slowness of movement) and motor coordination in mouse models of Parkinson's disease.[5]
-
Apparatus: A vertical wooden or metal pole (e.g., 50 cm in height, 1 cm in diameter) with a rough surface to provide grip. The base of the pole is placed in the animal's home cage.
-
Procedure:
-
Training: The mouse is placed head-up on the top of the pole and allowed to habituate to the apparatus and descend into its home cage. This is repeated for several trials.
-
Testing: The mouse is again placed head-up on the top of the pole. The time it takes for the mouse to turn completely downward (T-turn) and the total time to descend to the base of the pole (T-descend) are recorded.
-
-
Data Analysis: The average T-turn and T-descend times are calculated from multiple trials.
Fall Index Test
The fall index test is a measure of motor coordination and balance, particularly in mouse models of spinocerebellar ataxia.
-
Apparatus: A rotating rod apparatus, similar to that used in the rotarod test.
-
Procedure:
-
The mouse is placed on the rotating rod.
-
The number of times the mouse falls from the rod during a set period (e.g., 3 minutes) is counted.
-
Locomotor activity is also measured during the test period.
-
-
Data Analysis: The fall index is calculated by dividing the number of falls by the locomotor activity count.
Conclusion
The available preclinical evidence strongly supports the efficacy of this compound in improving motor function across various models of neurological disorders. Its sustained action and well-characterized mechanism involving the modulation of key neurotransmitter systems and intracellular signaling pathways make it a compelling candidate for further investigation and development as a therapeutic agent for motor-related deficits. While other TRH analogs like rovatirelin have shown promise, taltirelin's extensive preclinical data package provides a robust foundation for its clinical potential. Further head-to-head comparative studies with a broader range of TRH analogs will be beneficial in definitively positioning taltirelin within this therapeutic class.
References
- 1. TRH Analog, Taltirelin Protects Dopaminergic Neurons From Neurotoxicity of MPTP and Rotenone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | TRH Analog, Taltirelin Improves Motor Function of Hemi-PD Rats Without Inducing Dyskinesia via Sustained Dopamine Stimulating Effect [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Rodent models of Parkinson's disease: beyond the motor symptomatology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
Taltirelin Acetate vs. Novel Neuroprotective Agents: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of neuroprotective drug development is rapidly evolving, with numerous novel agents emerging as potential therapies for devastating neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS) and Spinal Cord Injury (SCI). This guide provides a comparative overview of the efficacy of Taltirelin Acetate, a thyrotropin-releasing hormone (TRH) analog, against a selection of novel neuroprotective agents: Riluzole, Edaravone, Masitinib, and AMX0035.
This analysis is based on available preclinical and clinical data. It is important to note that direct head-to-head comparative studies between this compound and these novel agents are limited. Therefore, this guide presents the efficacy data for each compound from individual studies to facilitate an informed, albeit indirect, comparison.
Comparative Efficacy Data
The following tables summarize the quantitative data on the neuroprotective efficacy of this compound and the selected novel agents from various preclinical and clinical studies.
Table 1: Preclinical Efficacy of this compound
| Indication/Model | Experimental Protocol | Key Efficacy Endpoints | Results |
| Parkinson's Disease (PD) Model | SH-SY5Y cells and rat primary midbrain neurons treated with MPP+ or rotenone; MPTP-induced and rotenone-induced PD mice models. | Cell viability, reactive oxygen species (ROS) generation, apoptosis, motor function, dopaminergic neuron preservation. | Taltirelin (5 µM) reduced ROS generation and apoptosis, and rescued cell viability. In vivo, Taltirelin (1 mg/kg) significantly improved locomotor function and preserved dopaminergic neurons in the substantia nigra[1][2]. |
| Spinal Cord Injury (SCI) Model | Not specified in detail in the provided abstracts. | Neurite outgrowth, motor neuron survival. | Taltirelin enhanced neurite outgrowth in rat embryo ventral spinal cord cultures and acted as a survival factor for developing spinal motor neurons[3]. |
| Ischemic Brain Injury Model | Transient forebrain ischemia in C57BL/6J mice. | Neuronal cell density in the hippocampal CA1 region. | Intravenous injection of taltirelin (0.3 mg/kg) significantly suppressed the reduction of hippocampal neuronal density[4]. |
Table 2: Preclinical and Clinical Efficacy of Riluzole
| Indication/Model | Experimental Protocol | Key Efficacy Endpoints | Results |
| ALS (Preclinical) | SOD1G93A, TDP-43A315T, and FUS (1-359) transgenic mouse models. | Lifespan, motor performance (Rotarod, stride length). | Riluzole treatment (22 mg/kg in drinking water) showed no significant benefit on lifespan or motor function decline[5]. In another study on a TDP-43M337V transgenic rat model, Riluzole (30 mg/kg/d) did not mitigate behavioral deficits or alter neuropathologies[6]. |
| ALS (Clinical) | Human clinical trials. | Lifespan extension. | Modest but significant extension of lifespan[7]. |
| Spinal Muscular Atrophy (SMA) Model | Rat embryonic hippocampal neurons with reduced SMN levels. | Axon outgrowth. | Riluzole (10 and 50 nM) restored axon outgrowth to comparable levels of control neurons[8]. |
| SCI (Preclinical) | Animal models of SCI. | Attenuation of secondary injury, tissue sparing, neurological recovery. | Riluzole attenuates the secondary injury cascade, promoting tissue sparing and improved neurological recovery[9]. |
Table 3: Preclinical and Clinical Efficacy of Edaravone
| Indication/Model | Experimental Protocol | Key Efficacy Endpoints | Results |
| ALS (Preclinical) | G93A mutant SOD1 transgenic mice. | Motor decline, motor neuron preservation, SOD1 deposition. | Edaravone significantly slowed motor decline, preserved remaining motoneurons, and decreased abnormal SOD1 deposition in the spinal cord[10]. |
| ALS (Preclinical) | Wobbler mice (sporadic ALS-like model). | Muscle weakness and contracture, denervation atrophy, motor neuron degeneration. | Higher dose (10 mg/kg) of edaravone significantly attenuated muscle weakness and contracture, and suppressed denervation atrophy and motor neuron degeneration[11]. |
| ALS (Clinical) | Phase III placebo-controlled randomized trials. | Change in ALS Functional Rating Scale-Revised (ALSFRS-R) scores. | One trial demonstrated significant efficacy in slowing the decline of ALSFRS-R scores over 24 weeks in a specific patient subpopulation[12]. |
Table 4: Preclinical and Clinical Efficacy of Masitinib
| Indication/Model | Experimental Protocol | Key Efficacy Endpoints | Results |
| ALS (Preclinical) | SOD1G93A rats. | Post-paralysis survival, microgliosis, motor neuron pathology. | Masitinib treatment initiated after paralysis onset significantly prolonged post-paralysis survival by 40% and reduced microgliosis and motor neuron pathology[13]. |
| ALS (Clinical) | Phase 2/3 double-blind, placebo-controlled trial in 394 participants (in combination with riluzole). | Change in ALSFRS-R score. | A 27% slowing of decline on the ALSFRS-R was observed in "normal progressors" at the 4.5 mg/kg/day dose compared to placebo[14][15]. |
| ALS (Clinical) | Survival analysis from Phase 2/3 trial. | Survival benefit. | A significant survival benefit of 25 months versus placebo was demonstrated in a subgroup of patients[14]. |
Table 5: Preclinical and Clinical Efficacy of AMX0035
| Indication/Model | Experimental Protocol | Key Efficacy Endpoints | Results |
| ALS (Preclinical) | PFN1C71G transgenic mouse model. | Compound muscle action potential (CMAP). | The combination of PB and TURSO (AMX0035) led to a significant improvement in CMAP compared to vehicle-treated PFN1C71G mice[16]. |
| ALS (Clinical) | Phase 2 CENTAUR trial (137 participants). | Change in ALSFRS-R score, survival. | Met its primary endpoint of reducing functional decline as measured by the ALSFRS-R. An open-label extension showed a 44% lower risk of death in the group originally randomized to AMX0035[17][18]. |
| ALS (Clinical) | Phase 3 PHOENIX trial (664 participants). | Change in ALSFRS-R score. | Did not meet the primary endpoint; no significant difference was observed between the AMX0035 and placebo groups in the change from baseline in ALSFRS-R total score at 48 weeks[17]. |
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of these agents are mediated through distinct signaling pathways.
This compound
Taltirelin, a TRH analog, primarily acts by binding to TRH receptors in the central nervous system. This interaction triggers a cascade of downstream signaling events, including the activation of the MAPK-RARα-DRD2 pathway, which can induce the expression of tyrosine hydroxylase in medium spiny neurons[19]. It also modulates the release of various neurotransmitters like acetylcholine and dopamine and may exert neuroprotective effects by inhibiting monoamine oxidase-B (MAO-B), reducing oxidative stress, and preventing apoptosis[1][2].
Caption: this compound Signaling Pathway.
Novel Neuroprotective Agents
The novel agents discussed here target different aspects of neurodegenerative pathology.
Caption: Mechanisms of Action for Novel Neuroprotective Agents.
Experimental Protocols
Detailed methodologies are crucial for interpreting the presented efficacy data. Below are summaries of the experimental protocols for key studies cited.
This compound in a Parkinson's Disease Model
-
In Vitro Studies:
-
Cell Lines: SH-SY5Y human neuroblastoma cells and primary midbrain neurons from Sprague-Dawley rats.
-
Neurotoxin Induction: Cells were treated with 1-methyl-4-phenylpyridinium (MPP+) or rotenone to induce neurotoxicity.
-
Taltirelin Treatment: Cells were pre-treated with Taltirelin (5 µM) for a specified duration before neurotoxin exposure.
-
Outcome Measures: Cell viability was assessed using the MTT assay. Reactive oxygen species (ROS) generation was measured using a fluorescent probe. Apoptosis was evaluated by TUNEL staining and caspase-3 activity assays[1][2].
-
-
In Vivo Studies:
-
Animal Model: MPTP-induced and rotenone-induced mouse models of Parkinson's disease.
-
Taltirelin Administration: Taltirelin was administered intraperitoneally at a dose of 1 mg/kg.
-
Behavioral Assessment: Motor function was evaluated using tests such as the rotarod test and the pole test.
-
Histological Analysis: The number of dopaminergic neurons in the substantia nigra was quantified using tyrosine hydroxylase (TH) immunohistochemistry[1][2].
-
Masitinib in an ALS Preclinical Model
-
Animal Model: SOD1G93A transgenic rats, which exhibit a progressive motor neuron disease phenotype similar to ALS.
-
Masitinib Administration: Oral administration of masitinib was initiated after the onset of paralysis.
-
Survival Analysis: The primary endpoint was the duration of survival following the onset of paralysis.
-
Histopathological Analysis: Spinal cord tissues were examined for microgliosis (Iba1 staining) and motor neuron pathology (Nissl staining)[13].
AMX0035 in an ALS Clinical Trial (CENTAUR)
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled Phase 2 trial.
-
Participant Population: 137 participants with a definite diagnosis of ALS.
-
Intervention: Participants were randomized to receive AMX0035 (a co-formulation of sodium phenylbutyrate and taurursodiol) or a placebo.
-
Primary Efficacy Endpoint: The rate of decline in the ALS Functional Rating Scale-Revised (ALSFRS-R) total score over 24 weeks.
-
Survival Analysis: An open-label extension study followed participants to assess long-term survival[17][18].
Experimental Workflow for Evaluating Neuroprotective Agents
The evaluation of a potential neuroprotective agent typically follows a structured workflow from preclinical assessment to clinical trials.
Caption: Typical Drug Development Workflow.
Conclusion
This compound demonstrates neuroprotective potential through its unique mechanism of action involving TRH receptor agonism and modulation of multiple neurotransmitter systems. The preclinical data in models of Parkinson's disease and spinal cord injury are promising.
The novel neuroprotective agents discussed herein—Riluzole, Edaravone, Masitinib, and AMX0035—each target distinct pathological pathways implicated in neurodegeneration, including excitotoxicity, oxidative stress, neuroinflammation, and cellular stress. While some of these agents have shown modest efficacy in clinical trials for ALS, the recent failure of the AMX0035 Phase 3 trial highlights the challenges in translating preclinical findings to clinical success.
Direct comparative studies are essential to definitively establish the relative efficacy of this compound against these newer agents. Future research should focus on conducting such head-to-head trials using standardized models and clinically relevant endpoints to guide the development of the most effective neuroprotective strategies.
References
- 1. TRH Analog, Taltirelin Protects Dopaminergic Neurons From Neurotoxicity of MPTP and Rotenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TRH Analog, Taltirelin Protects Dopaminergic Neurons From Neurotoxicity of MPTP and Rotenone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Efforts to Demonstrate the Successful Use of TRH as a Therapeutic Agent [mdpi.com]
- 4. Riluzole does not improve lifespan or motor function in three ALS mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Riluzole Exhibits No Therapeutic Efficacy on a Transgenic Rat model of Amyotrophic Lateral Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Review of the Neural Mechanisms of Action and Clinical Efficiency of Riluzole in Treating Amyotrophic Lateral Sclerosis: What have we Learned in the Last Decade? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Neuroprotective Drug Riluzole Acts via Small Conductance Ca2+-Activated K+ Channels to Ameliorate Defects in Spinal Muscular Atrophy Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical Trials in Traumatic Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Treatment with edaravone, initiated at symptom onset, slows motor decline and decreases SOD1 deposition in ALS mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Edaravone, a Free Radical Scavenger, Delayed Symptomatic and Pathological Progression of Motor Neuron Disease in the Wobbler Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Clinical efficacy of edaravone for the treatment of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Post-paralysis tyrosine kinase inhibition with masitinib abrogates neuroinflammation and slows disease progression in inherited amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. als-mnd.org [als-mnd.org]
- 14. Masitinib in Neurology – AB Science [ab-science.com]
- 15. amylyx.com [amylyx.com]
- 16. Amylyx Pharmaceuticals Announces Topline Results From Global Phase 3 PHOENIX Trial of AMX0035 in ALS | Amylyx [amylyx.com]
- 17. alzdiscovery.org [alzdiscovery.org]
- 18. Taltirelin induces TH expression by regulating TRHR and RARα in medium spiny neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. What is the mechanism of Taltirelin Hydrate? [synapse.patsnap.com]
A Cross-Species Examination of Taltirelin Acetate Pharmacokinetics
A Comparative Guide for Researchers and Drug Development Professionals
Taltirelin Acetate, a synthetic analog of thyrotropin-releasing hormone (TRH), has garnered significant interest for its potential therapeutic applications in neurodegenerative disorders. Understanding its pharmacokinetic profile across different species is paramount for the preclinical and clinical development of this compound. This guide provides a comparative overview of the available pharmacokinetic data for this compound and its analogs in various animal models and humans, alongside detailed experimental methodologies and a visualization of its signaling pathway.
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of this compound and similar TRH analogs across different species and administration routes. It is important to note that directly comparable data for this compound is not available for all species and routes of administration. In such cases, data from structurally related TRH analogs, namely montirelin and rovatirelin, are presented to provide a broader comparative context.
Table 1: Intravenous Pharmacokinetics of Taltirelin and its Analog (Montirelin)
| Species | Compound | Dose (mg/kg) | Half-Life (t½) | Volume of Distribution (Vd) |
| Rat | Taltirelin | 0.1 - 3 | 23.0 min | Not Reported |
| Rat | Montirelin | 0.25 | 0.324 h | 0.248 L/kg |
| Dog | Montirelin | 0.25 | 0.679 h | 0.319 L/kg |
| Monkey | Montirelin | 0.25 | 0.682 h | 0.306 L/kg |
Table 2: Oral Pharmacokinetics of Taltirelin Analogs (Rovatirelin and Azetirelin)
| Species | Compound | Dose (mg/kg) | Oral Bioavailability (%) |
| Rat | Rovatirelin | Not Specified | 7.3[1] |
| Dog | Rovatirelin | Not Specified | 41.3[1] |
| Dog | Azetirelin | Not Specified | 43.5 (with absorption enhancer)[2] |
Data for oral pharmacokinetics of this compound in mice, dogs, and monkeys, and all pharmacokinetic parameters in humans were not available in the public domain at the time of this review.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized methodologies based on the available literature for key experiments in pharmacokinetic analysis.
Animal Models and Drug Administration
For pharmacokinetic studies, various animal models are utilized, including mice (e.g., Slc:ddY), rats (e.g., Wistar, Sprague-Dawley), and beagle dogs.[3] The choice of model often depends on the specific research question and the relevance to human physiology.
-
Intravenous (IV) Administration: this compound or its analogs are typically dissolved in a sterile vehicle, such as saline, for intravenous injection. The solution is administered as a bolus or infusion into a suitable vein (e.g., tail vein in rodents, cephalic or saphenous vein in dogs).
-
Oral (PO) Administration: For oral administration, the compound is often formulated as a solution or suspension in a vehicle like water or a specific formulation designed to enhance absorption.[2] Administration is typically performed via oral gavage for rodents to ensure accurate dosing.
Sample Collection and Analysis
Blood samples are collected at predetermined time points post-dosing to characterize the drug's concentration-time profile. Serial blood samples are typically drawn from a cannulated vessel or via venipuncture. Plasma is separated by centrifugation and stored frozen until analysis.
The quantification of this compound and its metabolites in plasma is most commonly achieved using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[4] This technique offers high sensitivity and specificity. A typical method involves:
-
Sample Preparation: Protein precipitation or solid-phase extraction (SPE) to remove interfering substances from the plasma.[4]
-
Chromatographic Separation: Separation of the analyte from other plasma components on a C18 reversed-phase column.
-
Mass Spectrometric Detection: Detection and quantification using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.
Mandatory Visualizations
Experimental Workflow for Pharmacokinetic Studies
The following diagram illustrates a typical workflow for a preclinical pharmacokinetic study.
A generalized workflow for conducting preclinical pharmacokinetic studies.
Signaling Pathway of this compound
This compound exerts its effects by acting as a superagonist at the human thyrotropin-releasing hormone receptor (TRH-R).[5] Its signaling cascade involves the activation of Gq/11 proteins, leading to downstream cellular responses. A simplified representation of this pathway is shown below.
This compound signaling through the TRH receptor and downstream effectors.
References
- 1. Non-clinical pharmacokinetic profiles of rovatirelin, an orally available thyrotropin-releasing hormone analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of an oral formulation of azetirelin, a new thyrotropin-releasing hormone (TRH) analogue, using n-lauryl-beta-D-maltopyranoside as an absorption enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Acute toxicity studies of taltirelin tetrahydrate in mice, rats, and dogs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of taltirelin, a new stable thyrotropin-releasing hormone analogue, in human plasma by high-performance liquid chromatography turbo-ionspray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Taltirelin is a superagonist at the human thyrotropin-releasing hormone receptor - PMC [pmc.ncbi.nlm.nih.gov]
A comparative analysis of Taltirelin Acetate's effects on different neurotransmitter systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taltirelin Acetate, a synthetic analog of thyrotropin-releasing hormone (TRH), has garnered significant interest for its potent and prolonged effects on the central nervous system (CNS). Unlike its endogenous counterpart, Taltirelin exhibits enhanced stability and greater CNS activity, making it a compelling therapeutic candidate for various neurological disorders. This guide provides a comparative analysis of this compound's effects on four key neurotransmitter systems: dopamine, norepinephrine, serotonin, and acetylcholine. The information herein is supported by experimental data to aid researchers and drug development professionals in understanding its multifaceted mechanism of action.
Comparative Effects on Neurotransmitter Systems
This compound modulates multiple neurotransmitter systems, contributing to its diverse pharmacological profile. The following tables summarize the quantitative effects of Taltirelin on dopamine, norepinephrine, and serotonin systems based on in vivo microdialysis studies in rats. While Taltirelin is known to potentiate cholinergic activity, specific quantitative in vivo data on acetylcholine release was not available in the reviewed literature. Therefore, qualitative effects are described for the cholinergic system.
Dopaminergic System
This compound demonstrates a significant, dose-dependent enhancement of dopamine release and metabolism in key brain regions associated with motor control and reward.
Table 1: Effects of this compound on the Dopaminergic System
| Parameter | Brain Region | Taltirelin Dose (mg/kg, i.p.) | Observation | Fold Change vs. Control | Reference |
| Extracellular Dopamine (DA) | Nucleus Accumbens | 1 | Increased | Approx. 1.5-2 | [1] |
| 3 | Increased | Approx. 2-2.5 | [1] | ||
| 10 | Increased | Approx. 3-4 | [1] | ||
| Striatum | 5 | Sustained increase | Not specified | [2] | |
| DOPAC (DA metabolite) | Nucleus Accumbens | 10 | Increased | Approx. 2 | [1] |
| HVA (DA metabolite) | Nucleus Accumbens | 10 | Increased | Approx. 1.5 | [1] |
Noradrenergic System
The influence of Taltirelin on the noradrenergic system is characterized by an increase in norepinephrine turnover, which is implicated in arousal, attention, and mood regulation.
Table 2: Effects of this compound on the Noradrenergic System
| Parameter | Brain Region | Taltirelin Dose (mg/kg, i.p.) | Observation | Fold Change vs. Control | Reference |
| MHPG (NE metabolite) | Frontal Cortex | 10 | Increased | Approx. 1.5 | [1] |
| Hypothalamus | 10 | Increased | Approx. 1.4 | [1] |
Serotonergic System
Taltirelin also modulates the serotonin system, which plays a crucial role in mood, sleep, and cognition.
Table 3: Effects of this compound on the Serotonergic System
| Parameter | Brain Region | Taltirelin Dose (mg/kg, i.p.) | Observation | Fold Change vs. Control | Reference |
| 5-HIAA (5-HT metabolite) | Nucleus Accumbens | 10 | Increased | Approx. 1.3 | [1] |
| Striatum | 10 | Increased | Approx. 1.2 | [1] |
Cholinergic System
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.
Caption: this compound's primary signaling pathway.
Caption: A generalized workflow for in vivo microdialysis experiments.
Experimental Protocols
The following are summaries of the experimental methodologies used in the cited studies to obtain the quantitative data presented.
In Vivo Microdialysis for Dopamine, Norepinephrine, and Serotonin
-
Animal Model: Male Wistar rats were used in the study by Fukuchi et al. (1998)[1]. For the investigation by Zhao et al. (2018), 6-hydroxydopamine (6-OHDA)-lesioned rats served as a model for Parkinson's disease[2].
-
Probe Implantation: Guide cannulae were stereotaxically implanted into the brain regions of interest, such as the nucleus accumbens, striatum, frontal cortex, and hypothalamus. After a recovery period, a microdialysis probe was inserted through the guide cannula.
-
Perfusion: The probes were perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 2 µL/min).
-
Sample Collection: Dialysate samples were collected at regular intervals (e.g., every 20 or 30 minutes) before and after the intraperitoneal (i.p.) administration of this compound or vehicle.
-
Neurochemical Analysis: The concentrations of dopamine, norepinephrine, serotonin, and their respective metabolites (DOPAC, HVA, MHPG, 5-HIAA) in the dialysate samples were determined using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
-
Data Analysis: The neurotransmitter levels in the post-administration samples were expressed as a percentage of the baseline levels (average of the pre-administration samples).
Conclusion
This compound exerts a complex and potent influence on multiple neurotransmitter systems. The presented data highlights its significant dose-dependent enhancement of the dopaminergic, noradrenergic, and serotonergic systems. While quantitative in vivo data on its direct effects on acetylcholine release are pending, qualitative evidence strongly suggests a potentiating role in cholinergic neurotransmission. This broad spectrum of activity underscores the therapeutic potential of Taltirelin in a range of neurological disorders and provides a foundation for further targeted research and drug development. The detailed experimental protocols provided herein offer a methodological framework for future investigations into the nuanced effects of this promising TRH analog.
References
- 1. Effects of taltirelin hydrate (TA-0910), a novel thyrotropin-releasing hormone analog, on in vivo dopamine release and turnover in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | TRH Analog, Taltirelin Improves Motor Function of Hemi-PD Rats Without Inducing Dyskinesia via Sustained Dopamine Stimulating Effect [frontiersin.org]
- 3. Taltirelin. Tanabe Seiyaku - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of thyrotropin releasing hormone (TRH) on acetylcholine release from different brain areas investigated by microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Long-Term Efficacy of Taltirelin Acetate Versus Other Neurotrophic Factors in Neurodegenerative Disorders
A Comparative Guide for Researchers and Drug Development Professionals
The quest for effective treatments for neurodegenerative diseases has led to the investigation of various neurotrophic and neuroprotective agents. Among these, Taltirelin Acetate, a thyrotropin-releasing hormone (TRH) analog, has emerged as a promising therapeutic for spinocerebellar degeneration (SCD). This guide provides an objective comparison of the long-term efficacy of this compound with other prominent neurotrophic factors, supported by experimental data and detailed methodologies, to aid researchers, scientists, and drug development professionals in their evaluation of these compounds.
Mechanism of Action: A Tale of Two Pathways
This compound and traditional neurotrophic factors operate through distinct signaling pathways to exert their neuroprotective effects.
This compound: As a TRH analog, this compound acts as a superagonist at the thyrotropin-releasing hormone receptor (TRH-R)[1][2]. This interaction triggers a cascade of intracellular events, including the activation of the phosphoinositide and adenylate cyclase systems, leading to an increase in cytosolic calcium concentration[2][3]. Recent studies have further elucidated this pathway, demonstrating the involvement of the TRHR-MAPK-RARα-DRD2 pathway, which can induce the expression of tyrosine hydroxylase in medium spiny neurons[4][5]. This multifaceted mechanism is believed to underlie its ability to enhance the release of neurotransmitters like acetylcholine and dopamine, and exert neuroprotective effects[3][6][7].
Neurotrophic Factors (e.g., BDNF, GDNF, NGF): These are a family of proteins that support the development, survival, and differentiation of neurons[8]. Their mechanism of action involves binding to specific tyrosine kinase (Trk) receptors or the p75 neurotrophin receptor (p75NTR). This binding initiates downstream signaling cascades, such as the MAPK/ERK, PI3K/Akt, and PLC pathways, which are crucial for promoting neuronal growth, synaptic plasticity, and preventing apoptosis. The therapeutic potential of neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF), Glial Cell Line-Derived Neurotrophic Factor (GDNF), and Nerve Growth Factor (NGF) has been extensively studied in various neurodegenerative disease models[9][10][11][12][13].
Visualizing the Signaling Cascades
To better understand the distinct mechanisms, the following diagrams illustrate the signaling pathways of this compound and a representative neurotrophic factor.
References
- 1. Frontiers | Taltirelin is a superagonist at the human thyrotropin-releasing hormone receptor [frontiersin.org]
- 2. Taltirelin | Thyroid hormone receptor(THR) | TargetMol [targetmol.com]
- 3. What is the mechanism of Taltirelin Hydrate? [synapse.patsnap.com]
- 4. Taltirelin induces TH expression by regulating TRHR and RARα in medium spiny neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Taltirelin induces TH expression by regulating TRHR and RARα in medium spiny neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is Taltirelin Hydrate used for? [synapse.patsnap.com]
- 7. Frontiers | TRH Analog, Taltirelin Improves Motor Function of Hemi-PD Rats Without Inducing Dyskinesia via Sustained Dopamine Stimulating Effect [frontiersin.org]
- 8. Frontiers | Neurotrophic Factors in Parkinson’s Disease: Clinical Trials, Open Challenges and Nanoparticle-Mediated Delivery to the Brain [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. Role of Neurotrophins in the Development and Treatment of Neurodegenerative Diseases: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. genesispub.org [genesispub.org]
- 13. GDNF, NGF and BDNF as therapeutic options for neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
Taltirelin Acetate vs. L-DOPA in Parkinson's Models: A Comparative Guide on Motor and Non-Motor Symptom Efficacy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Taltirelin Acetate and L-DOPA, the gold-standard treatment for Parkinson's disease (PD), focusing on their effects on motor and non-motor symptoms in preclinical Parkinson's models. This analysis is supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.
Executive Summary
This compound, a thyrotropin-releasing hormone (TRH) analog, demonstrates significant promise in alleviating motor symptoms in animal models of Parkinson's disease, with a key advantage over L-DOPA being the apparent lack of induced dyskinesia.[1] While L-DOPA remains highly effective for motor control, its long-term use is associated with motor fluctuations and debilitating dyskinesias.[2] this compound offers a different mechanistic approach, exhibiting neuroprotective properties and promoting a gentle and persistent release of dopamine.[3]
Regarding non-motor symptoms, L-DOPA's efficacy is inconsistent and can even exacerbate conditions like anxiety and depression in preclinical models.[4][5] While the direct effects of this compound on non-motor symptoms in Parkinson's models are not yet extensively studied, its classification as a TRH analog suggests potential antidepressant and anxiolytic properties.[6][7] This guide synthesizes the current preclinical evidence to provide a comparative overview of these two compounds.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data from preclinical studies, comparing the effects of this compound and L-DOPA on motor function and dopamine release.
Table 1: Comparison of Motor Function Improvement
| Parameter | This compound | L-DOPA | Animal Model | Source |
| Adjusting Step Test (steps) | Dose-dependent increase (5.75 to 11.00 steps) | Not reported in direct comparison | 6-OHDA-lesioned rats | [1] |
| Rotarod Test (latency to fall in s) | Significant improvement (182.92 to 193.78 s) | Not reported in direct comparison | MPTP-induced PD mice | [8] |
| Pole Test (time to descend in s) | Significant reduction in time (7.70 to 8.38 s) | Not reported in direct comparison | Rotenone-induced PD mice | [8] |
| Dyskinesia Score | No signs of dyskinesia | Significant induction of dyskinesia | 6-OHDA-lesioned rats | [1] |
| ΔFosB Expression (% of normal) | Moderately elevated (834.40%) | Significantly elevated (1515.00% - 1588.00%) | 6-OHDA-lesioned rats | [1] |
Table 2: Comparison of Dopamine (DA) Release
| Parameter | This compound | L-DOPA | Brain Region | Animal Model | Source |
| DA Release Profile | Gentle and persistent increase | Sharp and rapid increase | Cortex and Striatum | 6-OHDA-lesioned rats | [3] |
Experimental Protocols
A summary of the key experimental methodologies cited in this guide is provided below.
1. 6-OHDA-Lesioned Rat Model of Parkinson's Disease
-
Model Induction: Unilateral injection of 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle to induce progressive degeneration of dopaminergic neurons in the substantia nigra.
-
Drug Administration:
-
Behavioral Assessments:
-
Neurochemical Analysis:
2. MPTP and Rotenone-Induced Mouse Models of Parkinson's Disease
-
Model Induction:
-
Drug Administration: this compound: i.p. injections at doses of 0.2, 1, and 5 mg/kg.[8]
-
Behavioral Assessments:
Signaling Pathways and Mechanisms of Action
This compound: As a TRH analog, this compound's mechanism extends beyond simple dopamine replacement. It has been shown to have neuroprotective effects, reducing oxidative stress and apoptosis in dopaminergic neurons.[9] Recent studies suggest that Taltirelin upregulates the expression of thyrotropin-releasing hormone receptor (TRHR) on striatal GABAergic neurons, activating the TRHR-MAPK-RARα-DRD2 pathway.[6][7] This leads to the expression of tyrosine hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis, in medium spiny neurons.[6][7] This mechanism results in a mild and sustained increase in dopamine levels.[3]
L-DOPA: L-DOPA serves as a precursor to dopamine and is the cornerstone of Parkinson's therapy.[2] It crosses the blood-brain barrier and is converted to dopamine by the enzyme DOPA decarboxylase in the brain, thereby replenishing the depleted dopamine levels in the striatum.[2] This direct replacement of dopamine effectively alleviates the motor symptoms of Parkinson's disease. However, the pulsatile stimulation of dopamine receptors resulting from intermittent L-DOPA administration is thought to contribute to the development of motor complications over time.[2]
Experimental Workflow
The general workflow for preclinical evaluation of anti-Parkinsonian drugs involves model induction, drug treatment, and subsequent behavioral and neurochemical assessments.
Discussion and Future Directions
The preclinical data strongly suggest that this compound is a viable candidate for further investigation as a treatment for Parkinson's disease. Its ability to improve motor function without inducing dyskinesia in rodent models presents a significant potential advantage over L-DOPA.[1] The neuroprotective effects of Taltirelin also suggest a potential for disease-modifying activity, a critical unmet need in Parkinson's therapy.[9]
However, a notable gap in the current research is the lack of direct comparative studies on the effects of this compound and L-DOPA on non-motor symptoms in Parkinson's models. Given the significant impact of non-motor symptoms on the quality of life of Parkinson's patients, future preclinical studies should focus on evaluating the efficacy of this compound on depression, anxiety, and cognitive dysfunction in established animal models. Such studies will be crucial in determining the full therapeutic potential of this compound as a comprehensive treatment for Parkinson's disease.
References
- 1. TRH Analog, Taltirelin Improves Motor Function of Hemi-PD Rats Without Inducing Dyskinesia via Sustained Dopamine Stimulating Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | TRH Analog, Taltirelin Improves Motor Function of Hemi-PD Rats Without Inducing Dyskinesia via Sustained Dopamine Stimulating Effect [frontiersin.org]
- 4. Potential mechanisms underlying anxiety and depression in Parkinson's disease: consequences of L-DOPA treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Behavioral and neurochemical effects of chronic L-DOPA treatment on non-motor sequelae in the hemiparkinsonian rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Taltirelin induces TH expression by regulating TRHR and RARα in medium spiny neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. TRH Analog, Taltirelin Protects Dopaminergic Neurons From Neurotoxicity of MPTP and Rotenone - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Action of Taltirelin Acetate: A Comparative Guide Based on Receptor Knockout Validation
A definitive validation of Taltirelin Acetate's mechanism of action has been established through studies utilizing receptor knockout models. These investigations confirm that the central nervous system effects of this thyrotropin-releasing hormone (TRH) analog are mediated primarily through the TRH receptor type 1 (TRH-R1). This guide provides a comprehensive comparison of Taltirelin's performance against alternative treatments for spinocerebellar ataxia, supported by experimental data from pivotal knockout model studies and clinical trials.
This compound, a synthetic TRH analog, has demonstrated therapeutic potential for neurodegenerative disorders, particularly spinocerebellar degeneration.[1] Its efficacy is rooted in its function as a TRH receptor agonist.[1][2] Groundbreaking research using mice lacking specific TRH receptor subtypes (TRH-R1 knockout and TRH-R2 knockout) has pinpointed TRH-R1 as the principal mediator of Taltirelin's effects within the central nervous system.[3][4]
Validation of Taltirelin's CNS Effects via TRH-R1
Studies in TRH receptor knockout mice have provided unequivocal evidence for the role of TRH-R1 in mediating the therapeutic actions of Taltirelin. The central effects of Taltirelin on arousal, nociception (the perception of pain), and depression-like behaviors were observed to be intact in wild-type and TRH-R2 knockout mice, but notably absent in TRH-R1 knockout mice.[3][5][4]
Quantitative Analysis of Taltirelin's Effects in Receptor Knockout Models
The following table summarizes the key findings from behavioral pharmacology studies in wild-type (WT), TRH-R1 knockout (R1ko), and TRH-R2 knockout (R2ko) mice, quantifying the central effects of Taltirelin.
| Behavioral Assay | Mouse Genotype | Effect of Taltirelin Administration | Quantitative Outcome |
| Arousal (Pentobarbital-induced sleep time) | WT | Shortened sleep time | 44% reduction[3][4] |
| R1ko | No effect | - | |
| R2ko | Shortened sleep time | 49% reduction[3][4] | |
| Nociception (Tail flick assay) | WT | Increased response latency | 65% increase[3][5] |
| R1ko | No effect | - | |
| R2ko | Increased response latency | 70% increase[3] | |
| Antidepressant-like effect (Tail suspension test) | WT | Increased mobility time | 49% increase[4] |
| R1ko | No effect | - | |
| R2ko | Increased mobility time | 37% increase[4] |
Taltirelin's Signaling Pathway
Taltirelin, as a TRH analog, activates TRH receptors, which are G protein-coupled receptors.[6][7] This activation primarily stimulates the phosphoinositide signaling pathway.[2][8] Upon binding of Taltirelin to the TRH-R1 receptor, the Gq/11 protein is activated, which in turn stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade is believed to underlie the various downstream effects of Taltirelin, including the modulation of neurotransmitter release.[2][7][8]
Experimental Workflow for Knockout Model Validation
The validation of Taltirelin's mechanism of action through receptor knockout models followed a rigorous experimental workflow.
Comparison with Alternative Treatments for Spinocerebellar Ataxia
While Taltirelin is approved for spinocerebellar degeneration in Japan, other pharmacological agents have been investigated for the symptomatic treatment of spinocerebellar ataxias (SCAs). The following table provides a comparison of Taltirelin with Riluzole, Buspirone, and Amantadine based on available clinical trial data.
| Therapeutic Agent | Mechanism of Action | Efficacy in Spinocerebellar Ataxia (Clinical Trial Data) |
| This compound | TRH receptor agonist[1][2] | A double-blind, placebo-controlled trial in patients with spinocerebellar degeneration showed significant improvements in global improvement and ataxia ratings.[1] |
| Riluzole | Glutamate modulator | Mixed results. Some studies show a significant improvement in ICARS and SARA scores in patients with various ataxias.[9][10][11] However, a trial in SCA2 patients did not show significant improvement.[3][12] |
| Buspirone | Serotonin (5-HT1A) receptor agonist | A double-blind, placebo-controlled trial in patients with SCA did not show superiority over placebo.[2][13] An earlier open-label study suggested potential benefit in mild to moderate cerebellar ataxia.[14] |
| Amantadine | NMDA receptor antagonist, dopaminergic agent | Open-label studies and case reports suggest potential for improvement in ataxia symptoms in some SCA subtypes, but results are not consistently demonstrated in controlled trials.[15][16][17][18] |
Detailed Experimental Protocols
Pentobarbital-Induced Sleep Test (Arousal Assay)
This test measures the effect of a substance on sleep duration induced by a hypnotic agent.
-
Animals: Male mice are used for this procedure.
-
Acclimation: Animals are acclimated to the testing room for at least 30 minutes before the experiment.
-
Drug Administration: Taltirelin or a vehicle control is administered intraperitoneally (i.p.).
-
Hypnotic Induction: After a set pre-treatment time (e.g., 30 minutes), pentobarbital is administered i.p. to induce sleep.
-
Measurement: The time from the loss of the righting reflex (the ability of the mouse to right itself when placed on its back) until its spontaneous recovery is recorded as the sleep duration.
-
Analysis: The sleep duration in the Taltirelin-treated group is compared to the vehicle-treated control group.
Tail Flick Test (Nociception Assay)
This test assesses the analgesic properties of a compound by measuring the latency of a mouse to withdraw its tail from a noxious thermal stimulus.
-
Animals: Male mice are used.
-
Apparatus: A tail flick analgesia meter is used, which applies a focused beam of radiant heat to the tail.
-
Procedure: Each mouse is gently restrained, and its tail is positioned over the heat source.
-
Measurement: The time taken for the mouse to flick its tail away from the heat is automatically recorded. A cut-off time is set to prevent tissue damage.
-
Drug Administration: Taltirelin or a vehicle is administered prior to testing.
-
Analysis: The latency to tail flick in the drug-treated group is compared to the control group. An increased latency indicates an analgesic effect.
Tail Suspension Test (Antidepressant-like Effect Assay)
This test is a model of behavioral despair used to screen for potential antidepressant drugs.
-
Animals: Male mice are used.
-
Procedure: Mice are individually suspended by their tails from a horizontal bar using adhesive tape, for a period of approximately 6 minutes.
-
Measurement: The duration of immobility (the time during which the mouse hangs passively and makes no escape-oriented movements) is recorded.
-
Drug Administration: Taltirelin or a vehicle is administered prior to the test.
-
Analysis: A significant decrease in the duration of immobility in the Taltirelin-treated group compared to the control group is indicative of an antidepressant-like effect.[19][20][21][22][23]
References
- 1. Current and emerging treatment modalities for spinocerebellar ataxias - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Treatment of spinocerebellar ataxia with buspirone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thyrotropin-Releasing Hormone Receptor Type 1 (TRH-R1), not TRH-R2, Primarily Mediates Taltirelin Actions in the CNS of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thyrotropin-releasing hormone receptor type 1 (TRH-R1), not TRH-R2, primarily mediates taltirelin actions in the CNS of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Taltirelin is a superagonist at the human thyrotropin-releasing hormone receptor [frontiersin.org]
- 7. Biochemical and physiological insights into TRH receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Taltirelin Hydrate? [synapse.patsnap.com]
- 9. Neurologists Review the Data on Treatments for Spinocerebellar Ataxias | MDedge [mdedge.com]
- 10. Use of Riluzole for the Treatment of Hereditary Ataxias: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ataxia.org [ataxia.org]
- 12. Safety and efficacy of riluzole in spinocerebellar ataxia type 2 in France (ATRIL): a multicentre, randomised, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Use of buspirone for treatment of cerebellar ataxia. An open-label study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Preliminary Study of Intravenous Amantadine Treatment for Ataxia Management in Patients with Probable Multiple System Atrophy with Predominant Cerebellar Ataxia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdsabstracts.org [mdsabstracts.org]
- 19. researchgate.net [researchgate.net]
- 20. The tail suspension test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. protocols.io [protocols.io]
- 22. m.youtube.com [m.youtube.com]
- 23. parkinsonsroadmap.org [parkinsonsroadmap.org]
Comparative analysis of the side effect profiles of Taltirelin Acetate and native TRH
A Deeper Dive into Tolerability for Researchers and Drug Development Professionals
Taltirelin Acetate, a synthetic analogue of Thyrotropin-Releasing Hormone (TRH), has emerged as a significant therapeutic agent, particularly in the management of spinocerebellar degeneration. Its development was driven by the need to overcome the pharmacological limitations of native TRH, including a short half-life and poor blood-brain barrier penetration. A critical aspect of Taltirelin's clinical utility lies in its side effect profile, which differs notably from that of native TRH. This guide provides a detailed comparative analysis of the adverse effects associated with both compounds, supported by experimental data and protocols.
Native TRH, while essential for physiological hormonal regulation, is associated with a range of transient side effects when administered exogenously. These are often related to its endocrine and autonomic nervous system activities. In contrast, this compound was designed to exhibit greater central nervous system (CNS) activity with attenuated endocrine effects, theoretically leading to a more favorable tolerability profile.
The following sections present a quantitative comparison of reported side effects, detailed experimental protocols from clinical studies, and visualizations of the distinct signaling pathways that underpin the actions of these two molecules. This information is intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the safety and tolerability landscapes of this compound and native TRH.
Quantitative Comparison of Side Effect Profiles
The following table summarizes the incidence of adverse events reported in clinical trials for this compound and the known side effects of native TRH. It is important to note that direct head-to-head comparative trials with detailed side effect frequency for both are limited. The data for Taltirelin is derived from a placebo-controlled study in patients with spinocerebellar degeneration[1][2][3][4], while the information for native TRH is based on its package insert and clinical studies of the TRH stimulation test[5][6].
| Side Effect Category | This compound (5 mg, twice daily)[1] | Native TRH (Intravenous Administration)[5][6][7] |
| Gastrointestinal | Nausea (4.0%), Diarrhea (2.7%), Gastric discomfort (1.3%) | Nausea, peculiar taste |
| Neurological | Dizziness (5.3%), Headache (2.7%) | Dizziness, headache |
| Cardiovascular | - | Marked changes in blood pressure (hypertension and hypotension), flushing sensation, tightness in the chest |
| Endocrine | - | Breast enlargement and leakage in lactating women |
| Urological | - | Desire to micturate |
| General | Malaise/Fatigue (1.3%) | Feeling of warmth, anxiety |
| Dermatological | Rash, Itch | - |
| Overall Incidence | Total adverse events: 28.57% (22 out of 77 patients)[1] | Side effects reported in about 50% of patients[6] |
Note: The incidence for native TRH side effects is not specified with precise percentages in the available literature but is described as occurring in approximately half of the patients undergoing testing.
Experimental Protocols
This compound Administration and Adverse Event Monitoring (Spinocerebellar Degeneration Trial)
Objective: To assess the efficacy and safety of Taltirelin Hydrate in patients with ataxia due to spinocerebellar degeneration.[2][3][4]
Methodology:
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled clinical trial.[2][3][4][8]
-
Participants: Patients diagnosed with ataxia due to spinocerebellar degeneration.[2][3][4][8]
-
Intervention: Patients were administered 5 mg of Taltirelin Hydrate orally, twice a day, after breakfast and dinner for a 24-week period. The control group received a placebo following the same regimen.[2][3]
-
Adverse Event Monitoring: Safety and tolerability were assessed by monitoring and recording all adverse events (AEs) throughout the study. This included the nature, intensity, and duration of the AE, as well as the investigator's assessment of its relationship to the study drug. Vital signs and laboratory tests were also monitored at regular intervals.
Native TRH Administration and Adverse Event Monitoring (TRH Stimulation Test)
Objective: To assess the hypothalamic-pituitary-thyroid axis.[9]
Methodology:
-
Study Design: A diagnostic test involving the intravenous administration of TRH.
-
Participants: Patients with suspected pituitary or hypothalamic dysfunction.
-
Intervention: A baseline blood sample is collected for TSH and free T4. Protirelin (TRH) is then injected intravenously, typically at a dose of 5 micrograms/kg (up to a maximum of 200 micrograms), over 2 minutes while the patient is in a supine position.[9]
-
Adverse Event Monitoring: Patients are closely observed for immediate side effects during and shortly after the injection. Common, transient side effects include flushing, nausea, headache, abdominal and chest discomfort, and a desire to micturate.[5][7][9] Blood pressure and heart rate may also be monitored, especially in patients with a history of cardiovascular conditions. Further blood samples are taken at 20 and 60 minutes post-injection to measure TSH levels.[9]
Signaling Pathways
The distinct side effect profiles of this compound and native TRH can be partly attributed to their differential activation of downstream signaling pathways. Both molecules bind to TRH receptors, which are G protein-coupled receptors (GPCRs).
Native TRH Signaling Pathway
Native TRH primarily acts on the TRH receptor 1 (TRH-R1) in the anterior pituitary, leading to the synthesis and release of Thyroid-Stimulating Hormone (TSH). This interaction initiates a cascade of intracellular events.
Caption: Signaling pathway of native TRH in the anterior pituitary.
This compound Signaling and Mechanism of Action
This compound also binds to TRH receptors but is designed to have a higher affinity for those in the central nervous system rather than the pituitary. This leads to the activation of various neurotransmitter systems.
Caption: Taltirelin's mechanism of action in the central nervous system.
Experimental Workflow for Comparative Analysis
A hypothetical experimental workflow for a direct comparative analysis of the side effect profiles of this compound and native TRH would involve a double-blind, crossover study design.
Caption: Idealized crossover study design for side effect comparison.
References
- 1. gddiergezondheid.nl [gddiergezondheid.nl]
- 2. e-jmd.org [e-jmd.org]
- 3. Efficacy and Safety of Taltirelin Hydrate in Patients With Ataxia Due to Spinocerebellar Degeneration [e-jmd.org]
- 4. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 5. karger.com [karger.com]
- 6. drugs.com [drugs.com]
- 7. Further observations on the effect of synthetic thyrotropin-releasing hormone in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. mft.nhs.uk [mft.nhs.uk]
A comparative study of the cost-effectiveness of Taltirelin Acetate in preclinical models
A Comparative Guide for Researchers in Neuropharmacology and Drug Development
In the landscape of preclinical research for neurological disorders, the selection of investigational compounds is a critical determinant of both experimental success and resource allocation. Taltirelin Acetate, a potent and stable analog of Thyrotropin-Releasing Hormone (TRH), has emerged as a promising agent in various preclinical models of neurodegeneration and central nervous system disorders. This guide provides a comparative analysis of the cost-effectiveness of this compound against relevant alternatives, supported by experimental data, detailed methodologies, and visual representations of its mechanism of action and experimental application.
Comparative Efficacy and Cost Analysis
To ascertain the cost-effectiveness of this compound, a comparative analysis was conducted against native Thyrotropin-Releasing Hormone (TRH) and another synthetic TRH analog, Rovatirelin. The analysis focuses on their neuroprotective effects in preclinical models of neurodegenerative diseases, a primary area of investigation for these compounds.
| Compound | Preclinical Model | Effective Dose Range | Observed Efficacy | Average Research Price (per mg) |
| This compound | MPTP/Rotenone-induced Parkinson's Disease mice | 0.2 - 1 mg/kg | Significant improvement in locomotor function and preservation of dopaminergic neurons.[1] | ~$40 |
| This compound | Hemi-Parkinsonian rat model | 1 - 10 mg/kg | Significant improvement in locomotor function without inducing dyskinesia.[2] | ~$40 |
| Native TRH | Rat model of hemorrhagic shock | 1 mg/kg | Improved mean arterial blood pressure and respiratory rate. | ~$15 |
| Rovatirelin | Mouse model of hereditary ataxia | 1 - 30 mg/kg | Dose-dependently more potent in improving motor function compared to Taltirelin.[3] | Price not readily available for research quantities. |
Key Observations:
-
This compound demonstrates significant neuroprotective efficacy at relatively low doses in established rodent models of Parkinson's disease.[1][2]
-
While native TRH is less expensive per milligram, its shorter half-life and lower potency often necessitate higher and more frequent dosing, potentially increasing the overall cost per experiment.
-
Rovatirelin has been reported to be more potent than Taltirelin in a specific model of hereditary ataxia, suggesting its potential for higher efficacy.[3] However, its commercial availability and pricing for research are not as transparent, which is a critical factor in assessing its cost-effectiveness.
Based on the available data, this compound presents a compelling option for preclinical neuroprotection studies due to its high potency and demonstrated efficacy at low milligram per kilogram doses. While a direct cost-per-effective-dose calculation is model-dependent, its lower required dosage compared to native TRH may offset its higher per-milligram cost in many experimental paradigms.
Mechanism of Action: TRH Receptor Superagonist
This compound exerts its effects as a superagonist at the thyrotropin-releasing hormone receptor (TRH-R).[4] Upon binding, it activates downstream signaling cascades, primarily through Gq/11 proteins, leading to the stimulation of phospholipase C (PLC). This, in turn, results in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which trigger the release of intracellular calcium (Ca2+) and activate protein kinase C (PKC), respectively. These signaling events are crucial for its neuroprotective and central nervous system-stimulating effects. Furthermore, studies have shown that Taltirelin can modulate the mitogen-activated protein kinase (MAPK) signaling pathway.[5]
Experimental Protocols
To ensure the reproducibility and validity of preclinical findings, detailed experimental protocols are paramount. Below is a representative methodology for assessing the neuroprotective effects of this compound in a rodent model of Parkinson's disease.
Animal Model: Male C57BL/6 mice are typically used. Parkinsonism is induced by intraperitoneal (i.p.) injection of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) or rotenone.
Drug Administration:
-
This compound is dissolved in saline.
-
Treatment groups may include a vehicle control, a positive control (e.g., L-DOPA), and multiple doses of this compound (e.g., 0.2, 1, and 5 mg/kg, i.p.).
-
Drug administration typically begins 24 hours after the final MPTP/rotenone injection and continues once daily for a specified period (e.g., 14 days).
Behavioral Assessment:
-
Rotarod Test: To assess motor coordination and balance. Mice are placed on a rotating rod with increasing speed, and the latency to fall is recorded.
-
Pole Test: To evaluate bradykinesia. Mice are placed head-up on top of a vertical pole, and the time to turn and descend is measured.
Neurochemical and Histological Analysis:
-
At the end of the treatment period, animals are euthanized, and brain tissue (specifically the substantia nigra and striatum) is collected.
-
Immunohistochemistry: Brain sections are stained for tyrosine hydroxylase (TH) to quantify the survival of dopaminergic neurons.
-
Western Blot: To measure the levels of proteins involved in apoptotic and signaling pathways.
Conclusion
This compound stands out as a potent and efficacious TRH analog for preclinical research in neurodegenerative disorders. Its superior stability and potency compared to native TRH can lead to more consistent and reproducible results, potentially justifying its higher initial cost. While other potent analogs like Rovatirelin show promise, the ready availability and transparent pricing of this compound make it a more practical choice for many research laboratories. The provided experimental framework and signaling pathway information offer a solid foundation for researchers to design and execute robust preclinical studies to further elucidate the therapeutic potential of this compelling compound.
References
- 1. TRH Analog, Taltirelin Protects Dopaminergic Neurons From Neurotoxicity of MPTP and Rotenone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | TRH Analog, Taltirelin Improves Motor Function of Hemi-PD Rats Without Inducing Dyskinesia via Sustained Dopamine Stimulating Effect [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Taltirelin is a superagonist at the human thyrotropin-releasing hormone receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of taltirelin hydrate (TA-0910), a novel thyrotropin-releasing hormone analog, on in vivo dopamine release and turnover in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Taltirelin Acetate
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Taltirelin Acetate, a synthetic thyrotropin-releasing hormone (TRH) analog. Adherence to these procedures is critical for minimizing environmental impact and ensuring a safe laboratory environment.
This compound is classified as a hazardous substance. The Safety Data Sheet (SDS) indicates it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, its disposal must be managed in accordance with local, state, and federal regulations for hazardous waste.[3][4][5][6]
Key Hazard and Disposal Information
The following table summarizes the critical safety and disposal information for this compound based on its Safety Data Sheet.
| Parameter | Information | Source |
| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1][2] |
| GHS Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/sprayP280: Wear protective gloves/protective clothing/eye protection/face protectionP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1][2] |
| Recommended Disposal Method | Dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber. | [7] |
| General Disposal Guideline | Dispose of contents/container in accordance with local regulation. | [1] |
Step-by-Step Disposal Protocol
The following protocol outlines the procedural steps for the safe disposal of this compound from a laboratory setting. This process is designed to comply with general hazardous waste regulations and the specific guidance found in the substance's SDS.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Before handling this compound waste, ensure you are wearing appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles with side shields.[1]
-
Conduct all waste handling procedures within a certified chemical fume hood to avoid inhalation of dust or vapors.[2]
-
Ensure an eyewash station and safety shower are readily accessible.[1]
2. Waste Segregation and Containerization:
-
Solid Waste:
-
Place any solid this compound waste (e.g., unused product, contaminated consumables like weigh boats or filter paper) into a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container should be compatible with the chemical waste; plastic is often preferred over glass when compatibility is not an issue.[6]
-
-
Liquid Waste:
-
For solutions containing this compound, collect the waste in a sealable, chemical-resistant container.
-
Do not mix this compound waste with other incompatible waste streams.[8]
-
-
Contaminated Sharps:
-
Any sharps (e.g., needles, Pasteur pipettes) contaminated with this compound must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.
-
3. Labeling of Waste Containers:
-
All hazardous waste containers must be clearly labeled with the words "Hazardous Waste."[6]
-
The label must include:
-
The full chemical name: "this compound" (no abbreviations).[6]
-
The concentration and quantity of the waste.
-
The date of waste generation (the date you first add waste to the container).[6]
-
The name and contact information of the principal investigator or laboratory supervisor.[6]
-
The appropriate hazard pictograms as indicated in the SDS (e.g., exclamation mark for irritant and harmful).[6]
-
4. Storage of Hazardous Waste:
-
Store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[8][9]
-
The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[9]
-
Ensure that incompatible wastes are segregated to prevent accidental reactions.[8]
5. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[6][9]
-
Do not dispose of this compound down the drain or in the regular trash.[6][10]
-
The ultimate disposal method, as recommended by safety data sheets, is incineration by a licensed hazardous waste disposal facility.[7][11]
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the this compound disposal procedure.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, contributing to a culture of safety and environmental responsibility within the research community. Always consult your institution's specific waste management guidelines and the most current Safety Data Sheet for this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. sdmedwaste.com [sdmedwaste.com]
- 4. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 5. danielshealth.com [danielshealth.com]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. biosynth.com [biosynth.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 11. chemicalbook.com [chemicalbook.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
